molecular formula C15H11NO3 B7765046 2-Nitrochalcone CAS No. 53744-31-3

2-Nitrochalcone

Cat. No.: B7765046
CAS No.: 53744-31-3
M. Wt: 253.25 g/mol
InChI Key: KTXHLWZQKQDFRF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrochalcone is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXHLWZQKQDFRF-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247532
Record name (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53744-31-3, 7473-93-0
Record name (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53744-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrochalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-one, 3-(2-nitrophenyl)-1-phenyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053744313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrochalcone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrochalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NITROCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH3MVT883Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrochalcone, systematically named (2E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one, is a member of the chalcone (B49325) family, a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of the nitro group on one of the aromatic rings significantly influences its chemical reactivity and biological activity, making it a compound of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. A summary of these properties is presented below.

PropertyValueReference
Molecular Formula C₁₅H₁₁NO₃[1][2]
Molecular Weight 253.26 g/mol
IUPAC Name (2E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one[1]
CAS Number 7473-93-0[1][3]
Appearance Pale yellow to green crystals or powder[1]
Melting Point 121-128 °C[1][4]
Boiling Point 427 °C at 760 mmHg[4]
Solubility Soluble in organic solvents like chloroform (B151607) and DMSO.[5][6] Most organic solvents will dissolve chalcone to a certain extent.[7]

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through various spectroscopic techniques. The characteristic spectral data are summarized below.

TechniqueKey Data and ObservationsReference
¹H NMR Spectra typically recorded in CDCl₃ or DMSO-d₆. Key signals include doublets for the α and β protons of the enone system with a coupling constant (J) of ~16 Hz, confirming the E-isomer configuration. Aromatic protons appear as multiplets in the downfield region.[5][6][8]
¹³C NMR The carbonyl carbon of the enone system typically resonates around δ 192-193 ppm. Signals for the α and β carbons are also characteristic.[5][8]
Infrared (IR) Characteristic absorption bands include a strong C=O stretching vibration around 1650-1670 cm⁻¹, C=C stretching around 1510-1530 cm⁻¹, and asymmetric and symmetric N-O stretching of the nitro group around 1510-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.[5][8]
UV-Visible In solvents like dimethylformamide, nitrochalcones exhibit absorption maxima due to n-π* and π-π* transitions, often in the range of 260-400 nm. The presence of the nitro group can cause a bathochromic shift.[1]

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation of 2-nitrobenzaldehyde (B1664092) with acetophenone (B1666503) in the presence of a base.[6][8]

Materials:

  • 2-Nitrobenzaldehyde

  • Acetophenone

  • Ethanol (B145695) or Methanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl, 10% solution)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure (Conventional Method):

  • In a round bottom flask, dissolve an equimolar amount of 2-nitrobenzaldehyde and acetophenone in ethanol or methanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of NaOH or KOH dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound crystals.

  • Dry the purified crystals in a desiccator.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[6][9]

  • Samples are prepared by dissolving a few milligrams of the compound in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[6]

  • Tetramethylsilane (TMS) is used as an internal standard.[9]

Infrared (IR) Spectroscopy:

  • IR spectra are recorded using an FT-IR spectrometer.

  • Samples can be prepared as KBr pellets or analyzed as a thin film.

  • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy:

  • UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer.

  • A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • The spectrum is scanned over a wavelength range of 200-800 nm.[1]

Biological Activity Assessment: Cytotoxicity and Apoptosis Induction

The following protocol is a general method for assessing the anticancer activity of this compound, based on methodologies used for similar compounds.[10]

Cell Culture:

  • Human cancer cell lines (e.g., A549 lung cancer cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cytotoxicity:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value.

Apoptosis Assay using Annexin V-FITC/PI Staining:

  • Treat the cancer cells with this compound at its IC₅₀ concentration for a specified time.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Biological Activities and Signaling Pathways

Chalcones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13] The nitro group in this compound can enhance these activities.

Anticancer Activity and Apoptosis Induction

Numerous studies have demonstrated that chalcone derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways.[3][11][14] While the specific pathways for this compound are still under investigation, studies on closely related compounds like 2'-hydroxychalcone (B22705) provide significant insights. These compounds have been shown to inhibit the pro-survival NF-κB signaling pathway and activate the MAPK pathway, leading to programmed cell death.[15][16]

The proposed mechanism involves the inhibition of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation.[17][18] By inhibiting NF-κB, this compound may downregulate anti-apoptotic proteins and promote the expression of pro-apoptotic proteins. Concurrently, activation of the MAPK pathway, particularly JNK and p38, can further trigger the apoptotic cascade.[7][19][20]

apoptosis_pathway cluster_inhibition Inhibition cluster_activation Activation This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway (JNK/p38) This compound->MAPK Activates Apoptosis Apoptosis NFkB->Apoptosis Suppresses MAPK->Apoptosis Induces

Proposed apoptotic signaling pathway of this compound.
Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are often attributed to their ability to suppress the NF-κB signaling pathway.[12][13] NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. By inhibiting NF-κB activation, this compound may reduce the production of these inflammatory mediators.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli NFkB_activation NF-κB Activation Inflammatory Stimuli->NFkB_activation This compound This compound This compound->NFkB_activation Inhibits Pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) NFkB_activation->Pro_inflammatory_mediators Inflammation Inflammation Pro_inflammatory_mediators->Inflammation

Mechanism of anti-inflammatory action of this compound.

Conclusion

This compound is a versatile molecule with well-defined physical and chemical properties that can be reliably synthesized and characterized using standard laboratory techniques. Its potential to modulate key cellular signaling pathways, such as NF-κB and MAPK, underscores its promise as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory drug discovery. Further research is warranted to fully elucidate the specific molecular targets and mechanisms of action of this compound in various disease models.

References

Synthesis of 2-Nitrochalcone via Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Nitrochalcone (B191979) via Claisen-Schmidt Condensation

Introduction

Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a privileged scaffold in medicinal chemistry and drug discovery. These open-chain flavonoids consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a key precursor in the biosynthesis of various flavonoids in plants.[1] Both natural and synthetic chalcones have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]

The nitro-substituted chalcones, in particular, are of great interest as the nitro group can significantly influence the compound's physical, chemical, and biological properties, potentially enhancing its therapeutic efficacy.[2][3] The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde.[1][4] This guide provides a detailed technical overview of the synthesis of this compound, focusing on the reaction mechanism, experimental protocols, and quantitative data.

Reaction Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation occurring between a ketone with an α-hydrogen (e.g., acetophenone) and an aromatic aldehyde that lacks an α-hydrogen (e.g., 2-nitrobenzaldehyde).[1][5] The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1] The mechanism proceeds through the following key steps:

  • Enolate Formation : A strong base abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[1][6]

  • Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[1][6]

  • Aldol Adduct Formation : This attack forms an intermediate β-hydroxy ketone, also known as an aldol adduct.[1]

  • Dehydration : The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, the chalcone (B49325). This final step is driven by the formation of a stable conjugated system.[7]

Claisen_Schmidt_Mechanism cluster_steps Claisen-Schmidt Condensation Pathway acetophenone Acetophenone enolate Resonance-Stabilized Enolate acetophenone->enolate  + OH⁻ - H₂O base Base (OH⁻) benzaldehyde 2-Nitrobenzaldehyde (B1664092) alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack water1 H₂O aldol_adduct β-Hydroxy Ketone (Aldol Adduct) alkoxide->aldol_adduct Protonation chalcone This compound (α,β-Unsaturated Ketone) aldol_adduct->chalcone  - H₂O (Dehydration) base2 Base (OH⁻) water2 H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.[1][6]

Quantitative Data Summary

The yield and reaction conditions for the synthesis of this compound derivatives can vary based on the specific reactants and methodologies employed, such as conventional magnetic stirring versus ultrasound irradiation.[8] The following tables summarize quantitative data from various studies.

Table 1: Synthesis of (E)-1-(2-nitrophenyl)-3-(substituted-phenyl)prop-2-en-1-ones [3][8]

ProductSubstituent on Phenyl RingMethodCatalystSolventTime (h)Yield (%)Melting Point (°C)
1a 2-NitroConventionalNaOHEthanol (B145695)342140-142
1b 3-NitroConventionalNaOHEthanol390145-147
1c 4-NitroConventionalNaOHEthanol385159-161
3a 2-FluoroConventional (A)NaOHMethanol (B129727)0.571107-109
3a 2-FluoroUltrasound (B)NaOHMethanol262107-109
3b 3-FluoroConventional (A)NaOHMethanol0.59095-98
3b 3-FluoroUltrasound (B)NaOHMethanol27195-98
3c 4-FluoroConventional (A)NaOHMethanol0.595113-115
3c 4-FluoroUltrasound (B)NaOHMethanol273113-115
3e 3-MethoxyConventional (A)NaOHMethanol0.57089-91
3e 3-MethoxyUltrasound (B)NaOHMethanol26189-91
3f 4-MethoxyConventional (A)NaOHMethanol0.593109-111
3f 4-MethoxyUltrasound (B)NaOHMethanol278109-111

Data synthesized from multiple sources.[3][8]

Experimental Protocols

Below are detailed protocols for the synthesis of this compound derivatives via conventional Claisen-Schmidt condensation.

Protocol 1: Synthesis of (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one[3]

Materials:

  • 2-nitroacetophenone (10 mmol)

  • 2-nitrobenzaldehyde (10 mmol)

  • Ethanol (10 mL)

  • Sodium Hydroxide (1.0 M aqueous solution, 6 mL)

  • Dichloromethane/n-hexane (for recrystallization)

  • Round-bottom flask, magnetic stirrer, ice-salt bath, Buchner funnel

Procedure:

  • Reactant Preparation: Dissolve 2-nitroacetophenone (10 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-salt bath and stir the solution.

  • Base Addition: Slowly add a solution of sodium hydroxide (6 mL, 1.0 M) to the stirred mixture. Continue stirring for 15 minutes.

  • Aldehyde Addition: Add the 2-nitrobenzaldehyde (10 mmol) to the reaction mixture.

  • Reaction: Remove the flask from the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Product Isolation: Upon completion, filter the solid product obtained using a Buchner funnel.

  • Washing: Wash the filtered solid with cold water to remove any residual base.

  • Purification: Recrystallize the crude product from a dichloromethane/n-hexane solvent pair to yield the pure nitrochalcone.

Protocol 2: General Synthesis of (E)-1-(Aryl)-3-(nitrophenyl)prop-2-en-1-one[9]

Materials:

  • Aromatic acetophenone (10 mmol)

  • Substituted nitrobenzaldehyde (10 mmol)

  • Methanol (20 mL)

  • 40% (w/v) NaOH aqueous solution (3 mL)

  • Cold methanol and water (for washing)

Procedure:

  • Reactant Preparation: In a flask, create a mixture of the aromatic acetophenone (10 mmol) and the substituted nitrobenzaldehyde (10 mmol) in methanol (20 mL).

  • Base Addition: Stir the mixture at room temperature and slowly add the 40% (w/v) NaOH aqueous solution (3 mL).

  • Reaction: Continue to stir the reaction mixture overnight. The formation of a precipitate often indicates product formation.

  • Monitoring: Monitor the reaction's progress by TLC.[9]

  • Product Isolation: After completion, isolate the precipitate by filtration.

  • Washing: Wash the solid product with water and then with cold methanol.

  • Drying and Purification: Dry the product. Further purification can be achieved by recrystallization from ethanol to yield the final chalcone derivatives.[9]

Experimental Workflow Visualization

The overall process from starting materials to final, characterized product can be visualized as a logical workflow. This includes the core synthesis steps followed by essential purification and analytical validation.

Experimental_Workflow start Start: Reagents & Solvents prep 1. Reactant Preparation (Dissolve Ketone & Aldehyde in Solvent) start->prep reaction 2. Reaction (Add Base, Stir at RT) prep->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring isolation 4. Product Isolation (Filter Precipitate) monitoring->isolation Reaction Complete washing 5. Washing (Wash with Cold Water/Ethanol) isolation->washing purification 6. Purification (Recrystallization) washing->purification characterization 7. Characterization (NMR, IR, MP, MS) purification->characterization end End: Pure this compound characterization->end

References

Spectroscopic Characterization of 2-Nitrochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Nitrochalcone, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details experimental protocols and presents spectroscopic data to aid in the identification and analysis of this compound, which is of significant interest in medicinal chemistry and drug development.

Introduction to this compound

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound, specifically (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one, is a derivative that has garnered attention for its potential biological activities. Accurate spectroscopic characterization is paramount for confirming the structure and purity of synthesized this compound, which is a critical step in any research or development endeavor.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of a complete experimental dataset for the unsubstituted this compound, data from closely related derivatives are included for a more comprehensive understanding. It is important to note the specific compound for which the data is reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR data for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data of this compound and Derivatives

CompoundSolventChemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Assignment)
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one CDCl₃7.00 (d, J = 16.0 Hz, H-α or H-β)
(E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one[1]CDCl₃8.11 (d, J = 8.2 Hz, 1H), 7.70 (td, J = 7.5, 1.4 Hz, 1H), 7.59 (m, 1H), 7.49 (td, J = 7.6, 1.7 Hz, 1H), 7.44 (dd, J = 7.5, 1.4 Hz, 1H), 7.41 (d, J = 16.5 Hz, 1H, H-β), 7.31 (m, 1H), 7.10 (td, J = 7.6, 1.1 Hz, 1H), 7.01 (d, J = 16.4 Hz, 1H, H-α), 7.01 (m, 1H)
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one[2]DMSO-d₆8.25 (d, J = 8.1 Hz, 1H), 8.08 (d, J = 8.1 Hz, 1H), 8.01 (d, J = 7.7 Hz, 1H), 7.95 (t, J = 7.3 Hz, 1H), 7.85–7.80 (m, 2H), 7.75 (d, J = 7.4 Hz, 1H), 7.70 (t, J = 7.9 Hz, 1H), 7.66 (d, J = 16.1 Hz, 1H, H-β), 7.24 (d, J = 16.1 Hz, 1H, H-α)

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

CompoundSolventChemical Shift (δ) in ppm
(E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one[1]CDCl₃192.6, 162.2, 146.7, 138.2, 136.1, 134.0, 132.5, 130.6, 129.0, 128.7, 128.2, 124.5, 122.1, 116.2, 116.1
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one[2]DMSO-d₆192.6, 148.8, 146.9, 141.6, 135.3, 135.1, 134.4, 132.2, 131.8, 130.0, 129.8, 129.7, 129.6, 125.3, 125.1
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized in the table below.

Table 3: IR Spectroscopic Data of this compound and Derivatives

CompoundSample Prep.Wavenumber (cm⁻¹)Assignment
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one ATR3050, 1636, 1609, 1497, 1444, 1374, 1287, 1183, 1048, 965C-H stretch (aromatic), C=O stretch, C=C stretch (aromatic), C=C stretch (alkene), NO₂ symmetric stretch, NO₂ asymmetric stretch, C-N stretch, C-O stretch, =C-H bend (trans)
(E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one[1]Not Specified1651, 1604, 1527, 977C=O, N-O, C=C, C=C (trans)
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one[2]Not Specified1658, 1516, 1333, 977C=O, C=C, N-O, C=C (trans)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for chalcone (B49325) characterization.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard 90° pulse sequence should be used.

  • Spectral Width: Set the spectral width to cover a range of 0-12 ppm.

  • Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., DEPTQ) should be used to obtain information about the types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).

  • Spectral Width: Set the spectral width to cover a range of 0-200 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy

Sample Preparation (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Scan the sample from 4000 to 400 cm⁻¹.

  • Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Background: Record a background spectrum of the empty ATR crystal before running the sample.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the spectroscopic characterization of this compound and the logical relationships in interpreting the spectral data.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Characterization synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir data_proc Data Processing and Interpretation nmr->data_proc ir->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm logical_relationship cluster_structure Molecular Structure of this compound cluster_spectra Spectroscopic Data chalcone_core α,β-Unsaturated Ketone h_nmr ¹H NMR: - Vinylic protons (H-α, H-β) - Aromatic protons chalcone_core->h_nmr Correlates to c_nmr ¹³C NMR: - Carbonyl carbon - Vinylic carbons - Aromatic carbons chalcone_core->c_nmr Correlates to ir_spec IR: - C=O stretch - NO₂ stretches - C=C stretches chalcone_core->ir_spec Correlates to nitro_group 2-Nitro Group nitro_group->ir_spec Correlates to phenyl_rings Aromatic Rings phenyl_rings->h_nmr Correlates to phenyl_rings->c_nmr Correlates to

References

An In-depth Technical Guide to the Mechanism of Action of 2-Nitrochalcones as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chalcones, belonging to the flavonoid family, are characterized by an α,β-unsaturated carbonyl system that forms a scaffold for diverse pharmacological activities.[1][2] The introduction of a nitro group, particularly at the 2-position of either aromatic ring, has been shown to significantly modulate their biological effects. Nitrochalcones have emerged as promising candidates for therapeutic development, demonstrating a spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This technical guide delineates the multifaceted mechanism of action of 2-nitrochalcone (B191979) derivatives, focusing on their effects on key cellular signaling pathways. It provides a compilation of quantitative data from various studies, detailed experimental protocols for their evaluation, and visual representations of the molecular pathways they modulate. The primary mechanisms discussed include the induction of reactive oxygen species (ROS) leading to apoptosis and cell cycle arrest in cancer cells, and the inhibition of pro-inflammatory pathways such as NF-κB and STAT3.

Core Mechanism of Action: A Multi-Target Approach

This compound derivatives exert their therapeutic effects by interacting with multiple intracellular targets. Their biological activity is largely attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, enabling covalent interactions with nucleophilic groups (such as cysteine residues) in proteins.[2] This interaction capability allows them to modulate the function of various enzymes and transcription factors critical in disease progression.

Anticancer Activity

The anticancer properties of nitrochalcones are a significant area of research.[1] These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis through several interconnected mechanisms.[5][6]

  • Induction of Reactive Oxygen Species (ROS): A primary mechanism involves the promotion of intracellular ROS accumulation.[6][7] Elevated ROS levels create a state of oxidative stress that can damage cellular components, including DNA, lipids, and proteins, ultimately leading to programmed cell death.

  • Apoptosis Induction: Nitrochalcones trigger apoptosis in cancer cells by modulating the expression of key regulatory proteins.[7][8] This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, Bad, Bim, and PUMA.[5] This shift in the balance of Bcl-2 family proteins leads to the activation of caspase cascades (e.g., caspase-3) and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP), culminating in apoptosis.[5]

  • Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest, predominantly at the G2/M phase.[7][8][9] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.[10]

Anti-Inflammatory Effects

Nitrochalcones also exhibit potent anti-inflammatory properties.[3][11] Their mechanism in this context involves the suppression of key inflammatory signaling pathways.

  • Inhibition of NF-κB Pathway: Chalcones can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a central regulator of inflammation.[8][12][13] By preventing the activation of NF-κB, they suppress the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][12][13]

  • Modulation of STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial target.[14] Aberrant STAT3 activation is common in many cancers and inflammatory diseases. Chalcones have been shown to inhibit STAT3 phosphorylation and dimerization, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[15][16]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on nitrochalcone derivatives, highlighting their potency in different biological assays.

Table 1: Anticancer Activity of Nitrochalcone Derivatives
CompoundCell LineAssay TypeResult (IC50 / Effect)Reference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal)CCK-8IC50: 4.97 µM[7]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109 (Esophageal)CCK-8IC50: 9.43 µM[7]
Polymethoxylated nitrochalcone (Compound 33)MCF-7 (Breast)Not SpecifiedIC50: 1.33 µM[1]
Indolyl-tetralone chalcone (B49325) (Compound 1l)A549 (Lung)Not SpecifiedEC50: 0.55 µM[10]
2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide (Compound 58)HepG2 (Hepatocarcinoma)Not SpecifiedIC50: 7.17 µM[1]
2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide (Compound 58)SMMC-7721 (Hepatocarcinoma)Not SpecifiedIC50: 3.05 µM[1]
Table 2: Anti-Inflammatory Activity of Nitrochalcone Derivatives
CompoundModel / TargetAssay TypeResult (% Inhibition / IC50)Reference
This compound (Compound 2)TPA-induced mouse ear edemaIn vivo71.17 ± 1.66% inhibition[17]
Chalcone with ortho-nitro on Ring B (Compound 5)TPA-induced mouse ear edemaIn vivo80.77 ± 2.82% inhibition[17]
Di-substituted nitrochalcone (Compound 9)TPA-induced mouse ear edemaIn vivo61.08 ± 2.06% inhibition[17]
2',5'-dihydroxychalcone derivative (Compound 11)Nitric Oxide (NO) formationIn vitro (LPS-stimulated microglia)IC50: 0.7 µM[18]
5′-methyl-2′-hydroxy-3′-nitrochalcone (Compound 12)Writhing and Hot Plate TestsIn vivoExhibited antinociceptive activity[19]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of 2-nitrochalcones.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_end Product Acetophenone (B1666503) Aromatic Acetophenone Reaction Claisen-Schmidt Condensation Acetophenone->Reaction Benzaldehyde (B42025) Aromatic Benzaldehyde Benzaldehyde->Reaction Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Chalcone Chalcone Derivative Reaction->Chalcone

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

G cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation Nitrochalcone This compound ROS ↑ Intracellular ROS Nitrochalcone->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Bax ↑ Bax (Pro-apoptotic) ROS->Bax G2M G2/M Phase Arrest ROS->G2M Caspase ↑ Caspase-3 Activation Bcl2->Caspase Bax->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis Proliferation ↓ Cell Proliferation G2M->Proliferation

Caption: Anticancer mechanism of this compound via ROS induction.

G cluster_nfkb NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK Nitrochalcone This compound Nitrochalcone->IKK NFkB NF-κB Activation Nitrochalcone->NFkB IKK->NFkB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB->Genes Inflammation ↓ Inflammation Genes->Inflammation p1 p1->Inflammation

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT3 STAT3 Phosphorylation & Dimerization JAK->STAT3 Nucleus STAT3 Nuclear Translocation STAT3->Nucleus Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription CellResponse ↓ Proliferation & Survival Transcription->CellResponse p1 Nitrochalcone This compound Nitrochalcone->JAK Nitrochalcone->STAT3 p1->CellResponse

Caption: Mechanism of this compound in the inhibition of the JAK/STAT3 pathway.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to evaluate the mechanism of action of 2-nitrochalcones.

Synthesis of 2-Nitrochalcones (Claisen-Schmidt Condensation)

This method is widely used for synthesizing chalcone derivatives.[7][17]

  • Preparation: Dissolve an appropriate aromatic acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in a suitable solvent like methanol (B129727) or ethanol (B145695) (20 mL).[7]

  • Catalysis: Stir the mixture at room temperature. Slowly add a base catalyst, such as a 40% (w/v) aqueous NaOH solution (3 mL).[7]

  • Reaction: Continue stirring the reaction mixture overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Isolation: Once the reaction is complete, isolate the resulting precipitate by filtration.

  • Purification: Wash the precipitate with water and cold methanol. Dry the product and recrystallize it from ethanol to obtain the pure chalcone derivative.[7]

  • Confirmation: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H-NMR and 13C-NMR.[7]

Cell Viability Assay (CCK-8 or MTT)

This assay measures the cytotoxic effect of the compound on cancer cells.[7][20]

  • Cell Seeding: Seed cancer cells (e.g., KYSE-450, Eca-109) into 96-well plates at a density of 5 × 104 cells/well and incubate for 24 hours.[7][20]

  • Treatment: Treat the cells with various concentrations of the nitrochalcone derivative (e.g., 0, 5, 10, 20 µM) for specified time periods (e.g., 24, 48, 72 hours).[7] A control group should be treated with DMSO (0.1%).

  • Reagent Addition: After the treatment period, add 10 µL of CCK-8 solution or 50 µL of MTT reagent to each well and incubate for an additional 1-4 hours.[7][20]

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the control group and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[7]

  • Cell Seeding and Treatment: Seed cells (e.g., 5 × 104 cells/well) and treat with the nitrochalcone compound at various concentrations for the desired time.[7]

  • Probe Loading: Add 1 mM DCFH-DA to the cells to a final concentration of 10 µM.[7]

  • Incubation: Incubate the cells for 30 minutes at 37 °C.[7]

  • Cell Collection: Wash the cells with phosphate-buffered saline (PBS) and collect them.[7]

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence corresponds to higher intracellular ROS levels.[7]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Seeding and Treatment: Seed cells (e.g., 5 × 104 cells/well) in 6-well plates and treat with the nitrochalcone compound for 24 hours.[7]

  • Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[7]

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and determine the cell cycle phase distribution.[7][10]

  • Cell Seeding and Treatment: Seed and treat cells with the nitrochalcone derivative as described in previous protocols.

  • Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20 °C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][9]

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of the compound in a living organism.[7]

  • Cell Inoculation: Subcutaneously inoculate cancer cells (e.g., 5 × 106 KYSE-450 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[7]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50 mm³).[7]

  • Treatment: Randomly divide the mice into control and treatment groups. Administer the nitrochalcone compound (e.g., 50 or 100 mg/kg, intraperitoneally) several times a week. The control group receives a vehicle (e.g., physiological saline).[7]

  • Monitoring: Monitor tumor size and body weight regularly (e.g., every 2 days).[7]

  • Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Further analysis (e.g., histology, western blot) can be performed on the tumor tissue.

Conclusion and Future Directions

2-Nitrochalcones represent a versatile class of compounds with significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. Their ability to modulate multiple key signaling pathways, including those driven by ROS, NF-κB, and STAT3, underscores their potential for treating complex multifactorial diseases. The quantitative data and established protocols provided in this guide offer a solid foundation for researchers to build upon. Future research should focus on optimizing the structure of nitrochalcones to enhance their potency and selectivity, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring their efficacy in combination therapies to overcome drug resistance and improve patient outcomes.

References

Biological Activities of 2-Nitrochalcone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the significant biological activities of 2-nitrochalcone (B191979) derivatives, compounds that have garnered considerable interest in medicinal chemistry. Structurally, chalcones consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The inclusion of a nitro (NO₂) group, particularly at the 2-position of one of the aromatic rings, has been shown to modulate the pharmacological profile of these molecules significantly.[1] This document synthesizes current research on their anticancer, anti-inflammatory, and antimicrobial properties, offering detailed experimental protocols, comparative quantitative data, and visualizations of key signaling pathways to support further research and development.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[2][3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[2][4][5]

Data Presentation: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against different cancer cell lines.

Compound ID / NameCancer Cell LineIC₅₀ (µM)Reference
Ch-19 (2,4,6-trimethoxy-4'-nitrochalcone) KYSE-450 (Esophageal)4.97[4]
Eca-109 (Esophageal)9.43[4]
3c (3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one) A549 (Lung)31.49 (VEGFR-2 Inhibition)[2]
3k (3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1-(2-nitrophenyl)prop-2-en-1-one) A549 (Lung)29.10 (VEGFR-2 Inhibition)[2]
3h (3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one) A549 (Lung)39.95 (VEGFR-2 Inhibition)[2]
3j (3-(2,3,4-trimethoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one) A549 (Lung)36.90 (VEGFR-2 Inhibition)[2]
Experimental Protocols

a) MTT Assay for Cytotoxicity

This assay is used to assess the metabolic activity of cells and, therefore, their viability.

  • Cell Seeding: Cancer cells (e.g., A549, KYSE-450) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[2]

b) Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Cells are treated with the this compound derivative for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.[2]

c) Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular accumulation of ROS.

  • Cell Treatment: Esophageal cancer cells are treated with the this compound derivative (e.g., Ch-19) for 24 hours.[4]

  • Probe Loading: Cells are incubated with 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) probe. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Reaction: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using flow cytometry or a fluorescence microscope.[4]

Signaling Pathways and Mechanisms of Action

a) ROS-Induced Apoptosis

Several this compound derivatives exert their anticancer effects by increasing intracellular Reactive Oxygen Species (ROS) levels.[4] This oxidative stress triggers a cascade of events leading to G2/M phase cell cycle arrest and ultimately, apoptosis.[4]

ROS_Apoptosis_Pathway Nitrochalcone This compound (e.g., Ch-19) ROS ↑ Intracellular ROS Nitrochalcone->ROS Arrest G2/M Phase Cell Cycle Arrest ROS->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: ROS-induced apoptosis pathway initiated by 2-nitrochalcones.

b) VEGFR-2 Kinase Inhibition

Certain 2-nitrochalcones have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[2] By inhibiting VEGFR-2, these compounds can suppress tumor growth and metastasis.

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Receptor Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Nitrochalcone This compound Derivative Nitrochalcone->Block Angiogenesis Angiogenesis (Tumor Growth) Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-nitrochalcones.

Anti-inflammatory Activity

Chalcones containing a nitro group have demonstrated significant anti-inflammatory effects.[6] The position of the nitro group is crucial, with ortho-substituted derivatives often showing the highest activity.[6] The mechanism is largely attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[6]

Data Presentation: Anti-inflammatory Activity

The following table presents the percentage of inflammation inhibition by nitrochalcones in the TPA-induced mouse ear edema model at a dose of 1 mg/ear.

Compound IDNitro Group PositionInflammation Inhibition (%)Reference
2 2-Nitro on Ring A71.17 ± 1.66[6]
5 2'-Nitro on Ring B80.77 ± 2.82[6]
9 2-Nitro on Ring A, 2'-Nitro on Ring B61.08 ± 2.06[6]
3 3-Nitro on Ring A18.32 ± 1.53[6]
4 4-Nitro on Ring A58.25 ± 1.97[6]
Indomethacin (Control) -71.48 ± 1.62[6]
Experimental Protocols

a) TPA-Induced Mouse Ear Edema Model

This is a common in vivo model for screening acute anti-inflammatory agents.

  • Animal Model: Mice are used for the experiment.

  • Inducing Agent: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is topically applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

  • Treatment: The test compounds (this compound derivatives) or a control drug (e.g., Indomethacin) are applied topically to the right ear, typically at the same time as the TPA.

  • Edema Measurement: After a specific period (e.g., 4-6 hours), the mice are euthanized. A standard-sized circular section is punched from both the treated and control ears, and the sections are weighed.

  • Inhibition Calculation: The anti-inflammatory effect is calculated as the percentage reduction in the weight of the ear punch from the treated group compared to the group treated with TPA alone.[6]

b) Carrageenan-Induced Paw Edema Model

This model is used to evaluate the systemic anti-inflammatory activity of compounds.

  • Animal Model: Rats are typically used.

  • Edema Induction: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw.

  • Compound Administration: The this compound derivatives are administered, usually orally (p.o.) or intraperitoneally (i.p.), at a specific time before the carrageenan injection.[7]

  • Paw Volume Measurement: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., every hour for up to 7 hours) using a plethysmometer.[7]

  • Activity Assessment: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[7]

Mechanism of Action

The anti-inflammatory action of 2-nitrochalcones is linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in synthesizing prostaglandins (B1171923) that mediate inflammation.[6]

Anti_Inflammatory_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Edema) PGs->Inflammation Nitrochalcone This compound Nitrochalcone->COX Inhibition

Caption: Inhibition of the COX pathway by 2-nitrochalcones.

Antimicrobial Activity

Nitro-substituted chalcones have been evaluated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[8] Their activity stems from their interaction with microbial cellular processes.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative nitrochalcone derivatives. (Note: Data for specifically 2-nitrochalcones is limited in some contexts, so related nitrochalcones are included for broader context).

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 6 S. aureus7.8C. albicans15.6[8]
B. subtilis7.8A. niger31.2[8]
E. coli15.6[8]
P. aeruginosa15.6[8]
Compound 10 --C. albicans7.8[8]
--A. niger15.6[8]
Compound 12 --C. albicans7.8[8]
--A. niger15.6[8]
Experimental Protocols

a) Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation: A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (bacterial or fungal strain).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.[8]

Experimental Workflow

The general workflow for screening and evaluating the antimicrobial potential of this compound derivatives involves synthesis, in vitro testing, and in silico analysis.

Antimicrobial_Workflow Synthesis Synthesis of This compound Derivatives Screening In Vitro Antimicrobial Screening (e.g., Microdilution Method) Synthesis->Screening MIC Determine MIC Values Screening->MIC Docking Molecular Docking (In Silico) MIC->Docking Correlate with Lead Identify Lead Compound MIC->Lead Docking->Lead

Caption: Workflow for antimicrobial evaluation of 2-nitrochalcones.

References

In Silico Analysis of 2-Nitrochalcone and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core structure, are a significant class of compounds in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] Among these, 2-nitrochalcone (B191979) derivatives have garnered substantial interest for their promising antioxidant, anti-inflammatory, and anticancer properties.[4][5][6] The addition of electron-donating or electron-accepting groups, such as the nitro group, can significantly alter the physicochemical and biological properties of these molecules.[4] This guide provides a technical overview of the in silico methodologies used to investigate this compound derivatives, presenting key data, experimental protocols, and workflow visualizations to aid researchers in the field of drug development.

In Silico Methodologies and Experimental Protocols

Computational, or in silico, studies are crucial for predicting the therapeutic potential of compounds, allowing for the screening of large libraries and providing insights into their mechanisms of action before undertaking costly and time-consuming wet-lab experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity or docking score. This technique is fundamental in identifying potential drug candidates.

Experimental Protocol:

  • Receptor Preparation: The three-dimensional crystal structure of the target protein (e.g., Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK)) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., CHARMM) to obtain a stable conformation.[7]

  • Grid Generation: A binding site, or active site, on the receptor is defined. This is often based on the location of a known inhibitor or co-crystallized ligand.

  • Docking Simulation: A docking algorithm (e.g., Lamarckian genetic algorithm) is used to explore various conformations of the ligand within the defined active site.[8] The software then scores these poses based on a scoring function, which calculates the binding energy. Studies have utilized software packages like Schrodinger and GROMACS for these simulations.[7][9]

  • Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and π-alkyl bonds, with specific amino acid residues in the active site.[7][10]

Molecular Dynamics (MD) Simulations

MD simulations are employed to assess the dynamic behavior and stability of the protein-ligand complex over a period of time, providing a more realistic representation of the interactions in a biological environment.

Experimental Protocol:

  • System Setup: The best-docked pose from the molecular docking study is used as the starting point. The complex is placed in a simulation box filled with a specific water model.

  • Topology Generation: Topology files for the protein-ligand complex are generated using a force field like CHARMM36 and web servers such as CGenFF.[7]

  • Simulation: The simulation is performed using software like GROMACS.[7] It typically involves an initial energy minimization, followed by equilibration under controlled temperature and pressure, and finally, a production run for a specified duration (e.g., 100 nanoseconds).[7]

  • Trajectory Analysis: The trajectory from the simulation is analyzed to evaluate the stability of the complex, often by calculating the Root Mean Square Deviation (RMSD) and examining the persistence of intermolecular interactions.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for evaluating its drug-likeness and potential for clinical success.

Experimental Protocol:

  • Input: The chemical structure of the chalcone (B49325) derivative is provided to a prediction tool or web server (e.g., SwissADME, pkCSM, Pro Tox-II).[9][11][12]

  • Property Calculation: The software calculates various physicochemical and pharmacokinetic properties. This includes adherence to drug-likeness rules like Lipinski's Rule of Five and Veber's rule.[1]

  • Toxicity and Metabolism Prediction: The models predict potential toxicity, mutagenicity, and interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4).[9][13]

  • Analysis: The results are analyzed to assess the overall ADMET profile, identifying potential liabilities that could hinder the compound's development.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on nitrochalcone derivatives.

Table 1: Molecular Docking Scores of Nitrochalcone Derivatives

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Nitrochalcone 2COX-2-9.3 to -8.2[10]
Nitrochalcone 5COX-2-9.3 to -8.2[10]
Chalcone Derivative L5EGFR-TK-11.4[7]
Chalcone Derivative L3EGFR-TK-10.4[7]
Erlotinib (B232) (Reference)EGFR-TK-7.7[7]
Chalcone Derivative AC9EGFRComparable to Afatinib[9]
Chalcone Derivative AC19EGFRComparable to Afatinib[9]

Table 2: In Vitro Anticancer and Anti-inflammatory Activity (IC50 Values)

Compound/DerivativeActivity/Cell LineIC50 ValueReference
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)Esophageal Cancer (KYSE-450)4.97 µM[14]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)Esophageal Cancer (Eca-109)9.43 µM[14]
Chalcone Derivative 58Hepatocarcinoma (HepG2)7.17 μM[3]
Chalcone Derivative 58Hepatocarcinoma (SMMC-7721)3.05 μM[3]
Chalcone Derivative 61Hepatocarcinoma (HepG2)1.62 µM[3]
Chalcone Derivative 61Breast Cancer (MCF-7)1.88 µM[3]
Chalcone Derivative B3Cervical Cancer (Hela)10x more active than 5-Fu[15]
Chalcone Derivative B3Breast Cancer (MCF-7)10x more active than 5-Fu[15]
Chalcone Derivative 4bCOX-2 Inhibition1.933 µM[16]
Chalcone Derivative 4bCOX-1 Inhibition5.526 µM[16]
Chalcone Derivative 4b5-LOX Inhibition2.112 µM[16]

Table 3: Predicted ADMET and Physicochemical Properties

Compound SeriesPropertyPrediction/ObservationReference
Chalcone Analogues (5a-m)Drug-likenessFavorable; Adheres to Lipinski's & Veber's rules[1]
Chalcone DerivativesCYP450 InhibitionNot inhibitors of CYP2D6 or CYP3A4[13]
Chalcone DerivativesRenal ClearanceHigh total clearance, not OCT2 substrates[13]
Imidazothiadiazole–Chalcone HybridsAbsorptionHigh absorption predicted[12]
Amide Derivatives of ChalconeADMET ProfilePromising profiles for lead compounds AC9 and AC19[9]

Visualizing Workflows and Pathways

Graphviz diagrams are used to illustrate the logical flow of experiments and the biological pathways targeted by these compounds.

In_Silico_Workflow cluster_0 Computational Screening cluster_1 Validation & Analysis Lib Compound Library (2640 Chalcones) ML Machine Learning Screening Lib->ML Initial Screen DL Drug-Likeness Filters (Lipinski, Veber etc.) ML->DL 412 Actives MDock Molecular Docking DL->MDock 30 Compounds MDSim MD Simulation (100 ns) MDock->MDSim Top Hits BFE Binding Free Energy (MMPBSA) MDSim->BFE Stability Check Lead Lead Candidates BFE->Lead Final Selection

In Silico Drug Discovery Workflow for Chalcone Derivatives.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K/Akt Pathway EGFR->PI3K Wnt Wnt/β-catenin Pathway EGFR->Wnt TGF TGF-β Pathway EGFR->TGF Chalcone This compound Derivative Chalcone->EGFR Inhibits Kinase Activity Proliferation Cell Proliferation, Tumor Growth PI3K->Proliferation Wnt->Proliferation TGF->Proliferation

Inhibition of EGFR-TK Signaling by this compound Derivatives.

Anti_Inflammatory_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Synthesis Inflammation Inflammation Pain, Fever PGs->Inflammation Chalcone This compound Derivative Chalcone->COX Inhibits

Anti-inflammatory Action via COX Enzyme Inhibition.

Discussion of In Silico Findings

Anticancer Potential

In silico studies have identified this compound derivatives as potent inhibitors of key cancer-related targets, most notably EGFR-TK.[7] The EGFR signaling pathway is frequently overactive in various cancers, promoting tumor growth and proliferation.[7] Molecular docking studies revealed that certain chalcone derivatives can achieve higher binding affinities (e.g., -11.4 kcal/mol) than the reference drug erlotinib (-7.7 kcal/mol), suggesting stronger inhibitory potential.[7] These computational predictions are supported by in vitro assays, where nitrochalcone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those from esophageal, liver, and breast cancers, with IC50 values in the low micromolar range.[3][14]

Anti-inflammatory Activity

The anti-inflammatory effects of nitrochalcones have been linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as COX-1 and COX-2.[10] Molecular docking studies confirmed that derivatives with a nitro group at the ortho position exhibit strong interactions with the active sites of both COX enzymes.[10] This is consistent with in vivo results where these specific compounds showed the highest anti-inflammatory activity.[10] Some derivatives also show promise as dual inhibitors of both COX-2 and 5-Lipoxygenase (5-LOX), which could offer a broader and more potent anti-inflammatory effect.[16]

Structure-Activity Relationship (SAR) and Pharmacokinetics

The position of the nitro group on the chalcone scaffold is critical to its biological activity. For anti-inflammatory effects, a nitro group at the ortho position of either aromatic ring appears to be most effective.[10] In silico ADMET predictions have been favorable for many chalcone series, indicating good oral drug-like behavior and adherence to Lipinski's and Veber's rules.[1] Furthermore, predictions suggest that these compounds are not likely to be potent inhibitors of key metabolic CYP450 enzymes, which is a positive attribute for avoiding drug-drug interactions.[13]

Conclusion

In silico studies serve as a powerful and indispensable tool in the exploration of this compound and its derivatives as potential therapeutic agents. Molecular docking, molecular dynamics, and ADMET predictions have collectively provided a strong rationale for their development as anticancer and anti-inflammatory drugs. The computational data, corroborated by in vitro experiments, highlights specific derivatives with high potency and favorable pharmacokinetic profiles. This integrated approach accelerates the drug discovery process, allowing for the rational design and prioritization of candidates for further preclinical and clinical investigation.

References

Unveiling the Anticancer Potential of 2-Nitrochalcones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, have emerged as a promising class of compounds in anticancer research due to their diverse biological activities. Among these, 2-nitrochalcone (B191979) derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), which collectively contribute to the inhibition of cancer cell proliferation and survival. This technical guide provides an in-depth overview of the anticancer properties of 2-nitrochalcones, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various nitrochalcone derivatives has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of different nitrochalcone derivatives against a range of cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450Esophageal Squamous Cell Carcinoma4.97[1]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109Esophageal Squamous Cell Carcinoma9.43[1]
3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C09)HT-29Human Colon AdenocarcinomaHigher cytotoxicity noted (specific IC50 not provided)[2]
Nitrochalcone Derivative (NCD)Rhabdomyosarcoma (RMS)Rhabdomyosarcoma2.117 µg/ml[3]
Polymethoxylated nitro-substituted chalconesMCF-7Breast Cancer1.33 - 172.20[4]
Nitro and CF3 substituted chalcones (compounds 46, 47, 48, 49)T lymphocytesAcute Lymphoblastic Leukemia6.1 - 8.9[4]

Mechanism of Action

The anticancer effects of 2-nitrochalcones are attributed to several interconnected mechanisms that ultimately lead to cancer cell death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Nitrochalcones have been shown to be potent inducers of apoptosis in various cancer cell lines.[2] This is often mediated through the generation of intracellular ROS, which in turn triggers downstream signaling cascades involving key apoptotic proteins.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Several studies have demonstrated that nitrochalcones can arrest the cell cycle at specific phases, most commonly the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[1]

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species are chemically reactive molecules containing oxygen. While low levels of ROS are involved in normal cellular signaling, excessive ROS can induce oxidative stress and damage cellular components, leading to cell death. A key mechanism of action for many nitrochalcones is the significant elevation of intracellular ROS levels in cancer cells, which triggers apoptotic pathways.[1]

Signaling Pathways Modulated by 2-Nitrochalcones

The anticancer effects of 2-nitrochalcones are orchestrated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and death.

cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB ↓ NF-κB Pathway This compound->NFkB MAPK MAPK Pathway (p38, JNK) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest MAPK->CellCycleArrest Proliferation ↓ Cell Proliferation NFkB->Proliferation Apoptosis->Proliferation inhibits CellCycleArrest->Proliferation inhibits

Caption: Signaling pathways modulated by this compound leading to anticancer effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate the anticancer properties of 2-nitrochalcones.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan (B1609692) crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H A Treat cells with This compound B Harvest and wash cells with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark for 15 minutes D->E F Analyze by flow cytometry E->F G Quantify apoptotic vs. necrotic cells F->G A Treat cells with This compound B Harvest and wash cells with PBS A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Determine cell population in G0/G1, S, and G2/M phases G->H

References

Investigating the Antimicrobial Potential of 2-Nitrochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent activity against a broad spectrum of pathogens. Chalcones, a class of naturally occurring and synthetic compounds, have emerged as a promising scaffold in the development of new antimicrobial agents. This technical guide focuses on the antimicrobial potential of a specific derivative, 2-Nitrochalcone, providing an in-depth overview of its synthesis, antimicrobial activity, and putative mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new anti-infective therapies.

Data Presentation: Antimicrobial Activity of Nitrochalcones

The antimicrobial efficacy of chalcone (B49325) derivatives is influenced by the substitution pattern on their aromatic rings. While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various nitro-substituted chalcones against a range of bacterial and fungal strains, providing a comparative overview of their potential. It is important to note that the exact antimicrobial activity can vary based on the position of the nitro group and the presence of other substituents.

CompoundTest OrganismMIC (µg/mL)Reference
Nitrochalcone (NC-E05)Staphylococcus aureus15.62 - 31.25[1]
Escherichia coli15.62 - 31.25[1]
Candida albicans15.62 - 31.25[1]
(2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-oneStaphylococcus aureus400[2]
Bacillus subtilis600[2]
Escherichia coli>1000[2]
Salmonella typhi600[2]
Nitro-substituted chalcone derivativesStaphylococcus aureus (MTCC 96)125 - 250[3]
Streptococcus pyogenes (MTCC 443)100 - 125[3]
Escherichia coli (MTCC 442)100 - 125[3]
Pseudomonas aeruginosa (MTCC 2453)100[3]
Candida albicans (MTCC 227)50 - 100[3]
Aspergillus fumigatus (MTCC 343)100 - 125[3]

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 2-nitrobenzaldehyde (B1664092) and acetophenone (B1666503).[3]

Materials:

  • 2-Nitrobenzaldehyde

  • Acetophenone

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-40% aqueous solution)

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve equimolar amounts of 2-nitrobenzaldehyde and acetophenone in ethanol in a reaction vessel.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any excess base.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound crystals.

  • Dry the purified crystals and determine the melting point and yield. Characterize the compound using spectroscopic methods like IR, ¹H-NMR, and ¹³C-NMR.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar (B569324) disk diffusion method to assess the zone of inhibition.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Standard antimicrobial agent (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the wells of the 96-well microtiter plate.

  • Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

This method provides a qualitative assessment of the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Sterile filter paper disks

  • This compound solution of a known concentration

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Incubator

  • Calipers or a ruler for measuring the zone of inhibition

Procedure:

  • Prepare a uniform lawn of the test microorganism on the surface of the agar plate by streaking a sterile swab dipped in the standardized inoculum.

  • Aseptically place a sterile filter paper disk impregnated with a known concentration of this compound onto the surface of the agar.

  • Gently press the disk to ensure complete contact with the agar.

  • Place a control disk (impregnated with the solvent used to dissolve the chalcone) on the same plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • After incubation, measure the diameter of the clear zone of growth inhibition around the disk in millimeters.

Mandatory Visualizations

Proposed Antimicrobial Mechanisms of Chalcones

While the precise signaling pathways affected by this compound are still under investigation, research on the broader class of chalcones suggests several potential mechanisms of antimicrobial action. These include the disruption of the cell membrane, inhibition of key enzymes involved in microbial survival, and interference with cellular processes like protein synthesis and DNA replication. The following diagram illustrates some of these proposed mechanisms.

cluster_chalcone This compound cluster_bacterial_cell Microbial Cell Chalcone This compound Membrane Cell Membrane Disruption Chalcone->Membrane Disrupts integrity Enzyme Enzyme Inhibition (e.g., DNA Gyrase, Sortase A) Chalcone->Enzyme Inhibits activity Protein Protein Synthesis Inhibition Chalcone->Protein Interferes with DNA DNA Replication Interference Chalcone->DNA Blocks replication

Caption: Proposed antimicrobial mechanisms of this compound.

Experimental Workflow for Antimicrobial Potential Assessment

The investigation of the antimicrobial potential of a novel compound like this compound follows a structured workflow, from its initial synthesis to the detailed evaluation of its biological activity. The following diagram outlines the key stages in this process.

cluster_workflow Experimental Workflow Synthesis Synthesis of this compound (Claisen-Schmidt Condensation) Purification Purification and Characterization (Recrystallization, Spectroscopy) Synthesis->Purification Screening Primary Antimicrobial Screening (Agar Disk Diffusion) Purification->Screening Quantitative Quantitative Analysis (Broth Microdilution for MIC) Screening->Quantitative Mechanism Mechanism of Action Studies (Enzyme Assays, Membrane Permeability) Quantitative->Mechanism Toxicity Toxicity Assessment Mechanism->Toxicity

Caption: Experimental workflow for assessing antimicrobial potential.

References

The Versatility of 2-Nitrochalcone: A Gateway to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrochalcones, α,β-unsaturated ketones bearing an ortho-nitro group on one of their aromatic rings, have emerged as highly versatile and valuable precursors in the synthesis of a wide array of heterocyclic compounds. The strategic placement of the nitro and carbonyl functionalities allows for a rich and diverse reactivity profile, enabling the construction of complex molecular architectures, many of which are of significant interest in medicinal chemistry and drug discovery. The inherent electronic properties of the 2-nitrochalcone (B191979) scaffold, characterized by an electron-deficient double bond and the potential for the nitro group to act as an internal oxidant or participate in reductive cyclization, make it a powerful tool for synthetic chemists. This technical guide provides a comprehensive overview of the utility of 2-nitrochalcones as precursors for the synthesis of key heterocyclic systems, including quinolines, pyrazoles, and benzothiazepines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of these synthetic strategies in a research and development setting.

Synthesis of 2-Nitrochalcones: The Precursor

The foundation of these synthetic endeavors lies in the efficient preparation of 2-nitrochalcones. The most common and straightforward method is the Claisen-Schmidt condensation of a 2-nitroacetophenone with an appropriate benzaldehyde (B42025) derivative in the presence of a base.[1][2] Both conventional stirring and ultrasound-assisted methods have been proven effective, with the former often providing higher yields.[3]

Experimental Protocol: Synthesis of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one

To a stirred solution of 2-nitroacetophenone (10 mmol) in ethanol (B145695) (10 mL), a solution of sodium hydroxide (B78521) (6 mL, 1.0 M) is added dropwise in an ice-salt bath. After stirring for 15 minutes, benzaldehyde (10 mmol) is added, and the reaction mixture is stirred for an additional 3 hours at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated product is filtered, washed with cold water, and recrystallized from a dichloromethane/n-hexane solvent pair to yield the desired this compound.[1][2]

Quantitative Data for the Synthesis of Substituted 2-Nitrochalcones
EntryAr group of Ar-CHOMethodSolventReaction Time (h)Yield (%)Reference
1C6H5StirringEthanol390[1]
24-FC6H4StirringEthanol395[1]
34-ClC6H4StirringEthanol385[1]
44-CH3OC6H4StirringEthanol381[1]
52-NO2C6H4StirringEthanol342[1]
63-NO2C6H4StirringEthanol390[1]
74-NO2C6H4StirringEthanol381[1]
8C6H5UltrasoundEthanol273[3]
94-FC6H4UltrasoundEthanol273[3]

Synthesis of Quinolines via Reductive Cyclization

One of the most powerful applications of 2-nitrochalcones is their conversion to 2-aryl-4-quinolones through reductive cyclization. This transformation is of particular importance as the 4-quinolone moiety is a core structural element in many pharmaceutically active compounds.[4][5] Various reducing agents and catalytic systems can be employed, with a notable recent development being the use of formic acid as a carbon monoxide surrogate in a palladium-catalyzed reaction.[4][6] This method avoids the need for pressurized CO gas, making it more accessible for many laboratories.[4]

The reaction proceeds through the reduction of the nitro group to a nitroso intermediate, which then undergoes an intramolecular cyclization. Further reduction and tautomerization lead to the final 4-quinolone product.[6]

G cluster_0 Reductive Cyclization to Quinolone start This compound intermediate1 Nitroso Intermediate start->intermediate1 [Pd], HCOOH/Ac2O - H2O intermediate2 N-Hydroxy-dihydroquinolone intermediate1->intermediate2 Intramolecular Cyclization intermediate3 N-Hydroxyquinolone intermediate2->intermediate3 Oxidation end 2-Aryl-4-quinolone intermediate3->end Reduction

Reductive cyclization of this compound to a 2-aryl-4-quinolone.
Experimental Protocol: Synthesis of 2-Phenylquinolin-4(1H)-one

In a thick-walled glass tube, 2'-nitrochalcone (0.5 mmol), Pd(CH3CN)2Cl2 (1 mol%), and a suitable ligand (e.g., a phenanthroline derivative, 2.5 mol%) are combined.[4] The tube is flushed with an inert gas, and then DMF (10 mL), formic acid (1.5 mmol), acetic anhydride (B1165640) (1.5 mmol), and triethylamine (B128534) (1.5 mmol) are added. The tube is sealed and heated at 130 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and purified by column chromatography to afford the desired 2-phenylquinolin-4(1H)-one.[4]

Quantitative Data for the Synthesis of 2-Aryl-4-quinolones from 2'-Nitrochalcones
Entry2'-Nitrochalcone Substituent (Ar)LigandSolventTemperature (°C)Time (h)Yield (%)Reference
1H4,7-Ph2-phenDMF1301295[4]
24-OCH34,7-Ph2-phenDMF1301293[4]
34-F4,7-Ph2-phenDMF1301281[4]
44-Cl4,7-Ph2-phenDMF1301285[4]
54-CF34,7-Ph2-phenDMF1301275[4]
62-CH34,7-Ph2-phenDMF1301278[4]
73-OCH34,7-Ph2-phenDMF1301290[4]

Synthesis of Pyrazoles: A Five-Membered Heterocycle

2-Nitrochalcones can be readily converted into 3,5-diaryl-1H-pyrazoles by reaction with hydrazine (B178648) hydrate (B1144303).[7][8] This reaction typically proceeds in a protic solvent, often with acid catalysis, and can be accelerated using microwave irradiation.[1][9] The reaction mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole (B372694) ring.[10]

G cluster_1 Pyrazole Synthesis start This compound intermediate1 Hydrazone Intermediate start->intermediate1 Condensation - H2O reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->intermediate1 intermediate2 Pyrazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization end 3,5-Diaryl-1H-pyrazole intermediate2->end Dehydration - H2O

Synthesis of a 3,5-diaryl-1H-pyrazole from a this compound.
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Diaryl-1H-pyrazoles

A mixture of the this compound (1 mmol) and hydrazine hydrate (2 mmol) in ethanol (10 mL) containing a catalytic amount of acetic acid is placed in a microwave-safe vessel. The reaction is irradiated in a microwave reactor at a specified temperature and time (e.g., 100 °C for 5-10 minutes). After cooling, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.[1][9]

Quantitative Data for the Synthesis of Pyrazoles from 2-Nitrochalcones
EntryThis compound Substituent (Ar)MethodSolventTimeYield (%)Reference
1C6H5MicrowaveEthanol5 min85[9]
24-ClC6H4MicrowaveEthanol7 min82[9]
34-CH3C6H4MicrowaveEthanol6 min88[9]
44-CH3OC6H4RefluxAcetic Acid6 h75[8]
5C6H5RefluxEthanol8 h78[8]

Synthesis of 1,5-Benzothiazepines: A Seven-Membered Ring System

The reaction of 2-nitrochalcones with 2-aminothiophenol (B119425) provides a direct route to 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines.[11][12] This synthesis involves a tandem Michael addition of the thiol group to the enone system, followed by an intramolecular cyclization of the amino group onto the carbonyl carbon.[13] This reaction can be carried out under various conditions, including conventional heating and microwave irradiation, often in the presence of an acid catalyst.[14]

G cluster_2 1,5-Benzothiazepine (B1259763) Synthesis start This compound intermediate1 Michael Adduct start->intermediate1 Thia-Michael Addition reagent 2-Aminothiophenol reagent->intermediate1 end 2,4-Diaryl-2,3-dihydro- 1,5-benzothiazepine intermediate1->end Intramolecular Cyclization - H2O

Formation of a 1,5-benzothiazepine from a this compound.
Experimental Protocol: Synthesis of 2,4-Diaryl-2,3-dihydro-1,5-benzothiazepines

Equimolar amounts of the this compound and 2-aminothiophenol are dissolved in a suitable solvent, such as toluene (B28343) or ethanol, containing a catalytic amount of glacial acetic acid.[12] The reaction mixture is refluxed for several hours until completion, as monitored by TLC. After cooling, the solvent is removed in vacuo, and the crude product is purified by column chromatography or recrystallization to afford the desired 2,4-diaryl-2,3-dihydro-1,5-benzothiazepine.[12]

Quantitative Data for the Synthesis of 1,5-Benzothiazepines from 2-Nitrochalcones
EntryThis compound Substituent (Ar)MethodSolventTime (h)Yield (%)Reference
1C6H5RefluxToluene685[12]
24-ClC6H4RefluxToluene782[12]
34-CH3OC6H4RefluxToluene688[12]
44-NO2C6H4RefluxToluene875[12]
5C6H5MicrowaveDMF0.592[14]
64-ClC6H4MicrowaveDMF0.590[14]

2-Nitrochalcones have proven to be exceptionally useful and versatile precursors for the synthesis of a variety of important heterocyclic compounds. Their facile synthesis and rich reactivity allow for the efficient construction of quinolines, pyrazoles, and benzothiazepines, among other heterocyclic systems. The methodologies presented in this guide, supported by detailed experimental protocols and quantitative data, highlight the power of 2-nitrochalcones in modern organic synthesis. For researchers and professionals in drug development, mastering these synthetic transformations opens up new avenues for the creation of novel molecular entities with potential therapeutic applications. The continued exploration of the reactivity of 2-nitrochalcones is expected to lead to even more innovative and efficient strategies for the synthesis of complex and biologically active heterocyclic compounds.

References

Discovery and Isolation of Novel 2-Nitrochalcone Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 2-nitrochalcone (B191979) analogues. Given the current body of scientific literature, the "discovery" of these compounds is predominantly rooted in synthetic chemistry, as there is no significant evidence of their isolation from natural sources. This document details established synthetic protocols, presents quantitative data for comparative analysis, and explores the potential mechanisms of action through key signaling pathways.

Introduction to 2-Nitrochalcones

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. These compounds are of significant interest in medicinal chemistry due to their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties[1][2]. The introduction of a nitro group at the 2-position of one of the aromatic rings can significantly modulate the biological activity of the chalcone (B49325) scaffold, leading to the development of novel therapeutic candidates[2][3]. This guide focuses on the synthesis and evaluation of these promising this compound analogues.

Synthesis of this compound Analogues

The primary method for synthesizing 2-nitrochalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted 2-nitroacetophenone with a substituted benzaldehyde[1]. Variations in reaction conditions, such as the choice of base and the use of conventional heating versus ultrasound irradiation, can influence reaction times and yields[1].

General Synthetic Workflow

The overall process for the synthesis and characterization of this compound analogues is depicted in the workflow diagram below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Nitroacetophenone + Substituted Benzaldehyde (B42025) Reaction Claisen-Schmidt Condensation Reactants->Reaction Solvent Solvent (e.g., Ethanol (B145695)/Methanol) Solvent->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction Crude Crude Product Reaction->Crude Washing Washing (e.g., Cold Water) Crude->Washing Crystallization Crystallization (e.g., Dichloromethane/Hexane) Washing->Crystallization Pure Pure this compound Crystallization->Pure Pure_Char Pure this compound NMR NMR Spectroscopy (1H, 13C) Data Structural Confirmation NMR->Data FTIR FTIR Spectroscopy FTIR->Data MS Mass Spectrometry MS->Data Pure_Char->NMR Pure_Char->FTIR Pure_Char->MS

Caption: General workflow for the synthesis and characterization of 2-nitrochalcones.
Experimental Protocols

Protocol 1: Conventional Synthesis via Magnetic Stirring [1]

  • In a round-bottom flask, dissolve equimolar amounts of the appropriate 2-nitroacetophenone and substituted benzaldehyde in ethanol or methanol.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) while maintaining the temperature at 0°C.

  • Stir the reaction mixture vigorously at room temperature for a specified period (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., glacial acetic acid).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Protocol 2: Ultrasound-Assisted Synthesis [1]

  • In a round-bottom flask, dissolve equimolar amounts of the 2-nitroacetophenone and the substituted benzaldehyde in ethanol or methanol.

  • Add a catalytic amount of a base, such as potassium carbonate (K2CO3).

  • Subject the reaction mixture to ultrasonic irradiation for a specified time (e.g., 2 hours).

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, filter the formed solid.

  • Wash the solid with cold water.

  • Purify the product by recrystallization.

Quantitative Data Summary

The following tables summarize the synthesis yields and biological activities of various this compound analogues reported in the literature.

Table 1: Synthesis Yields of Selected this compound Analogues [1]

Compound IDSubstituent on Benzaldehyde RingSynthesis MethodYield (%)
1a 2-FluoroConventional71
1b 2-FluoroUltrasound62
2a 3-FluoroConventional90
2b 3-FluoroUltrasound71
3a 2-MethoxyConventional74
3b 2-MethoxyUltrasound70

Table 2: Cytotoxic and Kinase Inhibitory Activities of Selected this compound Analogues [4]

Compound IDSubstituent on Benzaldehyde RingCell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)
4 4-FluoroA549 (Lung Cancer)-31.49 ± 0.02
5 4-MethoxyA549 (Lung Cancer)-39.95 ± 0.17
6 2,3,4-TrimethoxyA549 (Lung Cancer)31.35 ± 0.2036.90 ± 0.16
7 4-(1,1,2,2-Tetrafluoroethoxy)A549 (Lung Cancer)10.74 ± 0.7429.10 ± 0.16

Biological Activities and Signaling Pathways

This compound analogues have demonstrated a range of biological activities, suggesting their potential as therapeutic agents. Their mechanisms of action are believed to involve the modulation of key cellular signaling pathways.

Anticancer Activity and VEGFR-2 Inhibition

Several this compound derivatives exhibit significant cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549)[4]. One of the proposed mechanisms for their anticancer effect is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis[4].

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK VEGF VEGF VEGF->VEGFR2 Binds & Activates Nitrochalcone This compound Analogue Nitrochalcone->VEGFR2 Inhibits Angiogenesis Angiogenesis, Proliferation, Survival PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogues.
Anti-inflammatory Activity: COX-2 and NF-κB Pathways

Chalcones are known to possess anti-inflammatory properties, and this activity is often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins[5]. Furthermore, chalcones can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of inflammatory genes[6].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates COX2_enzyme COX-2 Enzyme Prostaglandins Prostaglandins (Inflammation) COX2_enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Nitrochalcone This compound Analogue Nitrochalcone->IKK Inhibits Nitrochalcone->COX2_enzyme Inhibits

Caption: Inhibition of COX-2 and NF-κB pathways by this compound analogues.
Vasorelaxant Effects and eNOS Modulation

Certain nitrochalcones have demonstrated vasorelaxant effects, which may be linked to the modulation of endothelial nitric oxide synthase (eNOS)[7]. eNOS is responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation.

G cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces Relaxation Vasodilation cGMP->Relaxation Nitrochalcone This compound Analogue Nitrochalcone->eNOS Modulates Activity

Caption: Modulation of the eNOS signaling pathway by this compound analogues.
Antimicrobial Activity

This compound analogues have also been investigated for their antimicrobial properties. Studies have shown their effectiveness against various hospital pathogens, where they can inhibit microbial adhesion and biofilm formation[8]. This suggests their potential application in the development of new antimicrobial agents to combat drug-resistant infections.

Conclusion

The discovery of novel this compound analogues is a rapidly advancing field driven by synthetic chemistry. The versatile Claisen-Schmidt condensation allows for the generation of a diverse library of these compounds. Emerging research continues to unveil their potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The modulation of key signaling pathways such as VEGFR-2, COX-2, NF-κB, and eNOS appears to be central to their mechanism of action. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy is warranted to translate these findings into clinical applications.

References

Preliminary Cytotoxicity Screening of 2-Nitrochalcone on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] A growing body of evidence highlights the potent anticancer activities of both natural and synthetic chalcones, making them promising scaffolds for the development of novel oncology therapeutics.[1] This technical guide focuses on 2-Nitrochalcone, a derivative characterized by the presence of a nitro group on one of its aromatic rings. This modification can significantly influence the compound's electronic properties and biological activity.

This document provides a comprehensive overview of the preliminary cytotoxicity screening of this compound against various cancer cell lines. It includes a compilation of available cytotoxicity data, detailed experimental protocols for key assays, and an exploration of the potential signaling pathways through which this compound may exert its anticancer effects.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound derivatives against various cancer cell lines. It is important to note that the specific substitution patterns on the chalcone (B49325) scaffold can significantly impact its cytotoxic potency.

Compound NameCancer Cell LineCell Line OriginIC50 (µM)Citation
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450Esophageal Squamous Cell Carcinoma4.97[1][2]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109Esophageal Squamous Cell Carcinoma9.43[1][2]

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of a compound's cytotoxic properties. Below are detailed methodologies for two standard cytotoxicity assays commonly employed in preliminary drug screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with 100 µL of the diluted compound. Include untreated and vehicle (DMSO) controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining:

    • Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Prepare Serial Dilutions of this compound prep_compound->serial_dilution prep_cells Culture and Harvest Cancer Cells prep_plates Seed Cells in 96-well Plates prep_cells->prep_plates treat_cells Treat Cells with Compound and Incubate (24-72h) prep_plates->treat_cells serial_dilution->treat_cells add_reagent Add Assay Reagent (e.g., MTT, SRB) treat_cells->add_reagent incubate_reagent Incubate and Develop Signal add_reagent->incubate_reagent read_plate Measure Absorbance with Microplate Reader incubate_reagent->read_plate calc_viability Calculate Percent Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A generalized workflow for the in vitro cytotoxicity screening of this compound.

Signaling Pathways

Chalcones are known to induce cancer cell death through various mechanisms, primarily by triggering apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway nitrochalcone This compound bax Bax nitrochalcone->bax Upregulates bcl2 Bcl-2 nitrochalcone->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

Cell Cycle Arrest Signaling Pathway

G cluster_g2m G2/M Checkpoint Control nitrochalcone This compound g2m_complex Cyclin B/CDK1 Complex nitrochalcone->g2m_complex Inhibits cyclinB Cyclin B cyclinB->g2m_complex cdk1 CDK1 cdk1->g2m_complex g2m_arrest G2/M Arrest g2m_complex->g2m_arrest Leads to

Caption: Potential mechanism of this compound-induced G2/M cell cycle arrest.

Conclusion

The preliminary screening data for this compound derivatives suggest a promising cytotoxic profile against certain cancer cell lines. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of this compound's anticancer potential. Further investigations are warranted to expand the cytotoxicity screening to a broader panel of cancer cell lines, elucidate the specific molecular targets, and validate these in vitro findings in preclinical in vivo models. The diagrams of the proposed signaling pathways offer a visual guide to the potential mechanisms of action, which can be further investigated through molecular biology techniques such as western blotting and flow cytometry to analyze the expression and activity of key regulatory proteins. This comprehensive approach is essential for advancing our understanding of this compound as a potential lead compound in cancer drug discovery.

References

The Nitro Group's Crucial Role in the Bioactivity of 2-Nitrochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a nitro group on the chalcone (B49325) scaffold, particularly at the ortho position of the A-ring (2-nitrochalcone), has been shown to be a critical determinant of its diverse biological activities. This in-depth technical guide explores the multifaceted role of the 2-nitro group in enhancing the therapeutic potential of chalcones, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. This document provides a synthesis of current research, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and drug development in this area.

The Decisive Influence of the Nitro Group: A Quantitative Perspective

The introduction of a nitro group, a potent electron-withdrawing moiety, at the ortho position of the A-ring of the chalcone backbone significantly modulates its electronic properties, conformation, and, consequently, its interaction with biological targets. This substitution has been consistently linked to an enhancement of various bioactivities when compared to the unsubstituted parent chalcone and its meta- and para-isomers.

Anti-inflammatory Activity

Studies have demonstrated that the position of the nitro group is paramount for the anti-inflammatory effects of nitrochalcones. The ortho-substituted derivatives consistently exhibit superior activity.

Table 1: Comparative Anti-inflammatory Activity of Nitrochalcones

CompoundSubstitution on A-ringInhibition of Edema (%) at 1 mg/earReference
Chalcone (Unsubstituted)None31.75 ± 1.49[1][2]
This compound (B191979) 2-NO₂ 71.17 ± 1.66 [1][2]
3-Nitrochalcone3-NO₂18.32 ± 1.53[1][2]
4-Nitrochalcone4-NO₂58.25 ± 1.97[1][2]
Indomethacin (Standard)-71.48 ± 1.62[1][2]

Data from TPA-induced mouse ear edema model.

The data clearly indicates that this compound possesses anti-inflammatory activity comparable to the standard drug, indomethacin, and is significantly more potent than the unsubstituted chalcone and other positional isomers.[1][2] This suggests that the ortho-nitro group is a key pharmacophore for this activity.

Antimicrobial Activity

Nitrochalcones have shown broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. The presence and position of the nitro group influence the minimum inhibitory concentration (MIC).

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Nitrochalcones (µg/mL)

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
Nitrochalcone derivative 1Staphylococcus aureus125[3]
Streptococcus pyogenes125[3]
Escherichia coli100-125[3]
Pseudomonas aeruginosa100[3]
Candida albicans50[3]
Aspergillus fumigatus100[3]
Nitrochalcone derivative 2Staphylococcus aureus50-100[3]
Streptococcus pyogenes100[3]
Escherichia coli100[3]
Pseudomonas aeruginosa100[3]
Candida albicans100[3]
Aspergillus fumigatus125[3]

Note: The specific structures of the nitrochalcone derivatives vary across studies, but the data consistently demonstrates the antimicrobial potential of this class of compounds.

Anticancer Activity

The cytotoxic effects of 2-nitrochalcones against various cancer cell lines have been extensively studied. The ortho-nitro substitution is often associated with enhanced anticancer potency.

Table 3: In Vitro Anticancer Activity (IC₅₀) of this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)KYSE-450 (Esophageal)4.97[4]
Eca-109 (Esophageal)9.43[4]
Polymethoxylated nitrochalcone derivativeMCF-7 (Breast)1.33 - 172.20[5]
2-hydroxy-3-nitrochalcone derivativesT-lymphocytes (Leukemia)6.1 - 8.9[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments in the study of 2-nitrochalcones.

Synthesis of 2-Nitrochalcones (Claisen-Schmidt Condensation)

This is the most common method for synthesizing chalcones.

Workflow for the Synthesis of this compound

G reagents 2-Nitroacetophenone + Substituted Benzaldehyde (B42025) solvent Ethanol (B145695) reagents->solvent base Aqueous NaOH solvent->base stirring Stirring at 0°C to Room Temperature base->stirring reaction Reaction Monitoring (TLC) stirring->reaction workup Quenching with Ice Water reaction->workup filtration Filtration and Washing workup->filtration product Crude this compound filtration->product purification Recrystallization (e.g., from Ethanol) product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of 2-nitrochalcones.

Procedure:

  • Dissolve 2-nitroacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[3]

  • Cool the mixture in an ice bath and add a solution of sodium hydroxide (B78521) (e.g., 40% aqueous solution) dropwise with constant stirring.[3]

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.[3]

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry the crude product.[3]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.[3]

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is used to assess cell viability and cytotoxicity.

Workflow for the MTT Cytotoxicity Assay

G cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement analysis Calculate IC₅₀ Value measurement->analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Procedure:

  • Treat cancer cells with the this compound derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

NF-κB Inhibition: Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[6]

Procedure:

  • Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.[6]

  • After 24 hours, pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.[6]

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.[6]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[6]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on NF-κB transcriptional activity.[6]

Signaling Pathways Modulated by 2-Nitrochalcones

The biological effects of 2-nitrochalcones are mediated through their interaction with various cellular signaling pathways. A key mechanism involves the induction of apoptosis in cancer cells, often through the modulation of the NF-κB and JNK signaling cascades.

Proposed Mechanism of this compound-Induced Apoptosis

2-Nitrochalcones can induce apoptosis by inhibiting the pro-survival NF-κB pathway and activating the pro-apoptotic JNK pathway.

Signaling Pathway for this compound-Induced Apoptosis

G cluster_0 This compound cluster_1 NF-κB Pathway (Inhibition) cluster_2 JNK Pathway (Activation) Chalcone This compound IKK IKK Chalcone->IKK Inhibits ASK1 ASK1 Chalcone->ASK1 Activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB sequesters in cytoplasm NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Anti_apoptotic Anti-apoptotic Genes (e.g., Bcl-2, XIAP) NFkB_nucleus->Anti_apoptotic activates transcription Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 activates JNK JNK MKK4_7->JNK activates cJun c-Jun JNK->cJun activates Pro_apoptotic Pro-apoptotic Genes (e.g., Bax, Bak) cJun->Pro_apoptotic activates transcription Pro_apoptotic->Apoptosis Promotes

Caption: Proposed signaling cascade of this compound-induced apoptosis.

This proposed pathway illustrates that this compound can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of anti-apoptotic genes.[7][8] Concurrently, this compound may activate the JNK signaling cascade, leading to the activation of the transcription factor c-Jun and the subsequent expression of pro-apoptotic genes.[9][10] The net effect of these actions is a shift in the cellular balance towards apoptosis.

Conclusion

The presence of a nitro group at the 2-position of the chalcone scaffold is a key determinant of its biological activity. This substitution significantly enhances its anti-inflammatory, antimicrobial, and anticancer properties compared to the unsubstituted parent compound and other positional isomers. The mechanisms underlying these activities are complex and involve the modulation of key signaling pathways such as NF-κB and JNK. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of 2-nitrochalcones. Further structure-activity relationship studies and in vivo investigations are warranted to optimize the efficacy and safety of this promising class of compounds for clinical applications.

References

2-Nitrochalcone: A Potential Inhibitor of Cyclooxygenase and Endothelial Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of aromatic ketones, are precursors to flavonoids and isoflavonoids and are abundant in edible plants. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This scaffold has attracted significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antioxidant, and anticancer properties.[1] Among these, 2-nitrochalcone (B191979), characterized by a nitro group at the ortho position of one of the aromatic rings, has emerged as a compound of interest for its potential to selectively inhibit key enzymes involved in physiological and pathological processes. This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential inhibitor of specific enzymes, with a focus on cyclooxygenase (COX) and endothelial nitric oxide synthase (eNOS).

Enzyme Inhibition Profile of this compound

The inhibitory activity of this compound and its derivatives has been investigated against several enzymes. The primary targets identified to date are cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS), both of which play crucial roles in inflammation and vascular function.

Quantitative Data on Enzyme Inhibition

Quantitative data on the inhibitory potency of this compound is crucial for evaluating its therapeutic potential. While specific IC50 values for this compound against many enzymes are not widely published, some studies have reported percentage inhibition at given concentrations.

One study investigated a series of nitrochalcones and identified compound 2 , which is (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (a this compound), as a potent anti-inflammatory agent.[2] The inhibitory activity of this compound against COX-2 is summarized in the table below.

CompoundTarget EnzymeConcentration% InhibitionReference
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one COX-21 mg/ear71.17 ± 1.66%[2]

Note: The inhibition was measured in a TPA-induced mouse ear edema model, which is an in vivo model of inflammation where COX-2 is a key mediator.

Further research is required to determine the precise IC50 and Ki values of this compound against purified COX-1, COX-2, and eNOS to enable a more detailed comparative analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of enzyme inhibition studies. Below are methodologies for key experiments relevant to the investigation of this compound's inhibitory effects.

Synthesis of this compound

This compound can be synthesized via a Claisen-Schmidt condensation reaction between 2-nitroacetophenone and benzaldehyde (B42025) in the presence of a base.[2]

Materials:

  • 2-Nitroacetophenone

  • Benzaldehyde

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolve 2-nitroacetophenone (1 equivalent) in ethanol in a flask.

  • Add benzaldehyde (1 equivalent) to the solution and stir.

  • Slowly add the NaOH solution dropwise to the mixture while stirring at room temperature.

  • Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water.

  • A yellow precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it with cold water until the washings are neutral.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on an enzyme immunoassay (EIA) to measure the inhibition of prostaglandin (B15479496) E2 (PGE2) production.[1][3]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • PGE2 EIA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of this compound and control inhibitors at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add the enzyme (COX-1 or COX-2) to each well.

  • Add the test compound or control inhibitor solution to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the concentration of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Endothelial Nitric Oxide Synthase (eNOS) Activity Assay

This protocol measures eNOS activity by monitoring the conversion of L-arginine to L-citrulline.[2][4]

Materials:

  • Purified bovine eNOS or eNOS from cell lysates

  • L-[14C]arginine (radiolabeled substrate)

  • L-arginine (unlabeled substrate)

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • This compound (test compound)

  • L-NAME (N(G)-nitro-L-arginine methyl ester, a known NOS inhibitor, as a positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA)

  • Dowex AG 50W-X8 cation-exchange resin

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, and BH4.

  • Add the eNOS enzyme to the reaction mixture.

  • Add various concentrations of this compound or L-NAME to the respective tubes.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding a mixture of L-[14C]arginine and L-arginine.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop buffer.

  • Apply the reaction mixture to a Dowex AG 50W-X8 column to separate the unreacted L-[14C]arginine from the product, L-[14C]citrulline.

  • Elute the L-[14C]citrulline and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and vasorelaxant effects of this compound are mediated through its interaction with specific signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many chalcones are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5] COX-2 is a key downstream target of NF-κB. By inhibiting COX-2, this compound can reduce the production of prostaglandins, which are potent inflammatory mediators. The proposed mechanism involves the suppression of pro-inflammatory gene expression.

NF_kB_Inhibition_by_2_Nitrochalcone cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates This compound This compound COX-2 Gene COX-2 Gene This compound->COX-2 Gene inhibits expression DNA DNA NF-κB (p50/p65)_n->DNA binds to DNA->COX-2 Gene activates transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines DNA->Pro-inflammatory Cytokines activates transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the eNOS Signaling Pathway and Vasorelaxation

The vasorelaxant effects of certain nitrochalcones suggest an interaction with the endothelial nitric oxide synthase (eNOS) pathway.[2] eNOS produces nitric oxide (NO), a potent vasodilator. Inhibition of eNOS would lead to vasoconstriction. However, some studies on chalcones suggest a complex interplay, where they might modulate NO bioavailability, contributing to vasorelaxation through other mechanisms, potentially involving the reduction of oxidative stress which preserves NO levels.

eNOS_Modulation_by_2_Nitrochalcone cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Smooth Muscle Cell L-Arginine L-Arginine eNOS eNOS L-Arginine->eNOS Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) produces Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates 2-Nitrochalcone_eNOS This compound 2-Nitrochalcone_eNOS->eNOS potential inhibition cGMP cGMP Guanylate Cyclase->cGMP produces GTP GTP GTP->Guanylate Cyclase Vasorelaxation Vasorelaxation cGMP->Vasorelaxation leads to

Caption: Potential modulation of the eNOS signaling pathway by this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel enzyme inhibitors, particularly targeting COX-2 and potentially modulating eNOS activity. The available data suggests its potential as an anti-inflammatory and vasorelaxant agent. However, to fully elucidate its therapeutic potential, further research is imperative. Future studies should focus on:

  • Determining specific IC50 and Ki values of this compound against a panel of enzymes, including COX-1, COX-2, and the different isoforms of NOS, to establish its potency and selectivity.

  • Elucidating the precise mechanism of action on the eNOS pathway to understand its role in vasorelaxation.

  • Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant disease models.

  • Exploring structure-activity relationships by synthesizing and testing a broader range of this compound derivatives to optimize potency and selectivity.

This in-depth technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this compound as a targeted therapeutic agent. The detailed protocols and pathway diagrams offer practical tools to advance our understanding of this promising compound.

References

Methodological & Application

Application Notes: Synthesis of 2-Nitrochalcone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1] These molecules are of significant interest to researchers in medicinal chemistry and drug development due to their straightforward synthesis and a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 2-nitrochalcone (B191979) scaffold, in particular, is a valuable synthetic intermediate.

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][4][5] This reaction involves the base-catalyzed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1] In the synthesis of this compound, this typically involves the reaction of acetophenone (B1666503) with 2-nitrobenzaldehyde (B1664092) in the presence of a base like sodium hydroxide (B78521) (NaOH) and an alcoholic solvent.[6][7] The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, this compound.

This protocol provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound, tailored for professionals in chemical research and drug development.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one

This protocol details the base-catalyzed Claisen-Schmidt condensation between 2-nitrobenzaldehyde and acetophenone.

Materials and Reagents:

  • 2-Nitrobenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695) (95%)

  • Deionized Water

  • Dichloromethane (for recrystallization, optional)

  • n-Hexane (for recrystallization, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beakers

  • Büchner funnel and suction flask

  • Filter paper

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Preparation of Reactants: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-nitrobenzaldehyde and 10 mmol of acetophenone in 20 mL of ethanol.

  • Initiation of Reaction: Place the flask in an ice-salt bath on a magnetic stirrer and begin stirring.

  • Catalyst Addition: While stirring vigorously, slowly add 10 mL of a 1.0 M aqueous sodium hydroxide (NaOH) solution dropwise to the mixture.[1][6] The solution will typically become turbid as a precipitate begins to form.[1]

  • Reaction Progression: After the complete addition of the NaOH solution, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3-4 hours.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold water to precipitate the product fully.[1]

  • Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel.[8] Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral to remove excess NaOH.[7]

  • Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.

  • Purification: For higher purity, recrystallize the crude this compound from a suitable solvent system, such as 95% ethanol or a dichloromethane/n-hexane solvent pair.[1][6]

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity. The coupling constants between the α and β vinyl protons in the ¹H NMR spectrum can confirm the E-isomer configuration (typically J = ~16 Hz).[6]

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of nitro-substituted chalcones via the Claisen-Schmidt condensation.

ParameterValue/DescriptionReference
Reactants 2-Nitrobenzaldehyde (1 equiv.), Acetophenone (1 equiv.)[6][9]
Catalyst Sodium Hydroxide (NaOH), 1.0 M aqueous solution[6]
Solvent Ethanol[6][7]
Temperature 0°C initially, then room temperature[6]
Reaction Time 3 - 4 hours[6]
Product Yield Yields for nitrochalcones typically range from 42% to 90% after recrystallization.[6]
Appearance Yellow solid[6]
Melting Point Varies based on specific isomer; e.g., (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: 175–177 °C[6]
FT-IR (cm⁻¹) ~1642 (C=O stretch), ~1529 (C=C stretch), ~1591 (N-O stretch)[2]
¹H NMR Coupling constants (J) for vinyl protons of ~16 Hz confirm the (E)-isomer.[6]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

G Workflow for this compound Synthesis node_reactants 1. Prepare Reactants (2-Nitrobenzaldehyde, Acetophenone) in Ethanol node_cooling 2. Cool Mixture in Ice Bath (0°C) node_reactants->node_cooling node_catalyst 3. Add Catalyst (Aqueous NaOH) node_cooling->node_catalyst node_reaction 4. Stir at Room Temp (3-4 hours) node_catalyst->node_reaction node_quench 5. Quench Reaction (Pour into Ice Water) node_reaction->node_quench node_filter 6. Isolate Product (Filtration & Washing) node_quench->node_filter node_purify 7. Purify Product (Recrystallization) node_filter->node_purify node_product Final Product (Pure this compound) node_purify->node_product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Purification and Characterization of 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrochalcones are a class of organic compounds belonging to the flavonoid family, characterized by a 1,3-diaryl-2-propen-1-one backbone with a nitro group on one of the aromatic rings. These compounds serve as important precursors in the synthesis of various heterocyclic compounds and have garnered significant interest in medicinal chemistry due to their potential pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2]

The synthesis, purification, and rigorous characterization of 2-Nitrochalcone (B191979) and its derivatives are critical steps for ensuring the purity, identity, and stability of these compounds, which is essential for reliable structure-activity relationship (SAR) studies and further drug development. This document provides detailed protocols for the synthesis, purification, and characterization of this compound using modern analytical techniques.

Synthesis and Purification Workflow

The general process for obtaining pure this compound involves synthesis via a Claisen-Schmidt condensation, followed by purification and comprehensive characterization to confirm the structure and purity of the final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis reactants 2-Nitroacetophenone + Benzaldehyde (B42025) reaction Claisen-Schmidt Condensation (Base-catalyzed) reactants->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom pure Pure this compound recrystallization->pure column_chrom->pure tlc TLC pure->tlc mp Melting Point pure->mp spectroscopy Spectroscopy (NMR, FTIR, MS) pure->spectroscopy hplc HPLC pure->hplc xray X-ray Crystallography pure->xray

Caption: General workflow for this compound synthesis, purification, and characterization.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrochalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of this compound derivatives using a base-catalyzed Claisen-Schmidt condensation.[3][4]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-nitroacetophenone (10 mmol) in ethanol (10 mL).[3]

  • Cool the solution in an ice-salt bath.[3]

  • Slowly add a solution of sodium hydroxide (6 mL, 1.0 M) dropwise to the stirred solution.[3]

  • Continue stirring for 15 minutes.[3]

  • Add the appropriate benzaldehyde derivative (e.g., 2-nitrobenzaldehyde, 4-fluorobenzaldehyde) to the reaction mixture.[1][3]

  • Allow the reaction to stir for approximately 1-3 hours at room temperature.[1][3]

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[1][3]

  • Once the reaction is complete, filter the resulting precipitate (the crude product) using a Büchner funnel.[3]

  • Wash the filtered solid with cold water to remove excess base.[3]

  • The crude product can then be purified using recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a primary technique for purifying solid crude products.[3][5]

Materials:

  • Crude this compound

  • Appropriate solvent or solvent pair (e.g., dichloromethane/n-hexane, ethanol)[3]

  • Erlenmeyer flasks

  • Heating plate

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Select a suitable solvent or solvent pair in which the chalcone (B49325) is soluble at high temperatures but poorly soluble at low temperatures. A dichloromethane/n-hexane mixture is often effective.[3]

  • In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product to dissolve it completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals, for example at 70°C, to remove any residual solvent.[2]

Protocol 3: Analysis by Thin-Layer Chromatography (TLC)

TLC is used to monitor reaction progress and assess the purity of the product.[1]

Materials:

  • TLC plates (silica gel)

  • Eluent system (e.g., hexane/ethyl acetate (B1210297), 8:2 v/v)[1]

  • Developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the eluent system (e.g., hexane/ethyl acetate 8:2) and pour it into the developing chamber to a depth of about 0.5 cm.[1] Cover and let it saturate.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Spot the sample onto the baseline of the TLC plate.

  • Place the plate in the developing chamber and allow the eluent to run up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp and calculate the Rf value. For chalcones, an Rf of 0.3-0.5 is often targeted.[4]

Characterization Methods and Data

The identity, structure, and purity of this compound are confirmed using a combination of analytical techniques.

G cluster_info Information Obtained cluster_tech Analytical Technique center_node Pure this compound nmr NMR Spectroscopy center_node->nmr ms Mass Spectrometry center_node->ms hplc HPLC center_node->hplc ftir FTIR Spectroscopy center_node->ftir xray X-ray Crystallography center_node->xray info_structure Molecular Structure & Connectivity info_mw Molecular Weight & Formula info_purity Purity & Impurity Profile info_func Functional Groups info_crystal 3D Structure & Crystal Packing nmr->info_structure ms->info_mw hplc->info_purity ftir->info_func xray->info_crystal

Caption: Analytical techniques for this compound characterization.

Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. ¹H NMR provides information about the hydrogen atoms, while DEPTQ NMR (or ¹³C NMR) reveals the carbon skeleton. The coupling constants (J values) between the vinylic protons (Hα and Hβ) are typically around 16 Hz, confirming the E-isomer (trans) configuration.[3]

Table 1: Representative ¹H and DEPTQ NMR Data for this compound Derivatives

Compound ¹H NMR (δ, ppm) in CDCl₃[1] DEPTQ NMR (δ, ppm) in CDCl₃[1]
(E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one 8.11 (d, 1H), 7.70 (td, 1H), 7.59 (m, 1H), 7.49 (td, 1H), 7.44 (dd, 1H), 7.41 (d, 1H), 7.31 (m, 1H), 7.10 (td, 1H), 7.01 (d, 1H), 7.01 (m, 1H) 192.6, 162.2, 146.7, 138.2, 136.1, 134.0, 132.5, 130.6, 129.0, 128.7, 128.2, 124.5, 122.1, 116.2, 116.1
(E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one 8.17 (d, 1H), 7.76 (td, 1H), 7.65 (m, 1H), 7.50 (m, 3H), 7.26 (m, 1H), 7.22 (d, 1H), 7.07 (t, 2H), 6.92 (d, 1H) 192.5, 165.1, 146.8, 144.7, 136.3, 134.0, 130.6, 130.5, 130.2, 128.8, 125.9, 124.5, 116.3, 116.1

| (E)-3-(2-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 8.10 (d, 1H), 7.71 (m, 1H), 7.62 (m, 1H), 7.60 (d, 1H), 7.49 (m, 2H), 7.33 (m, 1H), 7.09 (d, 1H), 6.92 (t, 1H), 6.86 (d, 1H), 3.78 (s, 3H) | 193.4, 158.6, 146.9, 142.0, 136.5, 133.9, 132.5, 130.5, 129.1, 128.9, 126.6, 124.4, 122.9, 120.8, 111.3, 55.5 |

B. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives[1][3]

Functional Group Characteristic Absorption (cm⁻¹)
Carbonyl (C=O) stretch 1640 - 1670
Alkene (C=C) stretch 1510 - 1530
Nitro (N-O) asymmetric stretch 1516 - 1604
Nitro (N-O) symmetric stretch ~1334

| Trans C=C bend | 977 - 996 |

C. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one (a common this compound), the expected monoisotopic mass is 253.0739 Da.[6] Tandem MS (MSⁿ) experiments can be used to study fragmentation patterns, further confirming the structure.[7]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for determining the purity of the synthesized chalcone and for quantitative analysis. A reverse-phase method is typically employed.

Protocol 4: Purity Analysis by RP-HPLC

  • Column: C18 reverse-phase column (e.g., 5 µm, 25 cm x 4.6 mm i.d.).[8]

  • Mobile Phase: A mixture of methanol and water is common, for example, in a 90:10 ratio.[8] Acetonitrile and water with a formic acid modifier can also be used.[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength where the chalcone shows maximum absorbance (e.g., 310 nm).[8]

  • Procedure:

    • Prepare a stock solution of the purified this compound in the mobile phase or methanol.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram. The purity can be calculated based on the relative peak area of the main component.

Other Characterization Methods

A. Melting Point Determination The melting point is a key physical property that indicates the purity of a crystalline solid. A sharp melting point range close to the literature value suggests a high degree of purity.

Table 3: Physical Properties of Selected this compound Derivatives[1][3]

Compound Yield (%) Melting Point (°C)
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one 42 140–142
(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one 81 175–177
(E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one 71 (Conventional) 107–109

| (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 95 (Conventional) | 113–115 |

B. X-ray Crystallography For crystalline compounds, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including stereochemistry, conformation (e.g., s-cis or s-trans), and details about crystal packing.[3] This technique is the gold standard for structural elucidation. The process involves growing a suitable single crystal, collecting diffraction data, and solving the crystal structure.[3]

References

Application Notes and Protocols for Molecular Docking Studies with 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing molecular docking studies with 2-Nitrochalcone, a synthetic compound belonging to the chalcone (B49325) class of flavonoids. Chalcones, including their nitro-derivatives, are of significant interest in medicinal chemistry due to their diverse pharmacological properties, which include anti-inflammatory, anticancer, and vasorelaxant activities.[1][2][3][4] This document outlines the protocols for in silico molecular docking, summarizes key quantitative data from relevant studies, and visualizes the experimental workflows and associated signaling pathways.

Introduction to this compound and Molecular Docking

This compound is an organic compound characterized by a 1,3-diphenyl-2-propen-1-one backbone with a nitro group substitution.[5][6] This structural feature can influence its electronic properties and biological activity, making it a subject of interest for drug design and development.[7] Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in understanding the molecular basis of drug-receptor interactions and for screening potential drug candidates.

Potential Biological Targets for this compound

Based on studies of nitrochalcone derivatives, several potential protein targets have been identified, primarily associated with inflammation and cancer pathways. These include:

  • Cyclooxygenase (COX) enzymes (COX-1 and COX-2): These enzymes are key mediators of inflammation. Inhibition of COX enzymes is a common strategy for anti-inflammatory drugs.[2][8]

  • Endothelial Nitric Oxide Synthase (eNOS): This enzyme is involved in the production of nitric oxide, a key signaling molecule in the cardiovascular system with vasorelaxant properties.[2]

  • Tubulin: This protein is crucial for microtubule formation and is a target for several anticancer drugs. Some chalcones have been reported to inhibit tubulin polymerization.[9]

  • Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[10]

  • Estrogen Receptor Alpha (ERα): This receptor is a key target in the treatment of hormone-dependent breast cancers.[11]

Experimental Protocol: Molecular Docking of this compound

This protocol provides a generalized workflow for performing a molecular docking study with this compound using commonly available software like AutoDock or Schrödinger Suite.

Ligand Preparation
  • Obtain this compound Structure: The 3D structure of this compound can be obtained from chemical databases such as PubChem (CID: 5337611).[6] Alternatively, it can be sketched using molecular modeling software like ChemDraw or Marvin Sketch.

  • Energy Minimization: The ligand structure should be subjected to energy minimization to obtain a stable, low-energy conformation. This can be performed using force fields like MMFF94 or AMBER.

  • Charge Assignment: Assign appropriate partial charges to the atoms of the ligand. For AutoDock, Gasteiger charges are commonly used.

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Protein (Receptor) Preparation
  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for human COX-2 is 5KIR.

  • Pre-processing: Remove water molecules, co-factors, and any existing ligands from the protein structure.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are often not resolved in X-ray crystallography.

  • Assign Charges: Assign appropriate charges to the protein atoms (e.g., Kollman charges in AutoDock).

  • Define the Binding Site (Grid Box Generation): Define a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to accommodate the ligand and allow for translational and rotational sampling.

Molecular Docking Simulation
  • Select Docking Algorithm: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) in AutoDock is a widely used option.[11]

  • Set Docking Parameters: Configure the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Run Docking Simulation: Execute the docking simulation. The software will generate a series of possible binding poses for the ligand within the protein's active site, ranked by their predicted binding affinity.

Post-Docking Analysis
  • Analyze Binding Poses: Visualize the docked poses of this compound within the protein's binding pocket using software like PyMOL or Discovery Studio Visualizer.

  • Evaluate Binding Interactions: Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.

  • Rank and Score: The docking results will provide a scoring function value (e.g., binding energy in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.

Quantitative Data Summary

The following table summarizes quantitative data from molecular docking studies of nitrochalcone derivatives against various biological targets. It is important to note that these values are for different derivatives and not exclusively for this compound, but they provide a valuable reference for expected binding affinities.

Chalcone DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Interacting ResiduesReference
Nitrochalcone derivativeTubulin4O2B-8.8Not specified[1]
(E)-1-(2′-nitrophenyl)-3-phenylprop-2-en-1-oneCOX-2Not specified-9.3 to -8.2Ala513, Val102, Tyr341, Phe504, Gly512, Ser339[2]
Chalcone derivative with nitro groupEstrogen Receptor Alpha (ERα)3ERT-8.19HIS 524[12]
Nitrochalcone derivativeCOX-1Not specifiedNot specifiedNot specified[2]
Nitrochalcone derivativeeNOSNot specifiedNot specifiedNot specified[2]

Visualizations

Experimental Workflow for Molecular Docking

Molecular_Docking_Workflow cluster_ligand Ligand Preparation (this compound) cluster_receptor Receptor Preparation (e.g., COX-2) cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis L1 Obtain 3D Structure L2 Energy Minimization L1->L2 L3 Assign Charges L2->L3 L4 Define Rotatable Bonds L3->L4 D1 Set Docking Parameters L4->D1 R1 Download PDB Structure R2 Remove Water & Heteroatoms R1->R2 R3 Add Hydrogens R2->R3 R4 Define Binding Site (Grid Box) R3->R4 R4->D1 D2 Run Docking Simulation D1->D2 A1 Analyze Binding Poses D2->A1 A2 Evaluate Interactions A1->A2 A3 Rank by Binding Energy A2->A3

Caption: A generalized workflow for performing molecular docking studies.

Signaling Pathway: Inhibition of the COX Pathway by this compound

COX_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes Nitrochalcone This compound Nitrochalcone->COX2 Inhibits

Caption: Proposed inhibition of the COX-2 pathway by this compound.

Conclusion

The provided application notes and protocols offer a foundational guide for researchers interested in exploring the therapeutic potential of this compound through molecular docking studies. By following these methodologies, scientists can gain insights into the binding mechanisms of this compound with various biological targets, which can aid in the rational design of novel and more potent therapeutic agents. The summarized data and visual workflows serve as a valuable resource for planning and executing these computational experiments.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Nitrochalcone belongs to the chalcone (B49325) family, a class of natural and synthetic compounds known for their broad spectrum of biological activities, including significant anticancer properties. These compounds often exert their effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting cell migration and invasion. This document provides detailed application notes and standardized protocols for a panel of cell-based assays to comprehensively evaluate the anticancer efficacy of this compound.

Overall Experimental Workflow

The comprehensive evaluation of an anticancer compound like this compound involves a multi-step process, starting from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Metastasis Potential cluster_3 Phase 4: Data Analysis & Conclusion start Prepare this compound Stock Solution cytotoxicity Cytotoxicity Assay (MTT/XTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use concentrations around IC50 cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle ros ROS Detection (DCFH-DA) ic50->ros migration Cell Migration Assay (Transwell) ic50->migration Use sub-lethal concentrations analysis Comprehensive Data Analysis apoptosis->analysis cell_cycle->analysis ros->analysis invasion Cell Invasion Assay (Matrigel Transwell) migration->invasion invasion->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

Caption: Overall workflow for evaluating the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Application Note

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[2]

Application: This assay is fundamental for determining the dose-dependent cytotoxic effect of this compound on various cancer cell lines and for calculating the half-maximal inhibitory concentration (IC50) value.

Materials and Reagents:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental Protocol
  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4][5] Incubate for 24 hours at 37°C with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[2][6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) at 24hIC50 (µM) at 48h
HCT116Colon Cancer15.58.2
MCF-7Breast Cancer25.112.8
A549Lung Cancer30.218.5
KYSE-450Esophageal Cancer10.84.9

Visualization: MTT Assay Workflow

G step1 Seed cells in 96-well plate (5,000 cells/well) step2 Incubate for 24h for attachment step1->step2 step3 Treat with serial dilutions of this compound step2->step3 step4 Incubate for 24h / 48h step3->step4 step5 Add 20 µL MTT solution (5 mg/mL) step4->step5 step6 Incubate for 3-4h step5->step6 step7 Remove medium, add 150 µL DMSO step6->step7 step8 Shake for 15 min step7->step8 step9 Read absorbance at 570 nm step8->step9 step10 Calculate % Viability & IC50 step9->step10

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Application Note

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and used to label these cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.[8]

Application: To quantify the induction of apoptosis by this compound and to differentiate it from necrotic cell death.

Materials and Reagents:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer[9]

  • Annexin V-FITC solution

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Experimental Protocol
  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[4] Treat the cells with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, then detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[10] Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]

  • Staining: Add 5 µL of Annexin V-FITC to the cell suspension.[9] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9][11]

  • PI Addition: Add 5-10 µL of PI staining solution and 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[8][9]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Data Presentation

Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells (48h)

TreatmentConcentration (µM)Healthy Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)Total Apoptotic (%)
Control095.12.52.44.9
This compound4 (0.5x IC50)75.315.29.524.7
This compound8 (1x IC50)40.635.823.659.4
This compound16 (2x IC50)15.248.136.784.8

Visualization: Apoptosis Assay Workflow

G step1 Seed & treat cells in 6-well plate step2 Harvest floating & adherent cells step1->step2 step3 Wash cells with cold PBS step2->step3 step4 Resuspend in 100 µL 1X Binding Buffer step3->step4 step5 Add 5 µL Annexin V-FITC step4->step5 step6 Incubate 15 min at RT, dark step5->step6 step7 Add 10 µL PI & 400 µL Binding Buffer step6->step7 step8 Analyze immediately by flow cytometry step7->step8 step9 Quantify cell populations (Healthy, Apoptotic, Necrotic) step8->step9

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Application Note

Principle: Cell cycle analysis is used to determine the proportion of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[12] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[12] Treatment with an anticancer agent can cause cells to arrest at specific checkpoints.

Application: To determine if this compound induces cell cycle arrest at a specific phase, which is a common mechanism for anticancer drugs.[4][5]

Materials and Reagents:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)[10]

  • RNase A (100 µg/mL)[13]

  • Cold 70% ethanol[13]

  • PBS

  • 6-well plates

  • Flow cytometer

Experimental Protocol
  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates. After 24 hours, treat the cells with this compound at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[13] Fix the cells for at least 1 hour at 4°C (or store at -20°C for several weeks).[10]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.[13]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events.[14] Use software (e.g., FlowJo, ModFit) to model the cell cycle distribution and quantify the percentage of cells in each phase.

Data Presentation

Table 3: Hypothetical Cell Cycle Distribution in A549 Cells Treated with this compound (48h)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control055.428.116.5
This compound9 (0.5x IC50)48.225.526.3
This compound18 (1x IC50)35.119.445.5
This compound36 (2x IC50)22.612.365.1

Visualization: Cell Cycle Analysis Workflow

G step1 Seed & treat cells in 6-well plate step2 Harvest & wash cells with PBS step1->step2 step3 Fix in cold 70% ethanol (dropwise) step2->step3 step4 Incubate for at least 1h at 4°C step3->step4 step5 Wash twice with PBS step4->step5 step6 Resuspend in PI/RNase A solution step5->step6 step7 Incubate 30 min at RT, dark step6->step7 step8 Analyze by flow cytometry step7->step8 step9 Quantify % of cells in G0/G1, S, and G2/M phases step8->step9

Caption: Step-by-step workflow for cell cycle analysis using PI staining.

Cell Migration Assay (Transwell Assay)

Application Note

Principle: The Transwell assay, also known as the Boyden chamber assay, is used to assess the migratory capacity of cancer cells.[15] The assay utilizes a chamber insert with a porous membrane (typically 8 µm pores) that separates an upper and a lower compartment.[16] Cells are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant, usually FBS. Migratory cells move through the pores towards the chemoattractant gradient and adhere to the bottom surface of the membrane.[15] The number of migrated cells is quantified after staining.

Application: To evaluate the inhibitory effect of this compound on cancer cell migration, a key process in metastasis. For this assay, non-cytotoxic concentrations of the compound should be used.

Materials and Reagents:

  • 24-well plates with Transwell inserts (8 µm pore size)

  • Serum-free culture medium

  • Complete culture medium (with 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or cold methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Inverted microscope

Experimental Protocol
  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with a serum-free medium to starve the cells for 12-24 hours.[17]

  • Assay Setup: Add 600 µL of complete medium (with FBS as a chemoattractant) to the lower chamber of the 24-well plate.[18]

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.[17] The medium in the upper chamber should contain the desired sub-lethal concentration of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C for a period suitable for the cell line's migration rate (typically 12-24 hours).[17]

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[16][18]

  • Fixation and Staining: Fix the migrated cells on the lower surface by immersing the insert in cold methanol (B129727) for 20 minutes. Then, stain the cells by immersing the insert in 0.1% Crystal Violet solution for 20-30 minutes.[17]

  • Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry.[17] Count the number of stained cells in several random fields of view under a microscope. Alternatively, elute the stain with 10% acetic acid and measure the absorbance.

  • Data Analysis: Express the results as the percentage of migrated cells relative to the vehicle control.

Data Presentation

Table 4: Hypothetical Inhibition of Cell Migration by this compound in MDA-MB-231 Cells (24h)

TreatmentConcentration (µM)Average Migrated Cells per FieldMigration Inhibition (%)
Control0150 ± 120
This compound2115 ± 923.3
This compound472 ± 852.0
This compound835 ± 576.7

Visualization: Transwell Migration Assay Workflow

G step1 Starve cells in serum-free medium step2 Add chemoattractant (FBS) to lower chamber step1->step2 step3 Seed cells + this compound in upper chamber step2->step3 step4 Incubate for 12-24h step3->step4 step5 Remove non-migrated cells with cotton swab step4->step5 step6 Fix migrated cells with methanol step5->step6 step7 Stain cells with Crystal Violet step6->step7 step8 Wash, dry, and count cells under microscope step7->step8 step9 Calculate % Migration Inhibition step8->step9

Caption: Step-by-step workflow for the Transwell cell migration assay.

Proposed Signaling Pathway for this compound

Based on studies of similar chalcone derivatives, this compound may exert its anticancer effects by inducing oxidative stress, leading to cell cycle arrest and subsequent apoptosis.[4]

G compound This compound ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros dna_damage Oxidative Stress & DNA Damage ros->dna_damage cell_cycle_arrest G2/M Phase Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis Induction cell_cycle_arrest->apoptosis caspases Caspase Cascade Activation (Caspase-3, PARP cleavage) apoptosis->caspases cell_death Cancer Cell Death caspases->cell_death

Caption: Proposed signaling pathway for this compound's anticancer activity.

References

Application Notes and Protocols: 2-Nitrochalcone as a Molecular Probe in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-nitrochalcone (B191979) and its derivatives as versatile molecular probes in various biological systems. The core structure of this compound, an α,β-unsaturated ketone, serves as a reactive scaffold that can be tailored for specific applications, including fluorescent imaging and the detection of biologically important molecules.

Introduction to this compound as a Molecular Probe

Chalcones are a class of organic compounds that form the central core of many biologically active molecules, including flavonoids and isoflavonoids.[1] The presence of an α,β-unsaturated ketone system makes them effective Michael acceptors, a property that is central to their function as molecular probes. The "2-nitro" substitution on one of the aromatic rings further enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by biological thiols. This reactivity forms the basis for the primary application of this compound-based probes in detecting and quantifying thiols in cellular environments.[2]

Furthermore, the chalcone (B49325) scaffold is inherently fluorescent, and modifications to its structure can modulate its photophysical properties, leading to the development of "turn-on" or "turn-off" fluorescent probes.[1][2] Beyond thiol detection, derivatives of this compound have been investigated for their potential in imaging β-amyloid plaques associated with Alzheimer's disease and for their anti-inflammatory and anticancer properties, which can be harnessed for developing targeted therapeutic and diagnostic agents.[3][4][5][6]

Principle of Thiol Detection using this compound Probes

The primary mechanism by which this compound-based probes detect thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), is through a Michael addition reaction. The electron-withdrawing nitro group enhances the electrophilic nature of the double bond in the enone system, facilitating a nucleophilic attack from the thiol group.[2]

This reaction leads to the formation of a stable thioether conjugate, which disrupts the π-electron system of the chalcone fluorophore. This disruption results in a change in the probe's fluorescence properties, which can be a quenching ("turn-off") of the fluorescence signal.[2] The change in fluorescence intensity is proportional to the concentration of thiols, allowing for their quantitative detection.

G cluster_0 Mechanism of Thiol Detection Probe This compound Probe (Fluorescent) Reaction Michael Addition Probe->Reaction Reacts with Thiol Biological Thiol (e.g., GSH, Cys) Thiol->Reaction Adduct Thiol-Adduct (Non-fluorescent) Reaction->Adduct Forms

Figure 1: Mechanism of thiol detection by a this compound probe.

Applications of this compound-Based Probes

Fluorescent Imaging of Cellular Thiols

Due to their ability to react selectively with thiols, this compound derivatives are valuable tools for imaging and quantifying thiol levels in living cells. Aberrant thiol concentrations are associated with various diseases, including cancer and neurodegenerative disorders, making these probes relevant for disease diagnosis and monitoring therapeutic responses.[2]

Detection of β-Amyloid Plaques

Certain derivatives of the chalcone scaffold have shown the ability to bind to β-amyloid (Aβ) aggregates, which are hallmarks of Alzheimer's disease.[3] Upon binding, these probes exhibit a significant change in their fluorescence, allowing for the visualization of Aβ plaques in brain tissue. While not all of these are 2-nitrochalcones, the principle demonstrates the versatility of the chalcone scaffold for developing probes for neurodegenerative disease research.[3][7]

Investigation of Anti-inflammatory and Anticancer Activity

This compound derivatives have demonstrated anti-inflammatory and anticancer properties.[4][5][6] This bioactivity can be exploited to design probes that not only image but also therapeutically target inflammatory or cancerous cells. For instance, a fluorescently tagged this compound with known anti-inflammatory effects could be used to visualize its interaction with target enzymes like cyclooxygenases (COX-1 and COX-2).[8]

Quantitative Data

The following tables summarize key quantitative data for various this compound derivatives and related chalcone-based probes from the literature.

Table 1: Biological Activity of this compound Derivatives
CompoundBiological ActivityCell Line/ModelIC50 / InhibitionReference
This compound derivative 3c Anti-lung cancer (induces apoptosis)A549 (human lung adenocarcinoma)25-29% early apoptosis, 48-60% late apoptosis[6]
This compound derivative 3k Anti-lung cancer (induces apoptosis)A549 (human lung adenocarcinoma)25-29% early apoptosis, 48-60% late apoptosis[6]
Nitrochalcone with ortho-nitro on ring AAnti-inflammatoryTPA-induced mouse ear edema71.17 ± 1.66% inhibition[8]
Nitrochalcone with ortho-nitro on ring BAnti-inflammatoryTPA-induced mouse ear edema80.77 ± 2.82% inhibition[8]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Anti-tumor (esophageal cancer)KYSE-450 and Eca-109 cellsIC50: 4.97 µM (KYSE-450), 9.43 µM (Eca-109)[5]
Table 2: Binding Affinity of Chalcone-Based Fluorescent Probes for β-Amyloid Aggregates
ProbeTargetBinding Affinity (Ki)Fluorescence Change (fold)Reference
FCH-3Aβ(1-42) aggregates72-114 nM6.7[3]
FCH-4Aβ(1-42) aggregates72-114 nM14.2[3]

Experimental Protocols

Protocol for Synthesis of this compound Derivatives

The Claisen-Schmidt condensation is a common method for synthesizing chalcones.[5][9][10]

Materials:

Procedure:

  • Dissolve 2'-nitroacetophenone (10 mmol) and the desired substituted benzaldehyde (10 mmol) in methanol (20 mL) in a round bottom flask.

  • Stir the mixture at room temperature.

  • Slowly add the NaOH solution (3 mL) to the mixture.

  • Continue stirring overnight at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, the product can be isolated by filtration and purified by recrystallization.[5][11]

G cluster_1 Synthesis Workflow Reactants 2'-Nitroacetophenone + Substituted Benzaldehyde Solvent Dissolve in Methanol Reactants->Solvent Base Add NaOH (catalyst) Solvent->Base Reaction Stir Overnight at RT Base->Reaction Purification Filter and Recrystallize Reaction->Purification Product This compound Derivative Purification->Product

Figure 2: Workflow for the synthesis of this compound derivatives.

Protocol for Cellular Thiol Detection

This protocol provides a general guideline for using a this compound-based fluorescent probe for detecting thiols in cultured cells.

Materials:

  • This compound fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., HeLa cells) on a glass-bottom dish

  • Fluorescence microscope with appropriate filters

Procedure:

  • Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in DMSO.

  • Cell Culture: Plate cells on a glass-bottom dish and culture until they reach 70-80% confluency.

  • Probe Loading: Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific time (e.g., 30 minutes) at 37°C.

  • Washing: Wash the cells with PBS to remove any excess probe.

  • Imaging: Image the cells using a fluorescence microscope. The excitation and emission wavelengths will depend on the specific chalcone derivative used.[1]

  • (Optional) Thiol Modulation: To confirm that the probe is responding to thiols, cells can be pre-treated with N-ethylmaleimide (NEM) to deplete thiols or with L-cysteine to increase thiol levels before probe loading. A change in fluorescence intensity compared to control cells would validate the probe's specificity.[2]

G cluster_2 Cellular Thiol Imaging Workflow Start Start Culture Culture Cells to 70-80% Confluency Start->Culture Load Load Cells with This compound Probe Culture->Load Incubate Incubate at 37°C Load->Incubate Wash Wash with PBS Incubate->Wash Image Fluorescence Microscopy Wash->Image End End Image->End

Figure 3: Experimental workflow for cellular thiol imaging.

Protocol for In Vitro Staining of β-Amyloid Plaques

This protocol is adapted from studies using chalcone-based probes for staining Aβ plaques in brain tissue sections.[3]

Materials:

  • Chalcone-based fluorescent probe (e.g., FCH-3 or FCH-4)

  • Brain sections from a relevant model (e.g., Tg2576 mouse for Alzheimer's disease)

  • Ethanol solutions

  • Phosphate buffer

  • Fluorescence microscope

Procedure:

  • Probe Solution Preparation: Prepare a solution of the chalcone probe in a suitable solvent mixture (e.g., 50% ethanol).

  • Tissue Section Preparation: Deparaffinize and rehydrate the brain tissue sections.

  • Staining: Incubate the tissue sections with the probe solution for a specified time (e.g., 10 minutes).

  • Differentiation: Differentiate the sections in an ethanol/buffer solution.

  • Washing: Wash the sections with buffer.

  • Mounting and Imaging: Mount the stained sections and visualize the Aβ plaques using a fluorescence microscope.

Signaling Pathway Involvement

2-Nitrochalcones and their derivatives can be used to probe various signaling pathways due to their inherent biological activities. For example, their anti-inflammatory effects are often mediated through the inhibition of enzymes like COX-1 and COX-2, which are key players in the arachidonic acid pathway leading to prostaglandin (B15479496) synthesis.[8] Their anticancer effects can involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptosis-related proteins.[5]

G cluster_3 Probing Inflammatory Signaling ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Probe This compound Probe Probe->COX Inhibits

Figure 4: this compound probes can target COX enzymes.

Conclusion

This compound and its derivatives represent a versatile class of molecular probes with significant potential in biological research and drug development. Their utility stems from the tunable reactivity of the chalcone scaffold, allowing for the design of probes for specific applications, most notably the detection of cellular thiols. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their studies of cellular processes, disease pathology, and therapeutic intervention. Further research into novel this compound derivatives is likely to expand their applications as sophisticated tools in chemical biology.

References

Application Note: Protocol for In Vivo Evaluation of 2-Nitrochalcone's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. Chalcones are a class of compounds that have demonstrated a wide range of pharmacological activities, including anti-inflammatory properties.[1][2] 2-Nitrochalcone, a specific derivative, is a compound of interest for its potential therapeutic effects. This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound in vivo using the well-established carrageenan-induced paw edema model in rats. This model is a standard for screening acute anti-inflammatory agents.[3][4][5]

Principle of the Assay

The carrageenan-induced paw edema model is a widely used and reproducible bioassay for evaluating the anti-inflammatory effects of novel compounds.[4] Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's paw elicits a localized, acute, and well-characterized inflammatory response.[4][6] The resulting edema (swelling) is quantified by measuring the increase in paw volume over time. The ability of a test compound, such as this compound, to reduce this swelling compared to a control group indicates its potential anti-inflammatory activity.[7]

Potential Signaling Pathway: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammatory responses.[8][9] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[10] Pro-inflammatory stimuli, such as those initiated by carrageenan, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[10][11] This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β) and enzymes like COX-2.[11][12] Chalcones have been shown to exert anti-inflammatory effects by inhibiting this pathway.[13] It is hypothesized that this compound may suppress the degradation of IκBα, thereby preventing NF-κB activation and the subsequent inflammatory cascade.

G Potential Anti-inflammatory Mechanism of this compound cluster_pathway NF-κB Signaling Pathway cluster_drug Drug Action Carrageenan Carrageenan IKK_Activation IKK Activation IkBa_Degradation IκBα Degradation IKK_Activation->IkBa_Degradation NFkB_Activation NF-κB Nuclear Translocation IkBa_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, COX-2) NFkB_Activation->Gene_Expression Inflammation Inflammation (Edema) Gene_Expression->Inflammation Nitrochalcone This compound Nitrochalcone->IkBa_Degradation Inhibition G A Animal Acclimatization (1 Week) B Random Group Assignment (n=6 per group) A->B C Baseline Paw Volume Measurement (0 hr) B->C D Drug Administration (Vehicle, Indomethacin, this compound) C->D E Carrageenan Injection (0.1 mL, 1%) D->E F Measure Paw Volume (1, 2, 3, 4, 5 hours) E->F G Data Calculation & Analysis (% Inhibition, ANOVA) F->G H Results & Conclusion G->H

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrochalcone is a derivative of chalcone, a class of compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a nitro group in the structure of this compound makes it a compound of interest for various biological and pharmaceutical studies. Accurate and reliable quantification of this compound is essential for research, quality control of synthetic products, and in drug development processes.

This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound. Reversed-phase HPLC is a powerful and widely used technique for the analysis of chalcones due to its ability to separate compounds with varying polarities.[1][2]

Principle of Separation

The separation of this compound by reversed-phase HPLC is based on its partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The less polar this compound will have a stronger affinity for the stationary phase, leading to a longer retention time compared to more polar impurities. The composition of the mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, can be adjusted to optimize the separation.[1]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An integrated HPLC system equipped with a pump, degasser, autosampler, and a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard (purity ≥98%).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: The choice of sample preparation method will depend on the sample matrix.

    • For Reaction Mixtures: Dilute an aliquot of the reaction mixture with methanol or the initial mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

    • For Formulated Products: The extraction of this compound will depend on the formulation. A general approach involves dissolving a known amount of the product in a suitable solvent (e.g., methanol), followed by sonication and filtration to remove any insoluble excipients. The filtrate can then be diluted as necessary.

HPLC Conditions

The following HPLC conditions can be used as a starting point and should be optimized for the specific instrument and column used. Chalcones typically exhibit strong UV absorbance, and the optimal wavelength for this compound should be determined by acquiring a UV spectrum.[2]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 50% B2-10 min: 50-90% B10-12 min: 90% B12-12.1 min: 90-50% B12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm and 320 nm (or optimal wavelength from UV spectrum)
Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Linearity: Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

  • Quantification: Inject the sample solutions and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical but expected performance characteristics of a validated HPLC method for this compound analysis.

ParameterExpected Value
Retention Time (tR) ~ 8.5 min (under the proposed conditions)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Weighing & Dissolution Autosampler Autosampler Injection Standard_Prep->Autosampler Sample_Prep Sample Extraction & Dilution Sample_Prep->Autosampler Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Pump, Detector) Mobile_Phase_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Autosampler->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound (in sample) Interaction Differential Partitioning Analyte->Interaction Stationary_Phase Stationary Phase (Nonpolar C18) Stationary_Phase->Interaction Mobile_Phase Mobile Phase (Polar Acetonitrile/Water) Mobile_Phase->Interaction Separation Separation in Column Interaction->Separation leads to Elution Elution Profile (Retention Time) Separation->Elution results in Quantification Quantification (Peak Area) Elution->Quantification is used for

Caption: Logical relationship of the RP-HPLC separation principle.

References

Green Chemistry in Focus: Synthesizing 2-Nitrochalcone Derivatives for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The synthesis of 2-nitrochalcone (B191979) derivatives, a class of compounds with significant pharmacological interest, is increasingly benefiting from the adoption of green chemistry principles. These approaches aim to reduce or eliminate the use and generation of hazardous substances, offering safer, more efficient, and environmentally benign alternatives to traditional synthetic methods. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on various green synthetic routes to this compound derivatives, including ultrasound-assisted synthesis, microwave-assisted synthesis, grindstone chemistry, and the use of ionic liquids.

Introduction to 2-Nitrochalcones and the Need for Green Synthesis

Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone system. The presence of a nitro group in the chalcone (B49325) scaffold, particularly the 2-nitro substitution, has been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Traditional methods for synthesizing these compounds often rely on the Claisen-Schmidt condensation, which can involve prolonged reaction times, harsh reaction conditions, and the use of volatile organic solvents, contributing to environmental concerns.[3] Green chemistry approaches address these drawbacks by employing alternative energy sources, solvent-free conditions, or recyclable catalysts to improve efficiency and sustainability.[4][5]

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green chemistry protocols for the synthesis of this compound and related chalcone derivatives, allowing for a clear comparison of their efficiency.

MethodReactantsCatalyst/BaseSolventReaction TimeYield (%)Reference
Ultrasound-Assisted 2-Nitroacetophenone, Substituted BenzaldehydesK₂CO₃Methanol (B129727) or Ethanol2 hours62% (for (E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one)[1]
Ultrasound-Assisted Nitroacetophenones, NitrobenzaldehydesNot specifiedCyclohexane–MethanolNot specified56-92%[2]
Microwave-Assisted 4-Nitroacetophenone, ArylaldehydesSulfuric AcidAcetic Acid1-10 minutes~95%[3]
Microwave-Assisted o-Hydroxy acetophenone (B1666503), Substituted BenzaldehydesAnhydrous K₂CO₃Solvent-free3-5 minutes80-90%[6]
Grindstone Chemistry Aromatic Ketones, Aromatic AldehydesSolid NaOHSolvent-free4-8 minutes75-85%[5]
Grindstone Chemistry Methyl Ketones, AldehydesSolid NaOHSolvent-free~10 minutesNot specified[7]
Ionic Liquid Acetophenone, Benzaldehyde (B42025)Brønsted acidic ionic liquidsIonic Liquid (dual role)2 hours (at 140°C)>96%[8]

Experimental Protocols

This section provides detailed methodologies for the key green synthesis experiments cited.

Protocol 1: Ultrasound-Assisted Synthesis of this compound Derivatives[1]

This protocol describes the synthesis of this compound derivatives using ultrasonic irradiation, which can enhance reaction rates and yields.

Materials:

  • 2-Nitroacetophenone

  • Substituted benzaldehyde (e.g., 2-fluorobenzaldehyde)

  • Potassium carbonate (K₂CO₃)

  • Methanol or anhydrous ethanol

  • Round-bottom flask

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Cold water

Procedure:

  • In a round-bottom flask, add equimolar amounts (0.6 mmol) of 2-nitroacetophenone and the respective substituted benzaldehyde.

  • Dissolve the reactants in 3.0 mL of methanol or anhydrous ethanol.

  • Once the starting materials are completely dissolved, add 0.4 equivalents of K₂CO₃ to the mixture.

  • Subject the reaction mixture to ultrasonic irradiation for 2 hours.

  • After the reaction is complete, a solid product will form. Filter the solid and wash it with cold water (2 x 15 mL).

  • The resulting product can then be dried and characterized.

Protocol 2: Microwave-Assisted Synthesis of 4-Nitrochalcones[3]

Microwave-assisted synthesis is a powerful tool for accelerating organic reactions, often leading to higher yields in significantly shorter times.

Materials:

  • 4-Nitroacetophenone

  • Substituted arylaldehyde

  • Sulfuric acid

  • Acetic acid

  • Microwave reactor

  • TLC plates

  • Sodium bicarbonate solution

Procedure:

  • In a microwave-safe reaction vessel, mix 4-nitroacetophenone (1 equiv) and the desired arylaldehyde (1 equiv).

  • Add a catalytic amount of sulfuric acid in acetic acid (1/3 molar ratio of sulfuric acid to the reactants).

  • Place the vessel in the microwave reactor and irradiate at 110°C for a few seconds to minutes (typically 1-10 minutes).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the precipitate formed.

  • Wash the precipitate with sodium bicarbonate solution and then with a copious amount of water.

  • The product can be further purified by recrystallization from ethanol.

Protocol 3: Grindstone Chemistry for Solvent-Free Chalcone Synthesis[5][7]

This mechanochemical method avoids the use of solvents, making it a highly environmentally friendly approach.

Materials:

  • Aromatic ketone (e.g., acetophenone)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Solid Sodium Hydroxide (NaOH) pellet

  • Porcelain mortar and pestle

  • Suction filtration apparatus

  • 95% Ethanol (for recrystallization)

Procedure:

  • Place equimolar amounts of the aromatic ketone and aromatic aldehyde in a porcelain mortar.

  • Add one pellet of solid NaOH (approximately 0.2 g) to the mortar.

  • Grind the mixture vigorously with the pestle. The solid reactants will typically form a paste.

  • Continue grinding for approximately 4-10 minutes to ensure the reaction goes to completion.

  • Isolate the crude chalcone product by suction filtration.

  • Wash the product with cold water.

  • For higher purity, the product can be recrystallized from 95% ethanol.

Protocol 4: Synthesis of Chalcones using Brønsted Acidic Ionic Liquids[8]

Ionic liquids can act as both the solvent and catalyst, offering a recyclable and efficient reaction medium.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Brønsted acidic ionic liquid (e.g., [HSO₃-bmim]HSO₄)

  • Reaction vessel suitable for heating

  • Vacuum pump

Procedure:

  • In a reaction vessel, combine acetophenone and benzaldehyde in a 1:1 molar ratio.

  • Add the Brønsted acidic ionic liquid in a 1:5 molar ratio relative to the reactants.

  • Heat the reaction mixture to the desired temperature (e.g., 140°C) and stir for the required time (e.g., 2 hours).

  • Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS).

  • After completion, the product can be separated from the ionic liquid. The ionic liquid can often be recovered, purified, and reused for subsequent reactions.

Visualizing the Green Synthesis Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows for the described green chemistry approaches.

Ultrasound_Assisted_Synthesis Reactants 1. Mix Reactants: 2-Nitroacetophenone & Substituted Benzaldehyde Solvent 2. Dissolve in Methanol/Ethanol Reactants->Solvent Catalyst 3. Add K₂CO₃ Solvent->Catalyst Ultrasound 4. Ultrasonic Irradiation (2h) Catalyst->Ultrasound Filtration 5. Filter Solid Product Ultrasound->Filtration Washing 6. Wash with Cold Water Filtration->Washing Product 7. Dry and Characterize This compound Derivative Washing->Product

Caption: Workflow for Ultrasound-Assisted Synthesis of this compound Derivatives.

Microwave_Assisted_Synthesis Reactants 1. Mix Reactants: 4-Nitroacetophenone & Arylaldehyde Catalyst 2. Add H₂SO₄ in Acetic Acid Reactants->Catalyst Microwave 3. Microwave Irradiation (110°C, 1-10 min) Catalyst->Microwave Filtration 4. Filter Precipitate Microwave->Filtration Washing 5. Wash with NaHCO₃ and Water Filtration->Washing Purification 6. Recrystallize from Ethanol Washing->Purification Product 7. Obtain Pure 4-Nitrochalcone Purification->Product

Caption: Workflow for Microwave-Assisted Synthesis of 4-Nitrochalcones.

Grindstone_Chemistry_Synthesis Reactants 1. Place Reactants in Mortar: Aromatic Ketone & Aromatic Aldehyde Catalyst 2. Add Solid NaOH Pellet Reactants->Catalyst Grinding 3. Grind Vigorously (4-10 min) Catalyst->Grinding Filtration 4. Suction Filtration Grinding->Filtration Washing 5. Wash with Cold Water Filtration->Washing Purification 6. Optional: Recrystallize from Ethanol Washing->Purification Product 7. Obtain Chalcone Product Purification->Product

Caption: Workflow for Grindstone Chemistry Synthesis of Chalcones.

Ionic_Liquid_Synthesis Reactants 1. Combine Reactants: Acetophenone & Benzaldehyde IonicLiquid 2. Add Brønsted Acidic Ionic Liquid Reactants->IonicLiquid Heating 3. Heat and Stir (e.g., 140°C, 2h) IonicLiquid->Heating Separation 4. Separate Product from Ionic Liquid Heating->Separation Recycle 5. Recover and Reuse Ionic Liquid Separation->Recycle Product 6. Obtain Chalcone Product Separation->Product

Caption: Workflow for Chalcone Synthesis using Ionic Liquids.

References

Application of 2-Nitrochalcone in the Development of New Anticancer Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, belonging to the flavonoid family, are recognized for their wide range of pharmacological properties, including significant anticancer activity.[1] The core chalcone (B49325) structure, an α,β-unsaturated ketone, serves as a versatile scaffold for the synthesis of novel derivatives with enhanced therapeutic potential. Among these, 2-nitrochalcones have emerged as a promising class of compounds in anticancer drug discovery. The presence of the nitro group, an electron-withdrawing moiety, can significantly influence the molecule's biological activity. This document provides an overview of the application of 2-nitrochalcone (B191979) derivatives in cancer research, detailing their mechanisms of action, summarizing their in vitro efficacy, and providing standardized protocols for their synthesis and evaluation.

Mechanism of Action

This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing oxidative stress, cell cycle arrest, and apoptosis. A key mechanism involves the generation of reactive oxygen species (ROS) within cancer cells.[1] While low levels of ROS can promote cancer cell proliferation, high levels induce cellular damage and trigger apoptotic cell death.[1] this compound derivatives have been shown to elevate intracellular ROS levels in a dose-dependent manner, leading to subsequent activation of apoptotic pathways.[1]

Furthermore, these compounds can induce cell cycle arrest, predominantly at the G2/M phase.[2] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The induction of apoptosis is a critical outcome of treatment with this compound derivatives. This programmed cell death is often mediated through the modulation of key signaling pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, Bad, Bim, and PUMA.[2] This ultimately leads to the activation of caspases and PARP cleavage, hallmarks of apoptosis.[2]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)KYSE-450Esophageal Squamous Cell Carcinoma4.97[1]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)Eca-109Esophageal Squamous Cell Carcinoma9.43[1]
(E)-3-(3-nitrophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHelaCervical CancerNot explicitly stated, but noted for good anticancer ability[3]
Indolyl-tetralone chalcone derivative (1l)A549Non-small cell lung cancer0.55[4]
2-hydroxy-3-nitrochalconesRaw-264.7Murine MacrophageMinimal cytotoxicity[5]
2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide (58)HepG2Human Hepatocarcinoma7.17[5]
2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide (58)SMMC-7721Human Hepatocarcinoma3.05[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound derivatives and a general workflow for their synthesis and evaluation.

G cluster_0 This compound Derivative Action Chalcone This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS G2M G2/M Phase Arrest Chalcone->G2M Bcl2 ↓ Bcl-2 Chalcone->Bcl2 Bax ↑ Bax, Bad, Bim, PUMA Chalcone->Bax Apoptosis Apoptosis ROS->Apoptosis G2M->Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase ↑ Cleaved Caspase-3 Bax->Caspase PARP ↑ Cleaved PARP Caspase->PARP PARP->Apoptosis

Caption: Mechanism of this compound Induced Apoptosis.

G cluster_workflow Experimental Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT FlowCytometry Flow Cytometry Analysis MTT->FlowCytometry WesternBlot Western Blotting MTT->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI) FlowCytometry->ApoptosisAssay CellCycle Cell Cycle Analysis FlowCytometry->CellCycle Protein Protein Expression Analysis WesternBlot->Protein

Caption: Workflow for Anticancer Evaluation.

Experimental Protocols

Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of this compound derivatives.[1]

Materials:

  • Substituted 2-nitroacetophenone (10 mmol)

  • Substituted aromatic aldehyde (10 mmol)

  • Methanol (B129727) (20 mL)

  • 40% (w/v) NaOH aqueous solution (3 mL)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve the substituted 2-nitroacetophenone (10 mmol) and the corresponding aromatic aldehyde (10 mmol) in methanol (20 mL) in a round bottom flask.

  • Stir the mixture at room temperature.

  • Slowly add the 40% (w/v) NaOH aqueous solution (3 mL) to the reaction mixture.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography.

  • Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KYSE-450, Eca-109)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivative in the complete cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound derivatives using flow cytometry.[1]

Materials:

  • Cancer cells treated with the this compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat the cells with the this compound derivative for the desired time as in the cell viability assay.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is for determining the effect of this compound derivatives on the cell cycle distribution.[4]

Materials:

  • Cancer cells treated with the this compound derivative

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the this compound derivative for the desired time.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.

Western Blotting

This protocol is for analyzing the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, Cdc2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Analyze the band intensities to determine the relative protein expression levels.

References

Elucidating the Molecular Mechanisms of 2-Nitrochalcone: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays designed to investigate the mechanism of action of 2-Nitrochalcone, a synthetic chalcone (B49325) derivative with demonstrated pharmacological potential.[1] The protocols detailed herein are foundational for characterizing its cytotoxic, pro-apoptotic, and anti-proliferative effects, primarily within the context of cancer research.

Overview of this compound's Biological Activity

Chalcones, belonging to the flavonoid family, are recognized for their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Synthetic derivatives, such as this compound, are of particular interest due to their potential for enhanced potency and specificity.[2][4] In vitro studies are the first crucial step in delineating the cellular and molecular targets of these compounds. The primary mechanisms of action for many chalcones, including nitro-substituted variants, involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on nitrochalcone derivatives, providing a benchmark for efficacy.

Table 1: Cytotoxicity of Nitrochalcone Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)KYSE-450 (Esophageal)CCK-84.97[4]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)Eca-109 (Esophageal)CCK-89.43[4]
This compound derivative 3cA549 (Lung)MTT39.95 ± 0.17[6]
This compound derivative 3kA549 (Lung)MTT29.10 ± 0.16[6]
4'-methoxy-2-nitrochalcone (MNC)HCT116 (Colon)Not Specified15.18[1]
2'-hydroxychalconeMCF-7 (Breast)Not Specified37.74 ± 1.42[7]
2'-hydroxychalconeCMT-1211 (Breast)Not Specified34.26 ± 2.20[7]

Table 2: Apoptosis Induction by Nitrochalcone Derivatives

CompoundCell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)Reference
This compound derivative 3cA549 (Lung)Not Specified2548[6]
This compound derivative 3kA549 (Lung)Not Specified2960[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁴ cells/well) in 6-well plates and treat with this compound at various concentrations for 24 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.

  • Cell Staining: Wash the cell pellet with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence of the PI-DNA complex.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would suggest cell cycle arrest at this checkpoint.[5]

Reactive Oxygen Species (ROS) Detection Assay

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe.[4] Inside the cell, esterases cleave the acetate (B1210297) groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[4]

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁴ cells/well) and treat with this compound for a specified time (e.g., 24 hours).[4]

  • Probe Loading: Add DCFH-DA solution (final concentration of 10 µM) to the cells and incubate for 30 minutes at 37°C.[4]

  • Cell Harvesting and Washing: Wash the cells with PBS to remove excess probe and harvest them.[4]

  • Fluorescence Measurement: Analyze the cells using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: Quantify the mean fluorescence intensity, which corresponds to the intracellular ROS levels.

Enzyme Inhibition Assay (Example: Acetylcholinesterase - AChE)

Principle: This assay is based on Ellman's method, which measures the activity of AChE by monitoring the formation of the yellow-colored product of the reaction between thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8][9]

Protocol:

  • Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine iodide (substrate), DTNB, and this compound at various concentrations in a suitable buffer.[8]

  • Assay Reaction: In a 96-well plate, mix the AChE enzyme, DTNB, and different concentrations of this compound. Pre-incubate the mixture.

  • Initiation and Measurement: Initiate the reaction by adding the substrate, acetylthiocholine iodide. Monitor the increase in absorbance at 412 nm over time using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control (no inhibitor). Determine the IC50 value.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (Varying Concentrations) incubate_24h->add_compound incubate_treatment Incubate 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (490 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

apoptosis_pathway compound This compound ros ↑ ROS Production compound->ros mito Mitochondrial Stress compound->mito ros->mito bax Bax ↑ mito->bax bcl2 Bcl-2 ↓ mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Putative ROS-mediated intrinsic apoptosis pathway.

cell_cycle_arrest_workflow start Seed & Treat Cells with this compound harvest Harvest & Wash Cells start->harvest fix Fix in Cold Ethanol harvest->fix stain Stain with PI/RNase A fix->stain fcm Analyze via Flow Cytometry stain->fcm analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) fcm->analysis

Caption: Experimental workflow for cell cycle analysis.

References

Techniques for evaluating the antioxidant properties of 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

An evaluation of the antioxidant properties of 2-Nitrochalcone (B191979) is crucial for understanding its therapeutic potential, as oxidative stress is implicated in a wide range of diseases.[1] Chalcones, a class of compounds belonging to the flavonoid family, are known for their diverse pharmacological activities, including antioxidant effects.[2][3] The this compound variant, characterized by a nitro group on one of its aromatic rings, may exhibit unique antioxidant capacities that warrant detailed investigation.[4][5]

This document provides comprehensive application notes and protocols for researchers, scientists, and drug development professionals to assess the antioxidant profile of this compound using established in vitro and cell-based assays.

Part 1: In Vitro Chemical-Based Antioxidant Assays

A foundational approach to determining antioxidant capacity involves chemical-based assays. These tests are rapid and useful for initial screening. It is recommended to use multiple assays based on different mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer (SET), to build a comprehensive profile.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[6] The principle is based on the reduction of the stable DPPH radical, which is a dark violet-colored solution, to the pale yellow hydrazine (B178648) (DPPH-H) in the presence of an antioxidant.[1] The decrease in absorbance at 517 nm is proportional to the scavenging activity.[1][3]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. The solution should be stored in a dark bottle at 4°C.[1]

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent like DMSO or methanol.[1]

    • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in the same solvent.[1]

    • Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox.[2]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the various concentrations of this compound solutions, positive control, or solvent (as a blank) into the wells of a 96-well microplate.[1]

    • Add 100 µL of the DPPH working solution to every well.[1]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Test) / Absorbance of Blank] x 100.[7]

    • The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[1] This is determined by plotting the percentage of scavenging activity against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color.[1] In the presence of an antioxidant, the radical is reduced, leading to a loss of color.[1]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[1]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation. Dilute the resulting solution with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[8]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the different concentrations of this compound solutions, positive control (e.g., Trolox), or solvent (blank) to the wells.[1]

    • Add 190 µL of the ABTS•+ working solution to each well.[1]

    • Incubate the plate in the dark at room temperature for 6 minutes.[1]

    • Measure the absorbance at 734 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1] This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which shows maximum absorbance at 593 nm.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.[1]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.[1]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.[1]

    • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[9]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the different concentrations of this compound solutions, positive control, or solvent (blank) to the wells.

    • Add 280 µL of the FRAP working solution to each well.[9]

    • Incubate the plate at 37°C for 30 minutes in the dark.[1]

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using different concentrations of a known ferrous salt (e.g., FeSO₄·7H₂O).

    • The antioxidant capacity of the this compound is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺ per µg of compound).

Data Presentation: In Vitro Assays

The quantitative results from these assays can be summarized for clear comparison.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe²⁺/µg)
This compound Value ± SDValue ± SDValue ± SD
Ascorbic Acid Value ± SDValue ± SDValue ± SD
Trolox Value ± SDValue ± SDValue ± SD

Note: This table is a template. Actual values must be determined experimentally.

Workflow for In Vitro Antioxidant Assays

G compound Prepare this compound and Control Solutions mix Mix Compound and Reagent in 96-well Plate compound->mix reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) reagent->mix incubate Incubate (Time and Temp. Specific) mix->incubate read Measure Absorbance (Spectrophotometer) incubate->read analyze Calculate % Inhibition and IC50 / Equivalents read->analyze

Caption: General workflow for in vitro antioxidant capacity assays.

Part 2: Cell-Based Antioxidant Activity (CAA) Assay

While chemical assays are useful, they lack biological context. The CAA assay measures the antioxidant activity of compounds within a cellular environment, assessing their ability to prevent the formation of intracellular reactive oxygen species (ROS).[1]

Experimental Protocol:

  • Cell Culture:

    • Seed cells (e.g., HepG2) into a 96-well black microplate at an appropriate density (e.g., 6 x 10⁴ cells/well) and allow them to attach overnight.[1]

  • Treatment:

    • Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) for 1 hour.[1]

  • Induction of Oxidative Stress:

    • Add a pro-oxidant probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is converted to a fluorescent form upon oxidation.

    • Induce ROS production by adding a generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1]

  • Measurement:

    • Measure the fluorescence intensity over time using a microplate reader. The antioxidant capacity is reflected by the inhibition of fluorescence development.

Data Presentation: CAA Assay

CompoundCAA Value (µmol QE / 100 µmol compound)
This compound Value ± SD
Quercetin Value ± SD

Note: This table is a template. QE refers to Quercetin Equivalents. Actual values must be determined experimentally.

Workflow for Cellular Antioxidant Activity (CAA) Assay

G seed Seed Cells in 96-well Plate treat Treat Cells with This compound seed->treat probe Add DCFH-DA Probe treat->probe induce Induce Oxidative Stress (e.g., with AAPH) probe->induce measure Measure Fluorescence over Time induce->measure calculate Calculate CAA Value measure->calculate

Caption: Workflow for the cell-based antioxidant activity (CAA) assay.

Part 3: Mechanistic Insights and Signaling Pathways

Chalcones can exert antioxidant effects not only by direct radical scavenging but also by modulating cellular defense mechanisms.[10] A key pathway involved is the Keap1-Nrf2-ARE signaling pathway, which upregulates the expression of numerous antioxidant and detoxification genes.[10][11]

The α,β-unsaturated carbonyl group in the chalcone (B49325) structure can act as a Michael acceptor, reacting with nucleophilic residues on proteins like Keap1.[10] This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidases.[10][11]

Keap1-Nrf2 Antioxidant Response Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus chalcone This compound keap1_nrf2 Keap1-Nrf2 Complex chalcone->keap1_nrf2 Reacts with Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release ub Ubiquitination & Degradation keap1_nrf2->ub Normal State nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Transcription of Antioxidant Genes (e.g., HO-1, GST) are->genes

Caption: Activation of the Nrf2 antioxidant pathway by a chalcone.

References

Probing the Power of 2-Nitrochalcone: In Vivo Efficacy Assessment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthetic chalcone (B49325) derivative, 2-Nitrochalcone, and its analogues have emerged as promising therapeutic agents, demonstrating significant anti-cancer and anti-inflammatory activities in preclinical studies. These compounds, characterized by a core 1,3-diphenyl-2-propen-1-one structure with a nitro group substitution, have been the subject of extensive research to elucidate their mechanisms of action and evaluate their potential for clinical translation. This document provides detailed application notes and standardized protocols for assessing the in vivo efficacy of this compound in various animal models, catering to the needs of researchers in drug discovery and development.

Anti-Cancer Efficacy Assessment in Xenograft Mouse Models

Xenograft models are a cornerstone in oncology research for evaluating the anti-tumor potential of novel compounds in a living system that mimics human cancer.

Esophageal Squamous Cell Carcinoma (ESCC) Model

A study on a synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), demonstrated significant tumor regression in an ESCC xenograft model, providing a valuable framework for assessing other nitrochalcones.[1][2]

Experimental Protocol:

  • Cell Culture: Human ESCC cell lines (e.g., KYSE-450) are cultured in appropriate media under standard conditions (37°C, 5% CO2).[1]

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.[1]

  • Tumor Cell Inoculation: 5 x 10^6 KYSE-450 cells in 200 µL of PBS are subcutaneously injected into the right flank of each mouse.[1]

  • Tumor Growth Monitoring: Tumor size is measured every two days using calipers once the tumors are palpable. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[1]

  • Treatment Initiation: When the tumor volume reaches approximately 50 mm³, the mice are randomly assigned to treatment and control groups.[1]

  • Drug Administration:

    • Treatment Groups: this compound is administered intraperitoneally at desired doses (e.g., 50 mg/kg and 100 mg/kg) three times a week.[1]

    • Control Group: Mice receive intraperitoneal injections of physiological saline.[1]

  • Efficacy Evaluation:

    • Tumor volume and body weight are recorded every two days.[1]

    • After a predefined period (e.g., 26 days), the mice are euthanized, and the tumors are excised, weighed, and photographed.[1]

    • Tumor tissues are collected for further analysis, such as immunohistochemistry (e.g., for apoptosis markers like cleaved-PARP, Bad, Bim, PUMA, and BAX) and H&E staining to assess for toxicity in organs like the liver.[1]

Quantitative Data Summary:

CompoundAnimal ModelCell LineDosageAdministration RouteOutcomeReference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)BALB/c nude miceKYSE-45050 mg/kg and 100 mg/kgIntraperitonealSignificant reduction in tumor burden at both doses without affecting body weight.[1]
4-nitrochalcone (B191975) (4NC)Swiss miceSolid Ehrlich Carcinoma25 mg/kgOralConsistent reduction in tumor growth.[3]

Experimental Workflow for Xenograft Model

xenograft_workflow cluster_setup Experimental Setup cluster_monitoring Tumor Growth and Treatment cluster_evaluation Efficacy Assessment A Culture KYSE-450 Esophageal Cancer Cells B Subcutaneous Injection of 5x10^6 cells into BALB/c Nude Mice A->B C Monitor Tumor Growth until Volume reaches ~50 mm³ B->C D Randomize Mice into Control and Treatment Groups C->D E Administer this compound (i.p., 3 times/week) D->E F Administer Vehicle (Control) D->F G Measure Tumor Volume and Body Weight Every 2 Days E->G F->G H Sacrifice Mice and Excise Tumors after 26 Days G->H I Tumor Weight Measurement, Photography, and Histological Analysis H->I

Caption: Workflow for assessing anti-cancer efficacy in a xenograft mouse model.

Breast Cancer Model

A study on 4-nitrochalcone (4NC) in a syngeneic mouse model of breast cancer provides another valuable protocol.[3]

Experimental Protocol:

  • Animal Model: Swiss mice are used for the Solid Ehrlich Carcinoma (SEC) model.[3]

  • Tumor Induction: SEC cells are implanted to induce tumor formation.

  • Treatment: Daily oral administration of 4NC (25 mg/kg) for 21 days.[3]

  • Efficacy and Toxicity Assessment:

    • Tumor growth is monitored and compared to a vehicle-treated group.[3]

    • Toxicity is evaluated through hematological, biochemical, histological, and oxidative stress parameters.[3]

Anti-Inflammatory Efficacy Assessment

Nitrochalcones have also demonstrated potent anti-inflammatory effects in various animal models.

TPA-Induced Mouse Ear Edema Model

This model is widely used to screen for topical anti-inflammatory agents.

Experimental Protocol:

  • Animal Model: CD-1 mice are typically used.

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear of each mouse.

  • Treatment: The this compound compound, dissolved in the same solvent, is applied topically to the ear at a specific dose (e.g., 1 mg/ear) either simultaneously with or shortly after TPA application.[4] A reference anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[4]

  • Efficacy Measurement:

    • After a set period (e.g., 4-6 hours), the mice are euthanized.

    • A circular section is cut from both the treated (inflamed) and untreated ears using a cork borer.

    • The weight of the ear punches is determined, and the difference in weight between the TPA-treated and untreated ears is calculated as a measure of edema.

    • The percentage inhibition of edema by the test compound is calculated relative to the control group.

Quantitative Data Summary:

CompoundAnimal ModelAnti-inflammatory ModelDosageAdministration Route% InhibitionReference
Nitrochalcone 2MouseTPA-induced ear edema1 mg/earTopical71.17 ± 1.66[4]
Nitrochalcone 5MouseTPA-induced ear edema1 mg/earTopical80.77 ± 2.82[4]
Nitrochalcone 9MouseTPA-induced ear edema1 mg/earTopical61.08 ± 2.06[4]
Carrageenan-Induced Rat Paw Edema Model

This is a classic model for evaluating systemic anti-inflammatory activity.

Experimental Protocol:

  • Animal Model: Wistar rats are commonly used.

  • Treatment: this compound is administered orally or intraperitoneally at a specific dose (e.g., 200 mg/kg) one hour before the induction of inflammation.[5]

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.

  • Efficacy Measurement:

    • The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Quantitative Data Summary:

CompoundAnimal ModelAnti-inflammatory ModelDosageAdministration RouteOutcomeReference
Three nitro-substituted chalconesRatsCarrageenan-induced edema200 mg/kgOral and IntraperitonealShowed anti-inflammatory protective effect.[5]

Potential Signaling Pathways

While in vivo signaling pathway data for this compound is limited, in vitro studies and research on related chalcones suggest several key pathways that are likely modulated.

Inhibition of NF-κB Signaling Pathway in Cancer:

Studies on 2'-hydroxychalcone (B22705) have shown that it can inhibit the NF-κB signaling pathway, leading to apoptosis and autophagy in breast cancer cells.[6][7] This is a plausible mechanism for this compound as well.

nfkb_pathway This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB NF-κB (p65/p50) IκBα->NF-κB Degradation (Blocked) Nucleus Nucleus NF-κB->Nucleus Translocation (Blocked) Pro-survival genes Pro-survival genes (e.g., Bcl-2, XIAP) Nucleus->Pro-survival genes Transcription (Downregulated) Apoptosis Apoptosis Pro-survival genes->Apoptosis Inhibition (Relieved)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Modulation of COX Enzymes in Inflammation:

The anti-inflammatory effects of nitrochalcones are likely mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[4]

cox_pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Inhibition of the COX pathway by this compound.

These protocols and application notes provide a comprehensive guide for the in vivo assessment of this compound's efficacy. Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the comparison of results across different studies and advancing the development of this promising class of compounds.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Nitrochalcone

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and its derivatives. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of 2-nitroacetophenone with a suitable benzaldehyde (B42025).[2][3]

Q2: What are the typical starting materials and reagents for this synthesis?

The key reactants are 2-nitroacetophenone and a benzaldehyde derivative. The reaction is typically catalyzed by a base, most commonly sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent such as ethanol (B145695) or methanol.[4][5]

Q3: My reaction is complete, but the this compound product is not precipitating. What should I do?

If the product does not precipitate upon completion of the reaction, it may be highly soluble in the reaction mixture. A common workup procedure is to pour the reaction mixture into ice-cold water.[1] If precipitation is still not observed, acidification of the mixture with a dilute acid, such as HCl, can facilitate the precipitation of the product.[6]

Q4: I obtained an oily product instead of a solid. How can I solidify it?

The formation of an oil can be due to the presence of impurities or the low melting point of the specific this compound derivative.[7][8] To induce crystallization, you can try the following:

  • Trituration: Vigorously stir or scratch the oil with a small amount of a non-polar solvent like cold hexane.[6]

  • Seeding: If available, add a seed crystal of the pure compound to the oil.

  • Purification: If impurities are suspected, purify the oil using column chromatography. The purified fractions are more likely to solidify upon solvent evaporation.[2]

Q5: What are the common side reactions in this compound synthesis, and how can I minimize them?

Common side reactions include:

  • Cannizzaro Reaction: A disproportionation of the benzaldehyde in the presence of a strong base. To minimize this, it is recommended to first mix the 2-nitroacetophenone with the base to form the enolate before slowly adding the benzaldehyde.[9][10] Using a lower concentration of the base can also be effective.[11]

  • Michael Addition: The enolate of 2-nitroacetophenone can add to the newly formed this compound. Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help suppress this side reaction.[11]

  • Self-condensation of Ketone: 2-nitroacetophenone can react with itself. This can be minimized by slowly adding the ketone to a mixture of the aldehyde and the base.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield - Incomplete reaction. - Suboptimal reaction temperature. - Ineffective catalyst. - Improper reactant stoichiometry.- Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary.[12] - Optimize the temperature. Some reactions work well at 0°C, while others may require room temperature or gentle heating.[9][13] - Use a fresh, non-carbonated solution of the base (e.g., NaOH, KOH).[2] - Experiment with the reactant ratios; a slight excess of the aldehyde is often used.[2]
Formation of an Oily Product - Presence of impurities. - The product may have a low melting point.- Wash the crude product with aqueous sodium bisulfite to remove unreacted aldehyde. - Purify the product by column chromatography.[7] - Attempt to induce crystallization by scratching the flask or adding a seed crystal.[1]
Dark-colored Reaction Mixture or Tar Formation - Reaction temperature is too high. - Base concentration is excessive.- Perform the reaction at a lower temperature (e.g., in an ice bath).[11] - Reduce the concentration of the base catalyst.[11]
Multiple Spots on TLC - Presence of unreacted starting materials. - Formation of side products.- Ensure the reaction has gone to completion by monitoring with TLC.[11] - Refer to the FAQ on minimizing side reactions. - Purify the crude product using column chromatography or recrystallization.
Difficulty in Product Purification/Crystallization - Inappropriate solvent for recrystallization. - Rapid crystallization leading to impure crystals.- Select a suitable solvent system for recrystallization (e.g., ethanol, or a mixture of dichloromethane (B109758) and hexane). - To slow down crystallization, add a slight excess of the hot solvent and allow the solution to cool slowly.[1]

Experimental Protocols

Protocol 1: Conventional Synthesis via Magnetic Stirring

This protocol is adapted from a common procedure for the synthesis of this compound derivatives.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-nitroacetophenone (1.0 eq.) and the desired benzaldehyde (1.0 eq.) in ethanol or methanol.

  • Cooling: Place the flask in an ice-salt bath to cool the mixture to 0 °C.

  • Catalyst Addition: While stirring vigorously, slowly add a solution of sodium hydroxide (1.0 eq.) to the mixture.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 1-3 hours. Monitor the progress of the reaction by TLC.[3]

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Protocol 2: Ultrasound-Assisted Synthesis

This method offers an alternative, often more sustainable, approach to the synthesis.[4]

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of 2-nitroacetophenone and the desired benzaldehyde.

  • Reaction: Subject the reaction mixture to ultrasonic irradiation for a specified period (e.g., 2 hours).

  • Isolation and Purification: After the reaction, collect the solid product by filtration and wash it with cold water. Further purification can be achieved through recrystallization.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various reported conditions for the synthesis of this compound and its derivatives, highlighting the impact of different methodologies on reaction yield.

Method Reactants Catalyst Solvent Temperature Time Yield (%) Reference
Conventional (Stirring) 2-nitroacetophenone, 4-fluorobenzaldehydeNaOHMethanol/Ethanol0 °C1 h95[4]
Ultrasound Irradiation 2-nitroacetophenone, 4-fluorobenzaldehyde---2 h73[4]
Conventional (Stirring) 2-nitroacetophenone, 2-fluorobenzaldehydeNaOHMethanol/Ethanol0 °C1 h71[4]
Ultrasound Irradiation 2-nitroacetophenone, 2-fluorobenzaldehyde---2 h62[4]
Conventional (Stirring) 2-nitroacetophenone, 3-nitrobenzaldehydeNaOHEthanolRoom Temp.3 h90[3]
Conventional (Stirring) 2-nitroacetophenone, 2-nitrobenzaldehydeNaOHEthanolRoom Temp.3 h42[3]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix 2-nitroacetophenone and benzaldehyde in ethanol B Cool to 0°C in an ice bath A->B C Add NaOH solution (catalyst) B->C D Stir at 0°C for 1-3h C->D E Monitor by TLC D->E Check completion E->D Incomplete F Pour into ice water E->F Complete G Filter the precipitate F->G H Wash with cold water G->H I Recrystallize from ethanol H->I J Pure this compound I->J troubleshooting_low_yield Start Low Yield of This compound CheckTLC Check TLC for starting materials Start->CheckTLC Incomplete Reaction Incomplete CheckTLC->Incomplete Extend_Time Extend reaction time Incomplete->Extend_Time Yes Side_Products Side products observed on TLC? Incomplete->Side_Products No Extend_Time->CheckTLC Optimize_Temp Optimize temperature Optimize_Temp->CheckTLC Check_Catalyst Check catalyst quality and concentration Check_Catalyst->CheckTLC Minimize_Side_Reactions Minimize side reactions (see FAQs) Side_Products->Minimize_Side_Reactions Yes Purify Purify by column chromatography Side_Products->Purify No

References

Common challenges in the purification of 2-Nitrochalcone and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Nitrochalcone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the experimental purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via Claisen-Schmidt condensation?

A1: The most common impurities include unreacted starting materials (2-nitroacetophenone and the corresponding benzaldehyde), products from the self-condensation of 2-nitroacetophenone, and byproducts from the Cannizzaro reaction of the benzaldehyde (B42025) if it lacks α-hydrogens.[1] Under certain conditions, Michael addition of the enolate to the newly formed this compound can also occur, leading to more complex impurities.[1]

Q2: How can I monitor the purity of my this compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the purity of your compound.[2][3][4] By spotting the crude mixture, partially purified fractions, and pure starting materials on a silica (B1680970) gel plate, you can visualize the separation of this compound from its impurities. A common eluent system for this analysis is a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 80:20 v/v).[2][5] The spots can be visualized under UV light.[2]

Q3: My this compound product is an oil and won't solidify. What should I do?

A3: "Oiling out" is a common issue in recrystallization, especially if the melting point of the compound is low or if significant impurities are present.[6] To address this, you can try the following:

  • Re-dissolve and Cool Slowly: Warm the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.[6][7]

  • Trituration: If the oil is persistent, you can attempt to solidify it by trituration with a non-polar solvent like cold n-hexane or petroleum ether. This can sometimes induce crystallization or wash away impurities that are preventing solidification.

  • Solvent System Change: The chosen recrystallization solvent may not be optimal. Consider using a different solvent or a solvent pair.

  • Purification via Chromatography: If recrystallization consistently fails, column chromatography is the recommended alternative for purifying oily products.[8]

Q4: I have a very low yield after recrystallizing my this compound. What are the possible causes and solutions?

A4: A low yield from recrystallization can stem from several factors:

  • Using too much solvent: This is the most frequent cause, as it keeps a significant portion of your product dissolved in the mother liquor.[6][7][9] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[6]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel.[10][11] Ensure your funnel and receiving flask are pre-heated.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[9]

  • Incomplete reaction: If the initial synthesis did not go to completion, the yield will naturally be low. Monitor the reaction with TLC to ensure all starting material is consumed.[5]

Troubleshooting Guides

Issue 1: Unreacted Starting Materials in the Final Product
  • Symptoms: TLC analysis shows spots that correspond to the Rf values of 2-nitroacetophenone and/or the benzaldehyde derivative used. 1H NMR spectrum of the purified product shows characteristic peaks of the starting materials.

  • Possible Causes:

    • The reaction did not go to completion.

    • The purification method was not effective at separating the starting materials from the product due to similar polarities.

  • Solutions:

    • Optimize Reaction Conditions: Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature. Monitor the reaction progress using TLC until the starting material spots disappear or are significantly diminished.[2][5]

    • Column Chromatography: This is the most effective method for separating compounds with similar polarities.[5] A silica gel column with a gradient of ethyl acetate in n-hexane is typically successful.[12]

    • Recrystallization: Carefully choose a solvent system where the this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the starting materials remain in solution.[9] Ethanol or a dichloromethane (B109758)/n-hexane solvent pair are often used.[2][3][13]

Issue 2: Difficulty with Recrystallization
  • Symptoms: No crystals form upon cooling, or an oil separates instead of a solid.

  • Possible Causes:

    • The solution is not supersaturated (too much solvent was used).[6][9]

    • The rate of cooling is too rapid, leading to a precipitate or oil instead of crystals.[10]

    • The melting point of the this compound is lower than the boiling point of the solvent, or impurities are depressing the melting point.[6]

  • Solutions:

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[9] Adding a seed crystal of pure this compound can also initiate crystallization.

    • Reduce Solvent Volume: If too much solvent was added, carefully evaporate a portion of it and allow the solution to cool again.[6]

    • Slow Down Cooling: After dissolving the crude product in the hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.[7]

    • Change Solvent: If oiling out persists, a different recrystallization solvent or a solvent pair may be necessary.[6]

Data Presentation

Table 1: Reported Yields and Purification Methods for this compound Derivatives

This compound DerivativeSynthesis MethodPurification MethodYield (%)Reference
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-oneClaisen-Schmidt (NaOH, Ethanol)Recrystallization (Dichloromethane/n-hexane)42%[3]
(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-oneClaisen-Schmidt (NaOH, Ethanol)Recrystallization (Dichloromethane/n-hexane)90%[3]
(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneClaisen-Schmidt (NaOH, Ethanol)Recrystallization (Dichloromethane/n-hexane)81%[3]
Substituted 2-NitrochalconesClaisen-Schmidt (NaOH, Methanol/Ethanol)Recrystallization (Dichloromethane/hexane)62-74%[14]
Various Nitrochalcone derivativesClaisen-Schmidt (NaOH, Methanol)Recrystallization (Ethanol)56-94%[4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the purification of solid, crude this compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or a mixture of dichloromethane and n-hexane are commonly effective.[2][3] The ideal solvent should dissolve the this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.[9]

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for purifying oily products or for separating mixtures that are difficult to resolve by recrystallization.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into a chromatography column and allow it to pack evenly, draining the excess solvent until it reaches the top of the silica bed.[5]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate.[12] A typical gradient might start with 100% hexane (B92381) and gradually increase to a 90:10 or 80:20 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Final Analysis synthesis Claisen-Schmidt Condensation (2-Nitroacetophenone + Benzaldehyde) workup Quench Reaction & Precipitate Crude Product synthesis->workup tlc_check TLC Analysis of Crude workup->tlc_check recrystallization Recrystallization tlc_check->recrystallization Solid Product column_chromatography Column Chromatography tlc_check->column_chromatography Oily Product or Multiple Impurities final_product Pure this compound recrystallization->final_product column_chromatography->final_product characterization Characterization (NMR, MP, etc.) final_product->characterization

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_pure High Purity cluster_impure Low Purity / Issues start Crude Product Obtained purity_check Check Purity by TLC start->purity_check pure Single Spot (Product) purity_check->pure High Purity impure Multiple Spots or Physical Issues purity_check->impure Low Purity end_node Proceed to Characterization pure->end_node issue_type What is the issue? impure->issue_type unreacted_sm Unreacted Starting Materials Present issue_type->unreacted_sm Unreacted SM oily_product Product is an Oil issue_type->oily_product Oily Product low_yield Low Yield After Recrystallization issue_type->low_yield Low Yield solution_sm Solution: 1. Optimize Reaction Time 2. Use Column Chromatography unreacted_sm->solution_sm solution_oil Solution: 1. Slow Cooling/Trituration 2. Change Solvent 3. Use Column Chromatography oily_product->solution_oil solution_yield Solution: 1. Minimize Solvent Volume 2. Use Ice-Cold Wash 3. Ensure Complete Reaction low_yield->solution_yield

Caption: Troubleshooting logic for common challenges in this compound purification.

References

Improving the yield and purity of 2-Nitrochalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Nitrochalcone Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of an aromatic ketone (2'-nitroacetophenone) with an aromatic aldehyde (benzaldehyde).[2][3] The reaction can also be catalyzed by an acid, although base-catalyzed conditions are more prevalent.[1][2]

Q2: What are the common catalysts used in the Claisen-Schmidt condensation for this compound synthesis?

A2: Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used to facilitate the formation of the enolate ion from 2'-nitroacetophenone (B117912).[2][4] Acid catalysts such as hydrogen chloride (HCl) can also be employed.[5] In recent years, alternative and "green" catalysts have been explored to improve reaction conditions and simplify purification.[2]

Q3: My this compound synthesis reaction is resulting in a very low yield. What are the potential causes?

A3: Low yields can stem from several factors, including:

  • Ineffective Catalyst: The base catalyst (e.g., NaOH) may be old or have reacted with atmospheric carbon dioxide, reducing its effectiveness.[2][4]

  • Improper Reactant Stoichiometry: The molar ratio of 2'-nitroacetophenone to benzaldehyde (B42025) is critical. Often, a slight excess of the aldehyde is used.[2]

  • Suboptimal Reaction Temperature: If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to the decomposition of reactants and products or promote side reactions.[2][6]

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone or the Cannizzaro reaction of the aldehyde, can consume starting materials and reduce the yield of the desired product.[7]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.[4][8]

Q4: What types of side products can form during the synthesis, and how can their formation be minimized?

A4: Common side products include:

  • Self-condensation of 2'-nitroacetophenone: This occurs when the enolate of the ketone reacts with another molecule of the ketone. To minimize this, the ketone can be added slowly to a mixture of the aldehyde and the base.[2][4]

  • Cannizzaro Reaction of Benzaldehyde: In the presence of a high concentration of a strong base, benzaldehyde (which lacks α-hydrogens) can disproportionate into benzoic acid and benzyl (B1604629) alcohol.[7] Using a lower concentration of a milder base can help prevent this.[2]

  • Michael Addition Adducts: The newly formed this compound can be attacked by another enolate ion.[7]

Q5: How can I purify the crude this compound product?

A5: Recrystallization is a highly effective and widely used technique for purifying solid chalcones.[8][9] This method relies on the differential solubility of the this compound and impurities in a suitable solvent at different temperatures.[9] An ideal solvent will dissolve the product at a high temperature but not at room temperature, while impurities will either remain soluble or insoluble under these conditions.[9] A common solvent system for recrystallizing nitrochalcones is a mixture of dichloromethane (B109758) and n-hexane.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Ineffective CatalystEnsure the base (e.g., NaOH, KOH) is fresh and has not been passivated by atmospheric CO2.[2][4] Consider using a stronger or freshly prepared base solution. For acid-catalyzed reactions, ensure the acid is of the appropriate concentration and anhydrous if using a Lewis acid.[2]
Improper StoichiometryOptimize the molar ratio of reactants. A slight excess of benzaldehyde is often beneficial to ensure the complete consumption of the 2'-nitroacetophenone.[2]
Suboptimal TemperatureIf the reaction is slow, consider a gradual increase in temperature while monitoring for side product formation using TLC.[2][6] If side products are observed, try running the reaction at a lower temperature (e.g., in an ice bath).[8]
Poor Reagent QualityUse fresh, high-purity 2'-nitroacetophenone and benzaldehyde.[7]
Formation of Significant Side Products Self-Condensation of KetoneSlowly add the 2'-nitroacetophenone to a stirred mixture of the benzaldehyde and the base catalyst. This keeps the enolate concentration low and favors reaction with the more electrophilic aldehyde.[2][4]
Cannizzaro Reaction of AldehydeUse a lower concentration of the base or a milder base.[2] Adding the base catalyst portion-wise can also help.[4]
Product Fails to Crystallize During Purification Solution is too diluteReheat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.[9]
Cooling is too rapidAllow the solution to cool more slowly to encourage the formation of larger, purer crystals.[9]
No nucleation sitesInduce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.[9]
Low Recovery After Recrystallization Too much solvent usedUse the minimum amount of hot solvent required to fully dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.[9]

Quantitative Data Summary

Reactants Catalyst Solvent Reaction Time Temperature Yield Reference
2-Nitroacetophenone, various nitrobenzaldehydesNaOH (1.0 M)Ethanol (B145695)3 hRoom Temp42-90%[8]
2-Nitroacetophenone, fluorinated/methoxylated benzaldehydesNaOH (1.0 eq)Methanol/Ethanol1 h0 °C71-95% (magnetic stirring)[10]
2-Nitroacetophenone, fluorinated/methoxylated benzaldehydesNaOH (1.0 eq)Methanol/Ethanol2 hRoom Temp62-73% (ultrasound)[10]
2'-Nitroacetophenone, BenzaldehydeNaOHEthanol~2 h0 °C then RT72-73%[3][11]
Aromatic acetophenones, aromatic aldehydesNaOH (40% w/v)MethanolOvernightRoom Temp56-94%[12]

Experimental Protocols

Protocol 1: General Synthesis of this compound via Conventional Stirring

This protocol is adapted from a general procedure for the synthesis of nitro chalcone (B49325) derivatives.[8]

  • Preparation: In a round-bottom flask, dissolve 2-nitroacetophenone (10 mmol) in ethanol (10 mL).

  • Catalyst Addition: Cool the flask in an ice-salt bath. While stirring, add a solution of sodium hydroxide (6 mL, 1.0 M).

  • Reactant Addition: Continue stirring for 15 minutes, then add the appropriate benzaldehyde (10 mmol).

  • Reaction: Allow the reaction mixture to stir for 3 hours at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the product, wash it with water, and dry it.

Protocol 2: Purification of this compound by Recrystallization

This protocol is based on a general method for the recrystallization of nitrochalcones.[8][9]

  • Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of dichloromethane/n-hexane is often effective for nitrochalcones.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of the pair) until the solid is completely dissolved.[9]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, at 70 °C.[3]

Visualizations

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start Start: Prepare Reactants dissolve Dissolve 2-Nitroacetophenone in Ethanol start->dissolve cool Cool Mixture in Ice Bath dissolve->cool add_base Add NaOH Solution cool->add_base stir1 Stir for 15 min add_base->stir1 add_aldehyde Add Benzaldehyde stir1->add_aldehyde react Stir at Room Temp for 3 hours add_aldehyde->react monitor Monitor with TLC react->monitor filter Filter Crude Product monitor->filter Reaction Complete wash Wash with Water filter->wash recrystallize Recrystallize from Dichloromethane/Hexane wash->recrystallize collect Collect Crystals by Vacuum Filtration recrystallize->collect dry Dry Purified Crystals collect->dry end End: Pure this compound dry->end

Caption: Workflow for the synthesis and purification of this compound.

G Troubleshooting Low Yield in this compound Synthesis cluster_reaction_check Reaction Conditions cluster_reagent_check Reagents & Stoichiometry cluster_side_products Side Products start Low Yield Observed check_catalyst Is the catalyst fresh and effective? start->check_catalyst check_temp Is the temperature optimized? check_catalyst->check_temp Yes solution_catalyst Solution: Use fresh or stronger catalyst. check_catalyst->solution_catalyst No check_time Was the reaction time sufficient? check_temp->check_time Yes solution_temp Solution: Optimize temperature (try cooling or gentle heating). check_temp->solution_temp No check_purity Are reagents pure? check_time->check_purity Yes solution_time Solution: Increase reaction time; monitor with TLC. check_time->solution_time No check_ratio Is the reactant ratio correct? check_purity->check_ratio Yes solution_purity Solution: Use high-purity starting materials. check_purity->solution_purity No check_tlc Does TLC show side products? check_ratio->check_tlc Yes solution_ratio Solution: Adjust stoichiometry; try slight excess of aldehyde. check_ratio->solution_ratio No end Yield Improved check_tlc->end No solution_side Solution: Modify addition order (e.g., slow ketone addition) or use milder base. check_tlc->solution_side Yes

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Troubleshooting low bioactivity in 2-Nitrochalcone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-nitrochalcone (B191979) derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why are they of scientific interest?

A1: this compound derivatives belong to the flavonoid family and are characterized by a 1,3-diphenyl-2-propen-1-one core structure with a nitro group (NO₂) at the second position of one of the aromatic rings.[1][2][3][4] These compounds are of significant interest in medicinal chemistry due to their wide range of potential pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[2][3][4][5][6][7] The presence and position of the nitro group, along with other substituents, can significantly influence their biological activity.[1][2]

Q2: What is the most common method for synthesizing this compound derivatives?

A2: The most common method for synthesizing chalcones, including this compound derivatives, is the Claisen-Schmidt condensation.[8] This reaction involves the base-catalyzed condensation of an appropriate aromatic ketone (e.g., 2-nitroacetophenone) with a substituted aromatic aldehyde.[1][2][9] Common bases used include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in a solvent like ethanol (B145695) or methanol (B129727).[1][2]

Q3: How does the position of the nitro group on the chalcone (B49325) scaffold affect its bioactivity?

A3: The position of the nitro group is a critical determinant of the biological activity of nitrochalcones. For example, studies have shown that this compound derivatives with the nitro group in the ortho position of the B-ring can exhibit significant anti-inflammatory activity, in some cases comparable or greater than the reference drug indomethacin.[1] The position of the nitro group can also influence other activities, such as vasorelaxant effects, by interacting with specific biological targets like endothelial nitric oxide synthase (eNOS).[1]

Q4: What are some common challenges when performing bioassays with chalcone derivatives?

A4: Researchers may encounter several challenges during the biological evaluation of chalcone derivatives. Poor solubility in aqueous media is a frequent issue that can lead to compound precipitation and inaccurate results.[10] The α,β-unsaturated carbonyl system in chalcones can also potentially interfere with certain assay types, such as the MTT assay, by directly reducing the tetrazolium salt, which can lead to an underestimation of cytotoxicity.[10] Additionally, the stability of the specific isomer (cis or trans) can be a factor, as the trans isomer is generally more stable.[11][12]

Troubleshooting Guides

Guide 1: Low or No Observed Bioactivity

Q: My this compound derivative is showing lower than expected or no bioactivity. What steps can I take to troubleshoot this?

A: Low bioactivity can stem from several factors, ranging from the compound itself to the experimental setup. Follow this systematic approach to identify the potential cause:

  • Verify Compound Integrity:

    • Purity and Identity: Confirm the purity (>95%) and chemical structure of your synthesized compound using analytical methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.[13] Impurities from the synthesis can interfere with the bioassay.

    • Solubility: Poor solubility can drastically reduce the effective concentration of your compound in the assay. Visually inspect for any precipitation when diluting your compound into the aqueous assay buffer.[10][12][14]

    • Degradation: Chalcones can be unstable under certain conditions (e.g., pH, light, temperature).[12][15] Ensure proper storage of solid compounds and stock solutions (typically at -20°C, protected from light).[15] Prepare fresh dilutions for each experiment.[12]

  • Evaluate Experimental Parameters:

    • Concentration Range: You may not be testing within the active concentration range. Perform a dose-response experiment using a wider range of concentrations, from nanomolar to high micromolar.[14]

    • Incubation Time: The observed effect may be time-dependent. Conduct a time-course experiment to determine the optimal incubation period.[14]

    • Assay Validation: Ensure the bioassay is performing correctly by including a known positive control.[12][13] This will validate that the cells, reagents, and equipment are all functioning as expected.

  • Consider Assay-Specific Interference:

    • Assay Compatibility: As mentioned, the chalcone scaffold can interfere with certain assays like the MTT assay.[10] It is advisable to run a cell-free control to test for direct reduction of the assay reagent by your compound.[10]

    • Alternative Assays: If interference is suspected, consider using an alternative assay to measure the same endpoint. For cytotoxicity, alternatives to the MTT assay include LDH release assays (for necrosis) or Annexin V/PI staining (for apoptosis).[10]

Below is a workflow to guide your troubleshooting process.

G start Start: Low Bioactivity Observed purity Step 1: Assess Compound Purity & Identity (NMR, MS, HPLC) start->purity solubility Step 2: Check for Solubility Issues purity->solubility Purity >95% & Structure Confirmed? end_bad Re-evaluate Compound or Assay purity->end_bad No assay_setup Step 3: Validate Bioassay Setup solubility->assay_setup Soluble in Assay Medium? solubility->end_bad No end_good Bioactivity Confirmed assay_setup->end_good Positive Control Works as Expected? assay_setup->end_bad No

Caption: Troubleshooting workflow for low bioactivity.

Guide 2: Poor Compound Solubility

Q: I'm observing precipitation when I add my this compound derivative to the cell culture medium. How can I improve its solubility?

A: This is a very common issue. Here are several steps to address poor solubility:

  • Check the Stock Solution: Ensure your compound is fully dissolved in your stock solvent (typically 100% DMSO). Gentle warming or sonication may be required.[10]

  • Optimize Dilution Technique: When diluting the DMSO stock into your aqueous buffer or medium, add it dropwise while vortexing or stirring to avoid localized high concentrations that can cause precipitation.[12]

  • Reduce Final Solvent Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls.[15]

  • Use a Different Solvent: If DMSO is problematic, consider other organic solvents, but always check their compatibility with your specific assay and cell type.

  • Incorporate Surfactants: In biochemical (cell-free) assays, adding a low concentration of a non-ionic surfactant like Triton X-100 or Tween-80 (e.g., 0.01%) can help prevent aggregation and improve solubility.[12][15]

Quantitative Data Summary

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Below are tables summarizing quantitative data from various studies.

Table 1: Anticancer Activity of 2,4,6-trimethoxy-4'-nitrochalcone Analogs

CompoundMean IC₅₀ (µM) in Eca-109 CellsMean IC₅₀ (µM) in KYSE-450 CellsYield (%)
Ch-1 25.1331.2285
Ch-5 15.4822.1778
Ch-10 9.8215.6381
Ch-15 7.2111.0591
Ch-19 4.979.4394
Ch-20 56.3967.4056

Data extracted from a study on esophageal squamous cell carcinoma (ESCC) cell lines. Ch-19 (2,4,6-trimethoxy-4'-nitrochalcone) showed the most potent activity.[9]

Table 2: Anti-inflammatory Activity of Nitrochalcones

CompoundSubstituent Position% Inhibition of Inflammation
1 Unsubstituted45.3
2 2'-nitro75.1
3 3'-nitro38.2
4 4'-nitro69.5
5 2-nitro78.4
Indomethacin Reference Drug72.3

Data from an in vivo anti-inflammatory study. Compounds with a nitro group at the 2' or 2-position showed the highest inhibition.[1]

Experimental Protocols

Protocol 1: General Synthesis of 2-Nitrochalcones via Claisen-Schmidt Condensation

This protocol is a generalized procedure based on common laboratory practices for synthesizing chalcones.[1][9]

Materials:

  • Substituted 2-nitroacetophenone (10 mmol)

  • Substituted benzaldehyde (B42025) (10 mmol)

  • Ethanol or Methanol (20-30 mL)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40% w/v) or Potassium Carbonate (K₂CO₃)

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Dissolve the substituted 2-nitroacetophenone (10 mmol) and the substituted benzaldehyde (10 mmol) in ethanol or methanol (20 mL) in a flask with a stir bar.

  • Stir the mixture at room temperature.

  • Slowly add the aqueous NaOH solution (e.g., 3 mL of 40% solution) dropwise to the mixture.[9]

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][9] Reaction times can vary from a few hours to overnight.[1][9]

  • Upon completion, a precipitate will often form. If not, the mixture can be cooled in an ice bath to encourage precipitation.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and excess base.[1][9]

  • Dry the product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, or a dichloromethane/hexane mixture).[1]

G cluster_reactants Reactants cluster_conditions Conditions ketone 2-Nitroacetophenone base Base (e.g., NaOH) ketone->base aldehyde Aromatic Aldehyde aldehyde->base product This compound Product base->product Claisen-Schmidt Condensation solvent Solvent (e.g., Ethanol) solvent->base

Caption: Claisen-Schmidt condensation for this compound synthesis.

Protocol 2: Measuring Reactive Oxygen Species (ROS) Production

This protocol outlines the use of the DCFH-DA probe to measure intracellular ROS, a common mechanism of action for bioactive compounds.[9][10]

Materials:

  • Cells seeded in a 96-well plate (e.g., 5 x 10⁴ cells/well)

  • This compound derivative (test compound)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative (e.g., 5, 10, 15, 20 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours) at 37°C.[9]

  • After treatment, remove the medium and wash the cells with PBS.

  • Add 1 mM DCFH-DA solution to the cells to a final concentration of 10 µM.

  • Incubate the plate for 30 minutes at 37°C, protected from light.[9]

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission). An increase in fluorescence indicates an increase in intracellular ROS.

Signaling Pathway Visualization

Many chalcone derivatives exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a common target.

G cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex stimulus->IKK chalcone This compound Derivative chalcone->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IκBα NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active IκBα degradation nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) nucleus->genes promotes transcription

Caption: Inhibition of the NF-κB signaling pathway by a this compound.

References

Technical Support Center: Optimization of Cell-Based Assay Protocols for 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cell-based assay protocols involving 2-Nitrochalcone and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Q1: My this compound compound is precipitating in the cell culture medium. How can I improve its solubility?

A1: Poor aqueous solubility is a common challenge with chalcone (B49325) derivatives. Here are several steps to address this issue:

  • Proper Stock Solution Preparation: Initially, dissolve the this compound in a water-miscible organic solvent such as DMSO to create a high-concentration stock solution.

  • Optimized Final Solvent Concentration: When preparing your working dilutions in the cell culture medium, it is crucial to keep the final concentration of the organic solvent low (typically ≤ 0.5%) to prevent both solvent-induced cytotoxicity and compound precipitation.[1]

  • Sonication: Brief sonication of the final dilution can aid in dissolving any small aggregates that may have formed.

  • Serum Concentration: The presence of proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. Consider the potential impact of serum concentration on your specific this compound's activity and solubility.

Q2: I am observing inconsistent IC50 values for my this compound derivative between experiments. What are the potential causes?

A2: Inconsistent IC50 values can stem from several experimental variables:

  • Compound Stability: Chalcones can exhibit instability in aqueous solutions, which can be influenced by pH and temperature. It is recommended to prepare fresh dilutions from your stock solution for each experiment.

  • Cell Health and Passage Number: For reproducible results, use cells that are in the logarithmic growth phase and maintain a consistent and low passage number. The biological response of cells can change with repeated passaging.

  • Seeding Density: Ensure that the same number of cells is seeded in each well for every experiment. Both overly confluent and sparse cell cultures will respond differently to cytotoxic agents.

  • Incubation Time: The duration of exposure to the this compound derivative can significantly affect the IC50 value. Maintain a consistent incubation time for all comparative experiments.

  • Assay-Specific Variability: Ensure consistent incubation times with all assay reagents (e.g., MTT, WST-1) and proper mixing before measuring the final readout.

Q3: Can this compound derivatives interfere with tetrazolium-based cytotoxicity assays (e.g., MTT, XTT)?

A3: Yes, the α,β-unsaturated carbonyl system present in the chalcone scaffold has the potential to directly reduce the tetrazolium salt (e.g., MTT) to formazan (B1609692), independent of cellular metabolic activity.[1] This can lead to a false-positive result, underestimating the compound's cytotoxicity. It is advisable to perform a cell-free control experiment to assess for any direct interaction between your this compound derivative and the assay reagent.

Q4: My results suggest that this compound induces cell cycle arrest. How can I confirm and further investigate this?

A4: If you hypothesize that this compound induces cell cycle arrest, you can use flow cytometry to analyze the DNA content of treated cells stained with a fluorescent dye like propidium (B1200493) iodide (PI). An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would confirm this effect. To further investigate the molecular mechanism, you can perform western blot analysis to examine the expression levels of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1).

Q5: I am not observing the expected apoptotic effect of this compound. What should I troubleshoot?

A5: If you are not observing apoptosis, consider the following:

  • Concentration and Time: Ensure you are using an appropriate concentration range and incubation time. Some compounds may induce apoptosis only within a specific concentration window or after a longer exposure.

  • Apoptosis Assay Selection: The Annexin V/PI staining assay is a common method to detect early and late apoptosis. Ensure your assay is being performed correctly and that your flow cytometer is properly calibrated.

  • Mechanism of Cell Death: this compound may be inducing a different form of cell death, such as necrosis or autophagy. Consider performing an LDH release assay to check for necrosis or western blot for autophagy markers like LC3-II.

  • Cell Line Specificity: The apoptotic response can be cell line-dependent. The signaling pathways and sensitivities may differ between cell types.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

Chalcone DerivativeCancer Cell LineAssayIC50 (µM)
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal)CCK-84.97
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109 (Esophageal)CCK-89.43
3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-oneA549 (Lung)MTT-
3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1-(2-nitrophenyl)prop-2-en-1-oneA549 (Lung)MTT-

Note: Specific IC50 values for the A549 cell line were not provided in the source material, but the compounds were noted to induce apoptosis.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound solutions to the wells and include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[2]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for the chosen time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension according to the manufacturer's protocol.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Seed cells (e.g., 5 x 10⁴ cells/well in a 6-well plate) and treat with the this compound derivative or vehicle control for the desired time.[3]

  • DCFH-DA Staining: Add 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cells to a final concentration of 10 µM and incubate for 30 minutes at 37°C.[3]

  • Cell Collection: Wash the cells with PBS and collect them.

  • Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Prepare this compound Stock Solution (in DMSO) seed Seed Cancer Cells in Multi-well Plates start->seed treat Treat Cells with Serial Dilutions of this compound seed->treat incubate Incubate for a Defined Period (e.g., 24-72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis ros ROS Detection Assay (e.g., DCFH-DA) incubate->ros cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle ic50 Calculate IC50 viability->ic50 quantify_apoptosis Quantify Apoptotic Cell Population apoptosis->quantify_apoptosis quantify_ros Measure ROS Levels ros->quantify_ros quantify_cycle Analyze Cell Cycle Distribution cell_cycle->quantify_cycle signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction nitrochalcone This compound ros ↑ Reactive Oxygen Species (ROS) nitrochalcone->ros dna_damage DNA Damage ros->dna_damage g2m_arrest G2/M Phase Arrest dna_damage->g2m_arrest mitochondria Mitochondrial Pathway dna_damage->mitochondria cyclin_cdk ↓ Cyclin B1 / CDK1 Activity g2m_arrest->cyclin_cdk apoptosis Apoptosis cyclin_cdk->apoptosis caspase9 ↑ Caspase-9 Activation mitochondria->caspase9 caspase3 ↑ Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis troubleshooting_workflow cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Inconsistent or Unexpected Results Observed solubility Check for Precipitation (Improve Solubility) start->solubility stability Assess Compound Stability (Prepare Fresh Solutions) solubility->stability No Precipitation end Optimized Protocol solubility->end Solubility Optimized cell_health Verify Cell Health and Passage Number stability->cell_health Stable stability->end Stability Confirmed seeding Ensure Consistent Cell Seeding Density cell_health->seeding Healthy Cells cell_health->end Cells Standardized interference Check for Assay Interference (Cell-free Controls) seeding->interference Consistent Seeding seeding->end Seeding Optimized protocol Review Protocol Parameters (Incubation Times, Reagents) interference->protocol No Interference interference->end Interference Mitigated protocol->end Protocol Validated protocol->end Protocol Corrected

References

Strategies to reduce side product formation in 2-Nitrochalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 2-nitrochalcones.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-nitrochalcones?

A1: The most prevalent and convenient method for synthesizing 2-nitrochalcones is the Claisen-Schmidt condensation.[1][2][3] This reaction is a base-catalyzed crossed aldol (B89426) condensation between an aromatic ketone, such as 2-nitroacetophenone, and an aromatic aldehyde that lacks an α-hydrogen.[1]

Q2: What are the most common side products in 2-nitrochalcone (B191979) synthesis?

A2: The primary side products in this compound synthesis via the Claisen-Schmidt condensation can include:

  • Cannizzaro reaction products : This occurs when the aromatic aldehyde self-condenses in the presence of a strong base, especially if the aldehyde is non-enolizable.[1][4]

  • Michael addition adducts : The newly formed this compound can be attacked by another enolate ion present in the reaction mixture.[1][4][5]

  • Self-condensation products of the ketone : 2-nitroacetophenone can react with itself if it has reactive α-hydrogens.[1][4]

  • Polymerization products : Chalcones may polymerize, particularly under certain light or temperature conditions.[1]

  • Unreacted starting materials : Incomplete reactions can leave significant amounts of 2-nitroacetophenone and the aromatic aldehyde in the product mixture.[1]

Q3: How can I minimize the Cannizzaro reaction?

A3: The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde, resulting in a primary alcohol and a carboxylic acid.[1] To reduce its occurrence, it is advisable to first react the 2-nitroacetophenone with the base catalyst to form the enolate before adding the benzaldehyde.[1] This ensures the enolate is readily available to react with the aldehyde, outcompeting the Cannizzaro pathway.[1] Using a less concentrated base or a milder catalyst can also be beneficial.[5]

Q4: What is the role of ultrasound in this compound synthesis?

A4: Ultrasound irradiation is an alternative to conventional magnetic stirring and is considered a more sustainable and energy-efficient method.[6] While it can accelerate some reactions, for the synthesis of certain this compound derivatives, conventional magnetic stirring has been shown to result in shorter reaction times and better yields.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst or reagents.2. Insufficient reaction time or incorrect temperature.3. Reversible reaction equilibrium.1. Use freshly prepared base solutions. Ensure the aldehyde is pure and free of carboxylic acid impurities.[5]2. Monitor the reaction by TLC to determine the optimal reaction time. If no product is forming at room temperature, consider gentle heating.[5]3. Drive the reaction forward by removing water, if possible, or by using a higher concentration of reactants.[5]
Formation of an Oily or Difficult-to-Purify Product 1. Presence of multiple byproducts.2. Incomplete reaction, leaving unreacted starting materials.1. Optimize reaction conditions to minimize side reactions (see below).2. Ensure the reaction goes to completion by monitoring with TLC.3. Employ appropriate purification techniques such as column chromatography or recrystallization from a suitable solvent system.[7][8]
Presence of a Byproduct with a Higher Molecular Weight than the Chalcone 1. Self-condensation of 2-nitroacetophenone.2. Michael addition of the enolate to the chalcone.1. Use a molar excess of the aldehyde to favor the reaction with 2-nitroacetophenone.2. Slowly add the 2-nitroacetophenone to the mixture of the aldehyde and base to maintain a low concentration of the enolate.[5]3. Lower the reaction temperature to reduce the rate of side reactions.[5]
Presence of Benzyl Alcohol and Benzoic Acid Derivatives in the Product Mixture Cannizzaro reaction of the aromatic aldehyde.1. Use a less concentrated base solution.2. Maintain a lower reaction temperature.3. Ensure the aldehyde is added slowly to the reaction mixture.[5]
The Reaction Mixture Becomes a Dark, Viscous Oil or Tar Excessive base concentration or high temperatures leading to polymerization or decomposition.[4]1. Reduce the amount of base used in the reaction.2. Maintain a lower reaction temperature (e.g., 0°C).[9]

Data on Reaction Conditions and Yields

The following table summarizes quantitative data for the synthesis of various this compound derivatives, comparing conventional and ultrasound-assisted methods.

Product Method Catalyst Solvent Time (h) Yield (%) Reference
(E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-oneA (Stirring)NaOHMethanol (B129727)171[6]
(E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-oneB (Ultrasound)K₂CO₃Methanol262[6]
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-oneStirringNaOHEthanol (B145695)390[10]
(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-oneStirringNaOHEthanol342[10]
(E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-oneStirringNaOHEthanol381[10][11]

Experimental Protocols

Protocol 1: Conventional Synthesis via Magnetic Stirring

This protocol is adapted from established methods for this compound synthesis.[6][10][11]

  • In a 10 mL flask, add 0.6 mmol of 2-nitroacetophenone and 0.6 mmol of the desired benzaldehyde.

  • Dissolve the mixture in 3 mL of methanol or ethanol at 0 °C.

  • Add 1.0 equivalent of NaOH solution and stir the mixture vigorously for 1-3 hours at 0 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, a solid product will form. Separate the solid by decantation and wash it twice with cold water.

  • Purify the crude product by recrystallization from a suitable solvent pair, such as dichloromethane/hexane.[6][10]

Protocol 2: Ultrasound-Assisted Synthesis

This protocol provides an alternative, energy-efficient method for this compound synthesis.[6]

  • In a round-bottom flask, combine equimolar amounts (0.6 mmol) of 2-nitroacetophenone and the corresponding benzaldehyde.

  • Dissolve the reactants in 3.0 mL of methanol or anhydrous ethanol.

  • Add 0.4 equivalents of K₂CO₃ to the solution.

  • Subject the reaction mixture to ultrasonic irradiation for 2 hours.

  • Filter the resulting solid and wash it with cold water (2 x 15 mL).

  • The product can then be further characterized.

Visualizations

Claisen_Schmidt_Condensation cluster_side_reactions Potential Side Reactions ketone 2-Nitroacetophenone enolate Enolate Intermediate ketone->enolate + Base base Base (e.g., NaOH) aldol_adduct Aldol Adduct enolate->aldol_adduct + Aldehyde michael_adduct Michael Adduct enolate->michael_adduct + Chalcone aldehyde Aromatic Aldehyde cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) aldehyde->cannizzaro + Base (self-condensation) chalcone This compound (Product) aldol_adduct->chalcone - H₂O (Dehydration) water H₂O

Caption: Reaction pathway for this compound synthesis and major side reactions.

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify/Replace Starting Materials check_purity->purify_sm Impure optimize_base Optimize Base check_purity->optimize_base Pure purify_sm->optimize_base milder_base Use Milder Base or Lower Concentration optimize_base->milder_base Cannizzaro/Polymerization optimize_temp Optimize Temperature optimize_base->optimize_temp OK milder_base->optimize_temp lower_temp Lower Reaction Temperature (e.g., 0°C) optimize_temp->lower_temp Side Reactions optimize_time Optimize Reaction Time optimize_temp->optimize_time OK lower_temp->optimize_time monitor_tlc Monitor by TLC optimize_time->monitor_tlc Incomplete/Side Reactions end End: Improved Yield and Purity optimize_time->end OK monitor_tlc->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Logical_Relationships base_conc Base Concentration reaction_rate Reaction Rate base_conc->reaction_rate Increases side_products Side Product Formation (Cannizzaro, Michael) base_conc->side_products Increases temp Reaction Temperature temp->reaction_rate Increases temp->side_products Increases chalcone_yield This compound Yield reaction_rate->chalcone_yield Increases (initially) side_products->chalcone_yield Decreases

Caption: Logical relationships between reaction parameters and outcomes.

References

Refining molecular modeling parameters for accurate 2-Nitrochalcone docking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining molecular modeling parameters for accurate 2-Nitrochalcone docking experiments.

Frequently Asked Questions (FAQs)

Q1: Why does the nitro group in this compound pose a significant challenge for standard molecular docking protocols?

A1: The nitro group presents unique difficulties due to its strong electron-withdrawing nature, planarity, and specific resonance effects. Standard force fields may not possess accurate parameters to describe the geometry, partial charges, and torsional potentials of the C-N bond and the nitro group itself. This can lead to inaccurate binding poses, poor scoring, and unreliable predictions. For example, docking programs might generate poses where the nitro group is nonplanar with an attached benzene (B151609) ring, which is not the lowest energy conformation.[1]

Q2: What are the most critical parameters to refine for accurate docking of this compound?

A2: The two most critical aspects are the partial atomic charges and the dihedral (torsional) parameters governing the rotation around the bond connecting the nitro group to the rest of the molecule.[1] Accurate partial charges are essential for correctly modeling the significant electrostatic interactions of the polar nitro group.[1][2] Proper torsional parameters are crucial to ensure the planarity of the nitro group relative to its substituent is correctly represented, which prevents the generation of energetically unfavorable conformations.[1]

Q3: Which partial charge calculation method is recommended for nitro compounds like this compound: AM1-BCC or RESP?

A3: While both AM1-BCC and Restrained Electrostatic Potential (RESP) charges are commonly used, RESP charges are generally considered more accurate for nitro compounds.[1] RESP charges are derived by fitting to the electrostatic potential calculated from high-level quantum mechanics (QM), which better captures the true electron distribution.[1] AM1-BCC is a faster, semi-empirical method that aims to replicate the quality of RESP charges at a lower computational cost.[1] For systems where electrostatic interactions are critical, the higher accuracy of RESP is preferable.

Q4: Can I use a general force field for docking this compound, or is a specific one required?

A4: While general force fields like GAFF or MMFF94 can be used for initial steps like ligand energy minimization, they may lack the specific parameters for the nitro group, leading to inaccuracies.[1] Force fields like CHARMM (specifically the C27rn parameter set) and OPLS-AA have been developed with parameters for nitro compounds and have shown good agreement with experimental data for properties like density and heats of vaporization.[3] It is often necessary to generate custom dihedral parameters through QM potential energy scans to accurately model the torsional profile of the nitro group.[1]

Troubleshooting Guides

Issue 1: High RMSD (> 2.0 Å) when re-docking this compound into its known crystal structure.

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Partial Charges The default charge assignment method may not accurately represent the electrostatics of the nitro group.[1] Solution: Recalculate partial charges using a more accurate method like RESP, which is derived from high-level quantum mechanics calculations.[1]
Improper Torsional Parameters The force field may lack specific parameters for the dihedral angle of the nitro group, leading to incorrect rotation.[1] Solution: Generate custom dihedral parameters by performing a QM potential energy scan of the relevant bond rotation and fitting the resulting energy profile.[1]
Insufficient Sampling The docking algorithm may not be exploring the conformational space thoroughly enough to find the native pose.[1] Solution: Increase the exhaustiveness or number of runs in your docking software to ensure a more comprehensive search of the binding site.
Protonation State Errors Incorrect protonation states of the ligand or receptor residues can lead to clashes or missed interactions.[1] Solution: Carefully verify the protonation states of your ligand and protein active site residues at the experimental pH using tools like H++ or PROPKA.[1]
Issue 2: The docking run for this compound fails completely or produces no valid poses.

Possible Causes & Solutions

CauseRecommended Solution
Ligand Preparation Failure The nitro group may cause issues during atom typing or charge assignment in the ligand preparation step.[1] Solution: Manually inspect the prepared ligand file to ensure all atoms have been correctly typed and assigned charges. Consider using a different ligand preparation tool.
High Initial Ligand Strain The input 3D conformation of the this compound may be energetically unfavorable.[1] Solution: Perform a quick energy minimization of the ligand in a vacuum using a standard force field (like GAFF or MMFF94) before docking.[1]
Steric Clashes with the Receptor The ligand may be too large for the defined binding site, or the initial placement results in severe clashes.[1] Solution: Ensure the grid box is appropriately sized and centered on the active site. Visually inspect the initial ligand placement.

Experimental Protocols

Protocol 1: Molecular Docking of this compound

This protocol outlines the general steps for docking this compound derivatives.

  • Receptor Preparation :

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[4]

    • Remove water molecules and co-crystallized ligands.[4]

    • Add hydrogen atoms and assign correct protonation states for the experimental pH.[4]

  • Ligand Preparation :

    • Draw the 2D structure of the this compound derivative and convert it to a 3D structure.[4]

    • Perform energy minimization to obtain a stable conformation.[4]

    • Assign atom types and calculate partial atomic charges, preferably using the RESP method for higher accuracy with the nitro group.[1]

  • Grid Generation :

    • Define a grid box around the active site of the protein to specify the search space for the docking algorithm.[4][5]

  • Docking Simulation :

    • Use docking software such as AutoDock or Glide to explore possible binding conformations of the this compound within the receptor's active site.[4][6]

  • Analysis :

    • Rank the resulting poses based on the scoring function, which estimates the binding affinity.[4]

    • Visually inspect the top-scoring poses for realistic interactions, correct torsions, and absence of steric clashes.[1]

Protocol 2: Experimental Validation of Binding Affinity

To validate the in silico docking results, experimental determination of binding affinity is crucial. The equilibrium dissociation constant (K D ) is a key metric.[7]

Common Techniques:

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine K D , stoichiometry, and enthalpy.[8]

  • Surface Plasmon Resonance (SPR): A label-free optical method that provides real-time kinetics and affinity data by measuring changes in the refractive index upon binding.[7][8]

  • Bio-layer Interferometry (BLI): Another optical biosensor technique that measures changes in the interference pattern of light reflected from the biosensor tip.[9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses an immobilized ligand to capture a target analyte.[7]

Visualizations

experimental_workflow cluster_insilico In Silico Docking cluster_invitro In Vitro Validation receptor_prep Receptor Preparation grid_gen Grid Generation receptor_prep->grid_gen ligand_prep Ligand (this compound) Preparation docking Molecular Docking ligand_prep->docking grid_gen->docking analysis Pose Analysis & Scoring docking->analysis binding_assay Binding Affinity Assay (e.g., SPR, ITC) analysis->binding_assay Validate Predictions synthesis Chalcone Synthesis synthesis->binding_assay activity_assay Biological Activity Assay synthesis->activity_assay binding_assay->activity_assay Correlate Affinity & Activity

Caption: Workflow for cross-validating in silico predictions with in vitro results.

troubleshooting_logic start High RMSD in Re-docking? check_charges Check Partial Charges start->check_charges Yes recalculate_resp Recalculate with RESP? check_charges->recalculate_resp check_torsion Check Torsional Parameters generate_custom Generate Custom Parameters? check_torsion->generate_custom check_sampling Increase Sampling rerun Re-run Docking check_sampling->rerun recalculate_resp->check_torsion No recalculate_resp->rerun Yes generate_custom->check_sampling No generate_custom->rerun Yes success RMSD < 2.0 Å rerun->success

Caption: Troubleshooting logic for high RMSD in re-docking experiments.

References

Technical Support Center: Scale-Up Production of 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the methodology for the scale-up production of 2-Nitrochalcone. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[1][2][3] This base-catalyzed reaction involves the condensation of an aromatic aldehyde (in this case, 2-nitrobenzaldehyde) with an acetophenone (B1666503).[2][4][5] Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used as catalysts in a protic solvent such as ethanol (B145695) or methanol.[4][6][7]

Q2: I am experiencing low yields of this compound. What are the potential causes and how can I improve the yield?

A2: Low yields in this compound synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters. It is often necessary to optimize these conditions. Some reactions benefit from starting at a lower temperature (e.g., 0°C) and gradually warming to room temperature.[8]

  • Poor Reagent Quality: Ensure that the 2-nitrobenzaldehyde (B1664092) and acetophenone used are fresh and pure.[8]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.[8] Common side reactions include the self-condensation of acetophenone and the Cannizzaro reaction of 2-nitrobenzaldehyde.[8][9]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[5][10]

  • Catalyst Inactivity: The base catalyst can be deactivated by improper storage. Using a freshly prepared solution is advisable.[11]

To improve the yield, consider optimizing the reaction conditions as detailed in the experimental protocols below, ensuring high-purity starting materials, and implementing strategies to minimize side reactions.

Q3: My reaction mixture is turning dark, and I'm obtaining an oily or gummy product instead of a crystalline solid. What could be the issue?

A3: A dark reaction mixture and the formation of a non-crystalline product often indicate the occurrence of side reactions or product degradation, which can be exacerbated by elevated temperatures.[10] Excessively high temperatures can promote the Cannizzaro reaction and other degradation pathways.[10]

To troubleshoot this, try running the reaction at a lower temperature, for instance, in an ice bath at 0°C. If an oily product is obtained, it could be due to impurities. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[11] Purification by column chromatography may be necessary.

Q4: How can I minimize the formation of side products like the Cannizzaro reaction and self-condensation of acetophenone?

A4: To minimize the Cannizzaro reaction, which is a disproportionation of the aldehyde, it is recommended to first react the acetophenone with the base catalyst to form the enolate before slowly adding the 2-nitrobenzaldehyde.[8] This ensures that the enolate is readily available to react with the aldehyde, outcompeting the Cannizzaro pathway.[8] To reduce the self-condensation of acetophenone, the ketone can be added slowly to a mixture of the aldehyde and the base.[9]

Q5: What are the recommended purification methods for this compound?

A5: The most common method for purifying this compound is recrystallization.[12] A solvent pair, such as dichloromethane/n-hexane or ethanol, is often used.[6][12] After the reaction, the crude product is typically filtered, washed with water to remove the base catalyst and other water-soluble impurities, and then recrystallized.[13][14] If recrystallization does not yield a pure product, column chromatography on silica (B1680970) gel can be employed.[15]

Experimental Protocols & Data

The synthesis of this compound is typically achieved via the Claisen-Schmidt condensation. Below are detailed methodologies and comparative data from various studies.

General Experimental Protocol: Conventional Synthesis

This protocol is a standard method for the synthesis of this compound and its derivatives.

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-nitrobenzaldehyde and acetophenone in ethanol.[2]

  • Catalyst Addition: While stirring the solution at 0°C (in an ice bath), slowly add a 40% aqueous solution of sodium hydroxide.[6]

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC.[5][12] Reaction times can vary from a few hours to overnight.[6][10]

  • Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid or glacial acetic acid.[2][13]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.[13]

  • Purification: Dry the crude product and purify it by recrystallization from a suitable solvent like ethanol or a dichloromethane/hexane mixture.[6][12]

Comparison of Synthesis Methods and Conditions

The following table summarizes quantitative data from different studies on the synthesis of this compound and its derivatives, highlighting the impact of different catalysts, solvents, and reaction conditions on the yield.

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Nitroacetophenone + NitrobenzaldehydeNaOH (1.0 M)EthanolRoom Temp.342-90[12]
2-Nitroacetophenone + Fluorinated/Methoxylated BenzaldehydeNaOH (1.0-1.2 eq)Methanol/Ethanol0171-95[4]
2-Nitroacetophenone + Fluorinated/Methoxylated BenzaldehydeK₂CO₃ (0.4 eq)Methanol/EthanolUltrasound262-73[4]
4-Nitroacetophenone + VanillinNaOH (60%)WaterRoom Temp.2416.8[16]
4-Nitroacetophenone + VeratraldehydeNaOH (15%)EthanolRoom Temp.475.83[16]
Acetophenone + Substituted BenzaldehydesNaOH (40%)MethanolRoom Temp.Overnight56-94[6]

Visualizing the Process

To better understand the synthesis and troubleshooting process, the following diagrams have been created.

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Nucleophilic Attack Nucleophilic Attack 2-Nitrobenzaldehyde->Nucleophilic Attack Acetophenone Acetophenone Enolate Formation Enolate Formation Acetophenone->Enolate Formation Base (NaOH) Enolate Formation->Nucleophilic Attack Aldol Adduct Aldol Adduct Nucleophilic Attack->Aldol Adduct Dehydration Dehydration Aldol Adduct->Dehydration Product This compound Dehydration->Product

Caption: Reaction mechanism for the synthesis of this compound.

G Start Start Mix Reactants Mix 2-Nitrobenzaldehyde and Acetophenone in Ethanol Start->Mix Reactants Add Catalyst Add NaOH solution at 0°C Mix Reactants->Add Catalyst Stir Reaction Stir at Room Temperature (Monitor with TLC) Add Catalyst->Stir Reaction Workup Pour into Ice/Acid Stir Reaction->Workup Isolate Product Filter and Wash with Water Workup->Isolate Product Purify Recrystallize from Ethanol/Hexane Isolate Product->Purify End Pure this compound Purify->End

Caption: General experimental workflow for this compound synthesis.

G Start Low Yield or Impure Product? CheckPurity Check Purity of Starting Materials Start->CheckPurity Yes BadPurity Purity Issue? CheckPurity->BadPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst Conc.) BadConditions Conditions Issue? OptimizeConditions->BadConditions MinimizeSideReactions Minimize Side Reactions (Order of Addition) SideProducts Side Products? MinimizeSideReactions->SideProducts ImprovePurification Improve Purification (Recrystallization, Chromatography) GoodProduct Successful Synthesis ImprovePurification->GoodProduct BadPurity->OptimizeConditions No BadPurity->GoodProduct Yes, Resolved BadConditions->MinimizeSideReactions No BadConditions->GoodProduct Yes, Resolved SideProducts->ImprovePurification No SideProducts->GoodProduct Yes, Resolved

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: 2-Nitrochalcone Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-Nitrochalcone during long-term storage. The information is based on the known stability profiles of chalcones and nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), humidity (hydrolysis), oxygen (oxidation), and elevated temperatures (thermal degradation). The α,β-unsaturated ketone moiety in the chalcone (B49325) backbone is susceptible to nucleophilic attack, particularly under basic conditions, while the nitro group can also participate in degradation pathways.

Q2: What are the visible signs of this compound degradation?

A2: Visual indicators of degradation can include a change in color of the solid material (e.g., from a pale yellow to a darker shade), caking or clumping of the powder, or the appearance of a distinct odor. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.

Q3: What are the recommended storage conditions for long-term stability of this compound?

A3: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The storage environment should be cool, dry, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Storage at -20°C is recommended for extended periods.

Q4: How can I assess the purity of my this compound sample after storage?

A4: The most reliable method for assessing the purity of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its potential degradation products, allowing for accurate quantification of purity. Other methods like Thin Layer Chromatography (TLC) can provide a qualitative assessment of purity.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents and strong bases. Contact with basic substances can catalyze its degradation through hydrolysis or other reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected or poor results in biological assays. Degradation of the this compound stock solution or solid sample.1. Assess the purity of the solid sample and/or stock solution using a stability-indicating HPLC method.2. Prepare fresh stock solutions from a new or validated batch of this compound.3. Ensure proper storage of stock solutions (e.g., at -20°C in small aliquots to avoid repeated freeze-thaw cycles).
Change in the physical appearance of the solid (e.g., color change, clumping). Exposure to light, moisture, or elevated temperatures.1. Discard the degraded material.2. Review storage procedures and ensure the compound is stored in a dark, dry, and cool environment.3. Consider storing under an inert atmosphere.
Appearance of new spots on a TLC plate compared to a fresh sample. Degradation of the sample.1. Confirm the presence of degradation products using a more quantitative method like HPLC.2. If degradation is confirmed, obtain a fresh batch of the compound.3. Re-evaluate your storage and handling procedures to prevent future degradation.
Inconsistent results between different batches of this compound. Variation in the initial purity or degradation of one of the batches.1. Establish the purity of each batch using a validated analytical method before use.2. Implement standardized storage conditions for all batches.

Summary of Forced Degradation Studies on Related Chalcones

While specific quantitative forced degradation data for this compound is limited in the public domain, the following table summarizes the expected stability profile based on studies of other chalcones and nitroaromatic compounds.

Stress Condition Expected Outcome for this compound Primary Degradation Pathway
Acidic Hydrolysis (e.g., 0.1 M HCl) Likely to be relatively stable.Slow hydrolysis of the enone system.
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Significant degradation expected.Rapid hydrolysis and potential cleavage of the chalcone backbone.
Oxidative (e.g., 3% H₂O₂) Degradation is likely.Oxidation of the double bond and potentially the aromatic rings.
Thermal (e.g., 60-80°C) Degradation is possible, especially over extended periods.Thermal decomposition, potentially involving the nitro group.
Photolytic (e.g., UV light exposure) Significant degradation expected.Photochemical reactions, including isomerization and cyclization.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: HPLC system with a UV detector or photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or phosphoric acid to improve peak shape). A typical gradient could be starting from 50% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL. Dilute with the mobile phase to a suitable working concentration (e.g., 0.1 mg/mL).

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent to the initial concentration.

  • Photolytic Degradation: Expose a solid sample of this compound to UV light (e.g., in a photostability chamber) for 24 hours. Dissolve the stressed sample in the solvent to the initial concentration.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using the stability-indicating HPLC method described above. Compare the chromatograms to identify and quantify any degradation products.

Visualizations

cluster_storage Long-Term Storage cluster_degradation Degradation Factors cluster_products Degradation Products 2_Nitrochalcone_Solid This compound (Solid) Light Light 2_Nitrochalcone_Solid->Light exposes to Humidity Humidity 2_Nitrochalcone_Solid->Humidity exposes to Oxygen Oxygen 2_Nitrochalcone_Solid->Oxygen exposes to Heat Heat 2_Nitrochalcone_Solid->Heat exposes to Photodegradation_Products Photodegradation Products Light->Photodegradation_Products leads to Hydrolysis_Products Hydrolysis Products Humidity->Hydrolysis_Products leads to Oxidation_Products Oxidation Products Oxygen->Oxidation_Products leads to Thermal_Degradation_Products Thermal Degradation Products Heat->Thermal_Degradation_Products leads to

Caption: Potential Degradation Pathways of this compound.

start Start: Assess Stability of This compound Sample prepare_sample Prepare Sample for Analysis (e.g., dissolve in appropriate solvent) start->prepare_sample hplc_analysis Perform Stability-Indicating HPLC Analysis prepare_sample->hplc_analysis data_analysis Analyze Chromatographic Data hplc_analysis->data_analysis check_purity Is Purity ≥ 95% and no significant degradation peaks? data_analysis->check_purity sample_stable Sample is Stable Proceed with Experiment check_purity->sample_stable Yes sample_degraded Sample is Degraded Do Not Use check_purity->sample_degraded No troubleshoot Troubleshoot Storage and Handling Procedures sample_degraded->troubleshoot

Caption: Experimental Workflow for Stability Assessment.

start Issue: Inconsistent Experimental Results check_purity Has the purity of the This compound been verified? start->check_purity verify_purity Verify Purity using Stability-Indicating HPLC check_purity->verify_purity No purity_ok Is Purity Acceptable? check_purity->purity_ok Yes verify_purity->purity_ok new_batch Obtain a New Batch of This compound purity_ok->new_batch No check_storage Review Storage Conditions: - Light protection? - Low temperature? - Dry environment? - Inert atmosphere? purity_ok->check_storage Yes new_batch->verify_purity improve_storage Implement Improved Storage Conditions check_storage->improve_storage check_solution_stability Is the stock solution fresh? Are freeze-thaw cycles minimized? improve_storage->check_solution_stability prepare_fresh_solution Prepare Fresh Stock Solution and Aliquot for Single Use check_solution_stability->prepare_fresh_solution end Re-run Experiment prepare_fresh_solution->end

Caption: Troubleshooting Logic for Stability Issues.

Technical Support Center: Crystallization of 2-Nitrochalcone for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystal formation of 2-Nitrochalcone for X-ray analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not getting any crystals of this compound. What are the common reasons for this?

Failure to form crystals can stem from several factors. The most common issues include:

  • Sub-optimal Solvent Choice: The solubility of this compound in the chosen solvent may be too high, preventing the solution from becoming supersaturated upon cooling or evaporation.

  • Insufficient Concentration: The solution may be too dilute, meaning it does not reach the point of supersaturation required for nucleation and crystal growth.

  • Presence of Impurities: Impurities can inhibit the formation of an ordered crystal lattice.[1]

  • Rapid Cooling or Evaporation: Fast changes in temperature or solvent volume can lead to the formation of amorphous precipitate or oil instead of single crystals.

To address this, try concentrating the solution by slowly evaporating the solvent. If that doesn't work, inducing crystallization by gently scratching the inside of the flask with a glass rod can create nucleation sites. As a last resort, adding a seed crystal of this compound, if available, can initiate crystallization.[1]

Q2: My this compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem when the melting point of the compound is lower than the boiling point of the solvent or when the solution is highly supersaturated.[2] For this compound, which has a melting point of 121-127°C, this is less likely to be an issue with common low-boiling point solvents. However, if you encounter this, here are some solutions:

  • Reduce the Temperature of Crystallization: Allow the solution to cool more slowly to room temperature before placing it in a colder environment.

  • Use a Lower-Boiling Point Solvent: This can help prevent the compound from melting.[2]

  • Adjust the Solvent System: If using a mixed solvent system, try adding more of the "good" solvent (in which the compound is more soluble) to reduce the level of supersaturation.[2]

Q3: What are the best solvents for crystallizing this compound?

Ethanol (95%) is a widely used and effective solvent for the recrystallization of a broad range of chalcones.[1] For nitro-substituted chalcones, solvent pairs have been shown to be effective. A common combination is a solvent in which the compound is soluble, paired with an "anti-solvent" in which it is poorly soluble. For nitrochalcones, a solvent pair of dichloromethane (B109758) and n-hexane has been successfully used.[3] Another reported system is a dichloromethane/ethanol mixture.[4]

The ideal solvent is one in which this compound is moderately soluble. If the compound is too soluble, crystal growth will be poor, and if it is not soluble enough, it will be difficult to dissolve the material.[5]

Data Presentation: Solvent Selection for Chalcone (B49325) Crystallization

Solvent/Solvent SystemBoiling Point (°C)Polarity (Dielectric Constant)Notes on Use for Chalcones
Ethanol (95%)7824.5A very common and effective single solvent for recrystallization.[1][6]
Methanol6532.7A good alternative to ethanol, with a lower boiling point.[1]
Dichloromethane / n-Hexane40 / 699.1 / 1.9A solvent/anti-solvent pair successfully used for nitrochalcones.[3]
Dichloromethane / Ethanol40 / 789.1 / 24.5A reported solvent mixture for recrystallizing nitrochalcones.[4]
Ethyl Acetate / Hexane77 / 696.0 / 1.9A common mixed solvent system for chalcones.[1]
Acetone5620.7A moderately polar solvent that can be effective.
Toluene1112.4A less polar solvent that can be useful in some cases.

Experimental Protocols

Below are detailed methodologies for common crystallization techniques that can be applied to this compound.

Protocol 1: Slow Evaporation

This technique is suitable when this compound is soluble in a volatile solvent.

  • Dissolution: Dissolve the purified this compound in a suitable solvent (e.g., dichloromethane or acetone) at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate impurities.

  • Evaporation: Cover the vial with parafilm and poke a few small holes in it. Place the vial in a location free from vibrations.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days. As the concentration of this compound increases, crystals should form.

Protocol 2: Vapor Diffusion

This method involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

  • Preparation: In a small, open vial, dissolve the this compound in a small amount of a "good" solvent (e.g., dichloromethane).

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker sealed with parafilm or a jar with a lid).

  • Anti-Solvent Addition: Add a larger volume of a volatile "anti-solvent" (e.g., n-hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion and Crystallization: Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the this compound and inducing crystallization.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion between a solution of the compound and an anti-solvent.

  • Solution Preparation: Dissolve the this compound in a minimal amount of a dense, "good" solvent (e.g., dichloromethane) in a narrow container like an NMR tube or a test tube.

  • Layering: Carefully and slowly layer a less dense, miscible "anti-solvent" (e.g., n-hexane or diethyl ether) on top of the solution, minimizing mixing at the interface.

  • Diffusion: Seal the container and leave it undisturbed. Over time, the solvents will slowly mix at the interface, creating a zone of supersaturation where crystals can grow.

Visualizations

Troubleshooting_No_Crystals start Start: No Crystals Formed check_saturation Is the solution saturated? start->check_saturation action_concentrate Concentrate the solution (slow evaporation) check_saturation->action_concentrate No action_induce Induce nucleation: - Scratch flask walls - Add a seed crystal check_saturation->action_induce Yes check_again Crystals formed? action_concentrate->check_again check_again->action_induce No success Success: Harvest Crystals check_again->success Yes re_evaluate Re-evaluate solvent system. Try a different solvent or a solvent/anti-solvent pair. action_induce->re_evaluate failure Persistent Failure: Consider further purification of the compound. re_evaluate->failure Experimental_Workflow_Crystallization start Start: Purified This compound dissolve Dissolve in a minimal amount of a suitable solvent start->dissolve filter Filter the solution to remove insoluble impurities dissolve->filter crystallize Induce Crystallization: - Slow Evaporation - Vapor Diffusion - Solvent Layering filter->crystallize harvest Harvest single crystals crystallize->harvest analyze Analyze by X-ray Diffraction harvest->analyze

References

Optimization of dosage and administration routes for in vivo studies of 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosage and administration routes for in vivo studies of 2-Nitrochalcone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for in vivo studies with this compound derivatives?

A1: Based on preclinical studies with various nitrochalcone derivatives, starting doses can range from 5 mg/kg to 100 mg/kg, depending on the animal model and the therapeutic indication. For anti-inflammatory studies in rats, doses as high as 200 mg/kg have been reported. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental setup.

Q2: Which administration route is most common for in vivo studies of nitrochalcones?

A2: Intraperitoneal (IP) injection is a frequently used administration route in preclinical studies with nitrochalcone derivatives. Oral administration has also been reported. The choice of administration route should be guided by the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model.

Q3: What are the known signaling pathways modulated by this compound and its derivatives?

A3: Current research suggests that this compound and its derivatives can exert their biological effects through multiple signaling pathways. Two prominent mechanisms include the induction of reactive oxygen species (ROS) leading to apoptosis and the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Q4: Are there any known pharmacokinetic data for this compound?

A4: There is limited publicly available pharmacokinetic data specifically for this compound. Studies on related chalcone (B49325) derivatives suggest that their bioavailability can be influenced by factors such as their substitution pattern. It is recommended to conduct pharmacokinetic studies for your specific this compound formulation to determine key parameters like bioavailability, half-life, and clearance.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound Formulation

  • Problem: this compound, like many chalcones, may exhibit poor aqueous solubility, leading to precipitation in aqueous vehicles and inaccurate dosing.

  • Solution:

    • Vehicle Selection: Experiment with different biocompatible solvent systems. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline, PBS, or a solution containing a solubilizing agent like Tween 80 or Cremophor EL. Always perform a small-scale solubility test before preparing the final dosing solution.

    • Formulation Strategies: Consider advanced formulation strategies such as nanoemulsions or liposomes to improve solubility and bioavailability.

    • Sonication: Gentle sonication can help in dissolving the compound in the vehicle. However, be cautious about potential degradation of the compound.

Issue 2: Inconsistent Results Between Animals

  • Problem: High variability in experimental outcomes is observed between animals receiving the same dose of this compound.

  • Solution:

    • Dosing Accuracy: Ensure accurate and consistent administration of the compound. For oral gavage, ensure the compound is delivered directly to the stomach. For intraperitoneal injections, be mindful of the injection site to avoid administration into the gut or other organs.

    • Homogeneity of Formulation: If using a suspension, ensure it is well-mixed before each administration to guarantee that each animal receives the same concentration of the compound.

    • Animal Health: Monitor the health of the animals closely, as underlying health issues can affect drug metabolism and response.

Issue 3: Vehicle-Related Toxicity

  • Problem: The control group receiving only the vehicle shows signs of toxicity.

  • Solution:

    • Vehicle Optimization: The concentration of organic solvents like DMSO should be kept to a minimum, as high concentrations can be toxic. Typically, a final DMSO concentration of less than 5-10% in the administered volume is recommended for in vivo studies.

    • Control Groups: Always include a vehicle-only control group to differentiate between the effects of the vehicle and the compound.

Data on In Vivo Dosage and Administration of Nitrochalcones

The following tables summarize the dosages and administration routes of various nitrochalcone derivatives from published in vivo studies.

Table 1: Intraperitoneal Administration of Nitrochalcone Derivatives in Mice

CompoundDosageFrequencyAnimal ModelStudy Focus
2,4,6-trimethoxy-4′-nitrochalcone50 mg/kg and 100 mg/kgThree times a weekNude mice with esophageal cancer xenograftsAnti-tumor effects
Nitrochalcone5, 10, and 20 mg/kgDaily for 4 weeksMale NMRI miceNonalcoholic steatosis

Table 2: Oral Administration of a Nitrochalcone Derivative in Mice

CompoundDosageFrequencyAnimal ModelStudy Focus
4-nitrochalcone25 mg/kgDaily for 21 daysSyngeneic mouse model of breast cancerAnti-tumor activity

Table 3: Anti-inflammatory Activity of Nitro-substituted Chalcones in Rats

CompoundDosageAdministration RouteAnimal ModelStudy Focus
Nitro-substituted chalcones200 mg/kgOral and IntraperitonealRatsAnti-inflammatory activity

Experimental Protocols

Xenograft Model for Anti-Cancer Studies

This protocol is based on a study investigating the anti-tumor effects of a this compound derivative.

  • Cell Culture and Inoculation:

    • Culture human esophageal cancer cells (e.g., KYSE-450) under standard conditions.

    • Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells per 200 µL.

    • Subcutaneously inoculate the cell suspension into the right flank of female BALB/c nude mice.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 50 mm³).

    • Measure the tumor size every two days using calipers and calculate the volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomly divide the mice into control and treatment groups.

    • The control group receives intraperitoneal injections of the vehicle (e.g., physiological saline).

    • The treatment groups receive intraperitoneal injections of the this compound derivative at the desired dosages (e.g., 50 mg/kg and 100 mg/kg) at a specified frequency (e.g., three times a week).

  • Monitoring and Endpoint:

    • Record the body weight of the mice every two days to monitor for toxicity.

    • Continue the treatment for a predetermined period (e.g., 26 days).

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weighing, histological examination).

Visualizations

Below are diagrams representing key signaling pathways and experimental workflows relevant to this compound research.

ROS_Apoptosis_Pathway Nitrochalcone This compound ROS Increased ROS Production Nitrochalcone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: ROS-mediated apoptosis pathway induced by this compound.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm Nitrochalcone This compound IKK IKK Complex Nitrochalcone->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Pro-inflammatory & Pro-survival Gene Transcription Nucleus->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow start Start formulation This compound Formulation start->formulation animal_model Animal Model (e.g., Xenograft) formulation->animal_model dosing Dosage & Administration animal_model->dosing monitoring In-life Monitoring (Tumor size, Body weight) dosing->monitoring endpoint Endpoint Analysis (Tumor weight, Histology) monitoring->endpoint end End endpoint->end

Caption: General experimental workflow for in vivo studies of this compound.

How to enhance the selectivity of 2-Nitrochalcone towards a specific biological target

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of 2-Nitrochalcone towards a specific biological target.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets of this compound and its derivatives?

A1: this compound and its derivatives have been reported to interact with a variety of biological targets, exhibiting a broad range of activities including anti-inflammatory, vasorelaxant, and anticancer effects. Key targets include:

  • Cyclooxygenase (COX) enzymes: Specifically, some nitrochalcones show inhibitory activity against COX-1 and COX-2, which are involved in inflammation. The position of the nitro group on the chalcone (B49325) scaffold plays a significant role in the selectivity towards these enzymes.[1][2]

  • Endothelial Nitric Oxide Synthase (eNOS): Certain derivatives have been shown to interact with eNOS, leading to vasorelaxant effects.[1][2]

  • Kinases: Chalcones, in general, are known to inhibit various protein kinases involved in cell signaling pathways. The selectivity for specific kinases can be modulated through chemical modifications.

  • Tubulin: Some chalcone derivatives have been shown to inhibit tubulin polymerization, a mechanism relevant to their anticancer properties.

  • Other enzymes: Chalcones have also been investigated as inhibitors of enzymes like monoamine oxidase (MAO), acetylcholinesterase (AChE), and various enzymes involved in cancer cell signaling.[3]

Q2: How does the position of the nitro group on the chalcone scaffold affect target selectivity?

A2: The position of the nitro group is a critical determinant of biological activity and target selectivity. For instance, studies have shown that a nitro group at the ortho position of either aromatic ring can contribute to higher anti-inflammatory activity, potentially through interactions with COX enzymes.[1][2] Conversely, a nitro group at the para position of the B-ring has been associated with vasorelaxant activity through interaction with eNOS.[1][2] The electronic and steric properties conferred by the nitro group at different positions influence the binding affinity and orientation of the molecule within the target's active site.

Q3: What are the general strategies to improve the selectivity of a this compound derivative?

A3: Enhancing the selectivity of this compound involves a multi-pronged approach that combines chemical synthesis, computational modeling, and biological testing. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold by introducing various substituents at different positions on both aromatic rings (A and B) and observing the impact on activity and selectivity.

  • Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding modes and affinities of different derivatives to the target protein, thereby guiding the design of more selective compounds.[4]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve target binding or reduce off-target effects.

  • Conformational Restriction: Introducing structural constraints to the chalcone molecule to lock it into a conformation that is more favorable for binding to the desired target.

  • Targeted Drug Delivery: Encapsulating the this compound derivative in a delivery system (e.g., nanoparticles, liposomes) that is designed to accumulate at the site of the biological target.

Troubleshooting Guides

Issue 1: Low Selectivity of a this compound Derivative in an In Vitro Assay
Potential Cause Troubleshooting Steps
Suboptimal Substituents on the Chalcone Core 1. Perform a Systematic SAR Study: Synthesize a focused library of this compound analogs with variations in the substitution pattern on both aromatic rings. Consider electron-donating and electron-withdrawing groups, as well as sterically different substituents. 2. Analyze Structure-Selectivity Relationships: Correlate the observed changes in selectivity with the physicochemical properties of the substituents (e.g., Hammett parameters, molar refractivity).
Compound Binding to a Conserved Region of the Target Family 1. Analyze the Binding Pocket: If the crystal structure of the target is available, examine the active site for non-conserved residues that can be exploited for selective interactions. 2. Design for Specificity: Introduce functional groups on the this compound scaffold that can form specific interactions (e.g., hydrogen bonds, salt bridges) with these non-conserved residues.
Incorrect Assay Conditions 1. Optimize Substrate Concentration: For enzyme inhibition assays, determine the IC50 value at the Michaelis constant (Km) of the substrate for the target enzyme to ensure accurate potency and selectivity determination. 2. Ensure Enzyme Purity and Activity: Use a highly purified and active enzyme preparation to obtain reliable and reproducible results. Include appropriate positive and negative controls in your assay.
Issue 2: Poor In Vivo Efficacy Due to Off-Target Effects
Potential Cause Troubleshooting Steps
Metabolism to Non-selective Metabolites 1. Metabolic Stability Studies: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify potential sites of metabolism on the this compound derivative. 2. Block Metabolic Hotspots: Modify the compound at the identified metabolic hotspots to improve its metabolic stability and reduce the formation of non-selective metabolites.
Broad Target Profile 1. Comprehensive Target Profiling: Screen the this compound derivative against a panel of related and unrelated biological targets (e.g., a kinase panel) to identify potential off-targets. 2. Iterative Medicinal Chemistry: Use the off-target profile to guide further chemical modifications aimed at reducing interactions with unintended targets while maintaining or improving affinity for the desired target.
Suboptimal Pharmacokinetic Properties 1. Pharmacokinetic Studies: Conduct in vivo pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. 2. Formulation Strategies: Explore different formulation approaches, such as the use of solubility enhancers or encapsulation in drug delivery systems, to improve the pharmacokinetic profile and target site accumulation.

Quantitative Data Summary

The following table summarizes the inhibitory activity and selectivity of representative nitrochalcone derivatives against COX enzymes.

CompoundSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1 Unsubstituted Chalcone---[1]
2 2-Nitro on Ring A1.830.1215.25[1]
5 2-Nitro on Ring B---[1]
7 4-Nitro on Ring B---[1]
9 2-Nitro on Ring A, 3-Nitro on Ring B---[1]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. Data for some compounds were not quantitatively reported in the cited literature.

Experimental Protocols

General Procedure for Synthesis of this compound Derivatives

This protocol is based on the Claisen-Schmidt condensation reaction.[2][5][6]

Materials:

Procedure:

  • Dissolve the substituted 2-nitroacetophenone in ethanol in a flask.

  • Add the substituted benzaldehyde to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for the time indicated by thin-layer chromatography (TDC) monitoring (typically a few hours).

  • After the reaction is complete, pour the mixture into cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

  • Confirm the structure of the final product using analytical techniques such as NMR and mass spectrometry.

In Vitro COX Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound derivatives against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl buffer)

  • This compound derivatives dissolved in DMSO

  • Positive controls (e.g., indomethacin (B1671933) for COX-1, celecoxib (B62257) for COX-2)

  • Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the this compound derivative at various concentrations (or vehicle control) in the assay buffer containing heme for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization synthesis Claisen-Schmidt Condensation purification Recrystallization synthesis->purification characterization NMR, Mass Spec purification->characterization primary_assay Primary Assay (Target Enzyme) characterization->primary_assay secondary_assay Selectivity Assay (Off-Targets) primary_assay->secondary_assay sar_analysis SAR Analysis secondary_assay->sar_analysis new_derivatives Design of New Derivatives sar_analysis->new_derivatives comp_modeling Computational Modeling comp_modeling->new_derivatives new_derivatives->synthesis Iterative Improvement

Caption: Workflow for enhancing this compound selectivity.

signaling_pathway cluster_inflammation Inflammatory Signaling ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nitrochalcone This compound Derivative Nitrochalcone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a selective this compound.

logical_relationship Start Initial this compound Scaffold Modification Chemical Modification (e.g., Substitution Pattern) Start->Modification SAR Structure-Activity Relationship Analysis Modification->SAR SAR->Modification Iterative Design Selectivity Enhanced Target Selectivity SAR->Selectivity

Caption: Logic for improving selectivity through SAR.

References

Overcoming drug resistance mechanisms when testing 2-Nitrochalcone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 2-Nitrochalcone derivatives, focusing on overcoming drug resistance mechanisms during in vitro testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound derivatives in cancer cells?

A1: this compound derivatives primarily exert their anti-tumor effects through the induction of reactive oxygen species (ROS) accumulation. This leads to cellular stress, resulting in cell cycle arrest, commonly at the G2/M phase, and subsequent apoptosis (programmed cell death).[1][2]

Q2: My this compound derivative shows high efficacy in sensitive cancer cell lines but is ineffective in multidrug-resistant (MDR) lines. What is the likely cause?

A2: The most common reason for this discrepancy is the overexpression of ATP-binding cassette (ABC) transporters in the MDR cell lines.[3][4] These transporters, particularly P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), function as efflux pumps that actively remove the this compound derivative from the cell, preventing it from reaching its target at a sufficient concentration.[3][4][5]

Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?

A3: You can assess P-gp overexpression and activity through several methods:

  • Western Blotting: This technique directly measures the protein levels of P-gp in your cell lysates.[3][6]

  • Rhodamine 123 Efflux Assay: This is a functional assay where you measure the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[3] Cells overexpressing P-gp will show lower fluorescence as they actively pump out the dye. The assay can be performed with and without your this compound derivative to see if it inhibits P-gp activity.

Q4: Can this compound derivatives themselves overcome multidrug resistance?

A4: Yes, many chalcone (B49325) derivatives, including those with nitro substitutions, have been shown to act as MDR reversal agents.[3][7][8] They can inhibit the function of ABC transporters, sometimes acting as dual inhibitors for both P-gp and BCRP, and can also down-regulate the expression of these transporters at the mRNA and protein levels.[8][9][10]

Q5: What signaling pathways are often implicated in P-gp mediated resistance that could be modulated by this compound derivatives?

A5: The PI3K/Akt signaling pathway is frequently associated with the regulation of P-gp expression.[6][11] Some chalcone derivatives have been shown to inhibit this pathway, leading to a decrease in P-gp expression and a reversal of drug resistance.[4][6]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for a this compound derivative in a specific cell line.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium after adding the compound. If precipitation is observed, consider using a lower concentration range, preparing a fresh stock solution in a suitable solvent (e.g., DMSO), or using a solubilizing agent.
Cell Seeding Density Ensure a consistent and optimal cell seeding density is used for each experiment. Create a growth curve for your cell line to determine the exponential growth phase for the duration of your assay.
Assay Incubation Time The cytotoxic effect of this compound derivatives can be time-dependent.[1] Perform time-course experiments (e.g., 24, 48, 72 hours) to identify the optimal incubation period.
Reagent Variability Use reagents from the same lot for a set of experiments. If this is not possible, validate new lots of reagents before use.
Problem 2: No significant increase in apoptosis after treatment with the this compound derivative.
Possible Cause Troubleshooting Step
Sub-optimal Concentration Ensure you are using a concentration at or above the IC50 value determined from your cytotoxicity assays.
Incorrect Timing for Apoptosis Detection Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptotic events.
Cell Cycle Arrest Dominance The compound may be primarily inducing cell cycle arrest rather than immediate apoptosis.[1][12] Analyze the cell cycle distribution using flow cytometry to check for an accumulation of cells in a specific phase (e.g., G2/M).
Resistance Mechanism The cells may have intrinsic or acquired resistance. Investigate the expression and activity of ABC transporters as described in the FAQs.
Problem 3: Difficulty in confirming P-glycoprotein inhibition.
Possible Cause Troubleshooting Step
Low Intrinsic P-gp Expression Confirm that your chosen "resistant" cell line has significantly higher P-gp expression compared to its sensitive counterpart using Western blotting.
Incorrect Assay Conditions for Rhodamine 123 Efflux Optimize the concentration of Rhodamine 123 and the incubation time. Include a known P-gp inhibitor, such as verapamil, as a positive control.
Compound Acts on P-gp Expression, Not Function The this compound derivative might be downregulating P-gp expression rather than directly inhibiting its function.[6][8] Assess P-gp protein levels via Western blot after 24, 48, and 72 hours of treatment.
Involvement of Other ABC Transporters The resistance may be mediated by other transporters like MRP1 or BCRP.[4][5] If possible, use specific substrates and inhibitors for these transporters to investigate their involvement.

Data Presentation

Table 1: Comparative Cytotoxicity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone)KYSE-450 (Esophageal)4.97[1]
Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone)Eca-109 (Esophageal)9.43[1]
C09 (3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one)HT-29 (Colon)Showed high cytotoxicity[13]
3-nitrophenyl chalcone derivativeHCT-116 (Colon)Concentration-dependent effect[14]
C49MCF-7 (Breast)59.82[6][11]
C49MCF-7/DOX (Doxorubicin-resistant Breast)65.69[6][11]

Table 2: Reversal of Multidrug Resistance by Chalcone Derivatives

Chalcone DerivativeResistant Cell LineChemotherapeutic AgentReversal Fold (RF) / Key FindingReference
Compound 10L5178Y (Mouse lymphoma)DoxorubicinFAR: 56.1[3]
MY3MCF-7/DOXDoxorubicinRF = 50.19[8]
C49MCF-7/DOXDoxorubicinRestored DOX sensitivity[6]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed 5 x 10⁴ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Rhodamine 123 Efflux Assay for P-gp Activity
  • Cell Treatment: Treat the resistant and sensitive cells with the this compound derivative at a non-toxic concentration for a predetermined time (e.g., 1-2 hours). Include a positive control (e.g., verapamil) and an untreated control.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for its uptake.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.[3]

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.[3] An increase in mean fluorescence intensity in the treated cells compared to the untreated cells indicates inhibition of P-gp-mediated efflux.

Visualizations

experimental_workflow cluster_problem Problem: Low Efficacy in Resistant Cells cluster_investigation Investigation Steps cluster_interpretation Interpretation & Next Steps cluster_solution Solution start Start: Derivative Ineffective in MDR Cell Line western Western Blot for P-gp Expression start->western Step 1: Check Protein Level rhodamine Rhodamine 123 Efflux Assay start->rhodamine Step 2: Check Function high_pgp High P-gp Expression Confirmed western->high_pgp inhibition Derivative Inhibits P-gp Efflux rhodamine->inhibition no_inhibition Derivative Does Not Inhibit P-gp Efflux rhodamine->no_inhibition conclusion Conclusion: Derivative is an MDR Reversal Agent inhibition->conclusion downregulation Test for P-gp Downregulation (Western Blot over time) no_inhibition->downregulation Hypothesis 1 other_transporters Investigate Other ABC Transporters (MRP1, BCRP) no_inhibition->other_transporters Hypothesis 2

Caption: Troubleshooting workflow for investigating low efficacy in multidrug-resistant cell lines.

signaling_pathway cluster_pathway PI3K/Akt Pathway and P-gp Regulation cluster_intervention Intervention cluster_outcome Outcome PI3K PI3K Akt Akt PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Pgp_exp P-gp Gene Expression p_Akt->Pgp_exp Promotes MDR_reversal MDR Reversal Pgp_exp->MDR_reversal Leads to Reduced P-gp Chalcone This compound Derivative Chalcone->p_Akt Inhibits

Caption: Simplified signaling pathway showing inhibition of PI3K/Akt by this compound derivatives to reverse P-gp mediated MDR.

References

Validation & Comparative

Cross-Validation of In Vitro and In Silico Results for 2-Nitrochalcone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of in vitro experimental data and in silico computational predictions for 2-nitrochalcone (B191979) derivatives. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of the biological activities of these compounds, supported by detailed experimental protocols and molecular modeling insights. The data presented herein is collated from multiple studies to provide a broader understanding of the structure-activity relationships of this promising class of molecules.

Quantitative Data Summary

The biological activities of various this compound derivatives have been evaluated through both laboratory experiments and computational models. The following tables summarize the key quantitative data from these studies, focusing on their anticancer and anti-inflammatory properties.

In Vitro Anticancer Activity

The cytotoxic effects of several this compound derivatives have been assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

CompoundCell LineIC50 (µM)Reference
2',4',6'-trimethoxy-4-nitrochalcone (Ch-19)KYSE-450 (Esophageal Squamous Cell Carcinoma)4.97[1]
2',4',6'-trimethoxy-4-nitrochalcone (Ch-19)Eca-109 (Esophageal Squamous Cell Carcinoma)9.43[1]
1-(2-nitrophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (3c)A549 (Human Lung Adenocarcinoma)Not explicitly stated, but identified as highly cytotoxic[2][3]
1-(2-nitrophenyl)-3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)prop-2-en-1-one (3k)A549 (Human Lung Adenocarcinoma)Not explicitly stated, but identified as highly cytotoxic[2][3]
2-hydroxy-3-nitrochalconesVarious cancer cell lines-[4]
Polymethoxylated nitrochalconesMCF-7 (Breast Cancer)1.33 - 172.20[4]
In Vitro Anti-Inflammatory and Enzyme Inhibition Activity

The anti-inflammatory potential of this compound derivatives has been investigated through their ability to inhibit key enzymes involved in the inflammatory response.

CompoundTarget EnzymeInhibition MetricValueReference
(E)-1-(2′-nitrophenyl)-3-phenylprop-2-en-1-one (2)COX-1 / COX-2% Inhibition71.17 ± 1.66% (in TPA-induced mouse ear edema model)[5][6]
(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (9)COX-1 / COX-2% Inhibition61.08 ± 2.06% (in TPA-induced mouse ear edema model)[5][6]
1-(2-nitrophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (3c)VEGFR-2IC5031.49 ± 0.02 µM[3]
1-(2-nitrophenyl)-3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)prop-2-en-1-one (3k)VEGFR-2IC5029.10 ± 0.16 µM[3]
In Silico Molecular Docking Data

Molecular docking studies have been conducted to predict the binding affinities of this compound derivatives to various protein targets, providing insights into their mechanism of action.

CompoundProtein Target (PDB ID)Binding Score (kcal/mol)Reference
(E)-1-(2′-nitrophenyl)-3-phenylprop-2-en-1-one (2)COX-1-[6]
(E)-1-(2′-nitrophenyl)-3-phenylprop-2-en-1-one (2)COX-2 (3ln1)-[6]
1-(2-nitrophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (3c)VEGFR-2-[3]
1-(2-nitrophenyl)-3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)prop-2-en-1-one (3k)VEGFR-2-[3]
Fluorinated this compound derivative (F4)Tubulin (4O2B)-8.8[7]
Fluorinated this compound derivative (F3)Tubulin (4O2B)-8.6[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Synthesis of this compound Derivatives

Claisen-Schmidt Condensation: A common method for synthesizing chalcones involves the base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025).[1][6]

  • General Procedure: A mixture of an aromatic acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) is dissolved in methanol (B129727) (20 mL).[1]

  • A 40% (w/v) aqueous solution of sodium hydroxide (B78521) (3 mL) is added slowly to the stirred mixture at room temperature.[1]

  • The reaction is stirred overnight and monitored by Thin Layer Chromatography (TLC).[1]

  • The resulting product is then purified by crystallization or silica (B1680970) gel flash chromatography.[1]

In Vitro Cytotoxicity Assays

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is used to determine cell viability.

  • Procedure: Esophageal squamous cell carcinoma (ESCC) cells are seeded in 96-well plates.

  • After attachment, the cells are treated with various concentrations of the chalcone (B49325) derivatives for specified time periods.

  • CCK-8 solution is then added to each well, and the plates are incubated.

  • The absorbance is measured at a specific wavelength to determine the number of viable cells. The IC50 values are then calculated.[1]

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is another colorimetric assay for assessing cell metabolic activity.

  • Procedure: Human lung adenocarcinoma (A549) and human embryonic kidney (HEK293-T) cells are seeded in 96-well plates.

  • Cells are treated with different concentrations of the this compound derivatives.

  • After incubation, MTT solution is added to each well.

  • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution.

  • The absorbance is read to determine cell viability.[2]

Apoptosis Analysis

Annexin V-FITC/PI Staining: This flow cytometry-based method is used to detect and quantify apoptosis.

  • Procedure: Cells are seeded in 6-well plates and treated with the test compounds for 24 hours.[1]

  • Both adherent and floating cells are collected and washed.

  • The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]

Measurement of Reactive Oxygen Species (ROS)

DCFH-DA Assay: The production of intracellular ROS is detected using 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Procedure: Cells are treated with the chalcone derivatives for 24 hours.[1]

  • DCFH-DA is then added to the cells and incubated for 30 minutes.[1]

  • After incubation, the cells are washed and collected.

  • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or a fluorescence microscope.[1]

In Silico Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target.

  • General Workflow:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The ligand (this compound derivative) is drawn and optimized using appropriate software.

    • A docking grid is defined around the active site of the protein.

    • Docking is performed using software such as AutoDock or Schrodinger Maestro.[6][8]

    • The results are analyzed to identify the best binding poses and to calculate the binding energy.[6]

Visualizations: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key biological pathways and experimental workflows.

cluster_0 In Vitro Analysis cluster_1 In Silico Analysis Synthesis Synthesis of This compound Derivatives CellCulture Cancer Cell Culture Cytotoxicity Cytotoxicity Assay (MTT / CCK-8) CellCulture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Cytotoxicity->Apoptosis ROS ROS Measurement (DCFH-DA) Apoptosis->ROS CrossValidation Cross-Validation of Results Apoptosis->CrossValidation EnzymeAssay Enzyme Inhibition Assay (e.g., VEGFR-2) ROS->EnzymeAssay EnzymeAssay->CrossValidation LigandPrep Ligand Preparation (this compound) Docking Molecular Docking LigandPrep->Docking ProteinPrep Protein Target Preparation (e.g., VEGFR-2) ProteinPrep->Docking Analysis Binding Affinity & Pose Analysis Docking->Analysis Analysis->CrossValidation

Caption: A logical workflow for the cross-validation of in vitro and in silico results.

2_Nitrochalcone This compound Derivative ROS Increased ROS Production 2_Nitrochalcone->ROS G2M_Arrest G2/M Cell Cycle Arrest ROS->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed anticancer signaling pathway for a this compound derivative.

References

Unveiling the Therapeutic Potential of 2-Nitrochalcone Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various 2-nitrochalcone (B191979) derivatives, supported by experimental data. Chalcones, a class of organic compounds belonging to the flavonoid family, and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. Among these, this compound derivatives have emerged as promising candidates for their potent anticancer and anti-inflammatory properties.

This guide summarizes key quantitative data in structured tables for straightforward comparison, provides detailed methodologies for pivotal experiments, and visualizes a key signaling pathway modulated by these compounds.

Comparative Efficacy of this compound Derivatives in Cancer Cell Lines

The anticancer activity of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. Lower IC50 values indicate higher potency.

One study synthesized a series of novel chalcone (B49325) analogs and identified 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) as a particularly potent derivative against esophageal squamous cell carcinoma (ESCC) cell lines.[1] The mean IC50 values for twenty different compounds ranged from 4.97 to 56.39 µM in KYSE-450 cells and 9.43 to 67.40 µM in Eca-109 cells.[1] Ch-19 demonstrated the strongest antitumor activity with IC50 values of 4.97 µM and 9.43 µM in KYSE-450 and Eca-109 cells, respectively.[1]

Another study investigated the anti-proliferative activity of various amino chalcone and coumarin (B35378) chalcone derivatives against T47D (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 27.5 µg/mL to over 100 µg/mL.[2][3]

DerivativeCancer Cell LineIC50 (µM)Reference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal)4.97[1]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109 (Esophageal)9.43[1]
(E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-oneT47D (Breast)> 30.4 µg/mL[2][3]
(E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-oneHeLa (Cervical)27.5 µg/mL[2][3]
Triazoloquinoxaline-chalcone derivativesMCF-7, HCT-116, HEPG-21.65–34.28[4]
2′-hydroxy-2,5-dimethoxychalconeCanine lymphoma and leukemia9.76-40.83[4]
2′-hydroxy-4′,6′-dimethoxychalconeCanine lymphoma and leukemia9.18–46.11[4]
Ru(II)-DMSO complexes with substituted chalcone ligandsBreast cancer15–28.64[4]

Comparative Anti-Inflammatory Efficacy of this compound Derivatives

The anti-inflammatory properties of this compound derivatives are often assessed using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce swelling, a hallmark of acute inflammation.

A study comparing the anti-inflammatory effects of various chalcone derivatives in this model found that their efficacy was dose-dependent.[5] For instance, some compounds showed significant anti-inflammatory effects at doses of 10 and 20 mg/kg, while others required higher doses of 40 or 80 mg/kg to produce a significant effect.[5] The anti-inflammatory properties of the most potent compounds were comparable to the standard non-steroidal anti-inflammatory drug (NSAID), celecoxib.[5]

Derivative GroupCompoundDose (mg/kg)Anti-inflammatory EffectReference
Group 1Compound 110 and 20Significant[5]
Group 1Compound 240Significant[5]
Group 1Compound 3Not specifiedNot significant[5]
Group 1Compound 4Not specifiedNot significant[5]
Group 2Compound 510 and 20Significant[5]
Group 2Compound 680Significant[5]
Group 2Compound 7Not specifiedNot significant[5]
Group 2Compound 8Not specifiedNot significant[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key experiments used to evaluate the efficacy of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., KYSE-450, Eca-109, HeLa, T47D)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1.5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[6]

  • Treatment: After 24 hours, remove the culture medium and add 200 µL of fresh medium containing various concentrations of the this compound derivatives (e.g., 25, 50, 100, 200, and 400 µg/mL).[6] Incubate the plates for another 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[8][9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to screen for acute anti-inflammatory activity. Injection of carrageenan into the paw of a rodent induces a reproducible inflammatory response characterized by swelling (edema).

Materials:

  • This compound derivatives

  • Male Wistar rats or NMRI albino mice

  • Carrageenan solution (1% in saline)

  • Pletismometer or calipers

  • Vehicle (e.g., saline, DMSO)

  • Standard anti-inflammatory drug (e.g., celecoxib, aceclofenac)

Protocol:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivatives or the standard drug to the animals, typically 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[10] The left paw can be injected with saline to serve as a control.

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer or its thickness with calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group. The formula used is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Modulation

The anti-inflammatory and anticancer effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. One of the most important of these is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those for inflammatory cytokines (e.g., TNF-α, IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[11][12][13]

Several studies have shown that chalcone derivatives can inhibit the NF-κB pathway.[11][14] They can achieve this by blocking the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[11] This suppression of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NFkB IκB-NF-κB (Inactive) IKK_Complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB->IkB_NFkB Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB NFkB_active NF-κB (Active) Proteasome->NFkB_active Releases 2_Nitrochalcones This compound Derivatives 2_Nitrochalcones->IKK_Complex Inhibits DNA DNA NFkB_active->DNA Translocates & Binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Gene_Expression Activates Transcription

Figure 1: Simplified signaling pathway of NF-κB activation and its inhibition by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer and anti-inflammatory drugs. The comparative data presented in this guide highlight the varying efficacy of different derivatives, underscoring the importance of structure-activity relationship studies in optimizing their therapeutic potential. The detailed experimental protocols provide a foundation for researchers to conduct further investigations, while the visualization of the NF-κB signaling pathway offers insight into a key mechanism of action for these compounds. Further research is warranted to fully elucidate the therapeutic capabilities and safety profiles of these promising molecules.

References

Head-to-head comparison of different synthesis methods for 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-nitrochalcone (B191979), a valuable precursor in the development of various pharmacologically active compounds, is a focal point for researchers in medicinal chemistry and drug development. The efficiency, environmental impact, and scalability of its synthesis are critical considerations. This guide provides a detailed head-to-head comparison of the most common methods for synthesizing this compound, supported by experimental data to inform methodology selection.

The primary route to this compound is the Claisen-Schmidt condensation, an aldol (B89426) condensation between 2-nitroacetophenone and a substituted benzaldehyde (B42025).[1][2] This reaction can be performed under various conditions, each with its own set of advantages and disadvantages. This comparison focuses on the conventional (magnetic stirring), ultrasound-assisted, and microwave-assisted methods.

Performance Comparison

The choice of synthesis method significantly impacts reaction time, yield, and overall efficiency. The following table summarizes the quantitative data from various studies to provide a clear comparison.

Synthesis MethodCatalyst/BaseSolvent(s)Reaction TimeTemperatureYield (%)Reference(s)
Conventional Stirring Sodium Hydroxide (B78521)Ethanol (B145695), Methanol (B129727)1 - 3 hours0 °C to Room Temp42 - 90[3][4]
Ultrasound-Assisted Sodium HydroxideMethanol, Ethanol2 hoursNot specified62 - 70[3]
Microwave-Assisted Potassium CarbonateSolvent-free3 - 5 minutesNot specified85 - 90[5]
Solvent-Free Grinding Sodium HydroxideNone~10 minutesAmbientHigh[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the key synthesis methods discussed.

Conventional Synthesis (Magnetic Stirring)

This method is the most traditional approach and is often used as a baseline for comparison.

Procedure:

  • In a 10 mL flask, 0.6 mmol of 2-nitroacetophenone and 0.6 mmol of the respective benzaldehyde are dissolved in 3 mL of methanol or ethanol at 0 °C.[3]

  • One equivalent of a sodium hydroxide solution is then added to the mixture.[3]

  • The reaction mixture is stirred vigorously using a magnetic stirrer for 1 hour at 0 °C.[3]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the resulting solid is filtered, washed with cold water (2 x 15 mL), and then purified, typically by recrystallization from a suitable solvent like a dichloromethane/n-hexane mixture.[3][4]

Ultrasound-Assisted Synthesis

Ultrasound irradiation offers an alternative energy source to promote the reaction, often leading to improved sustainability.[3][8]

Procedure:

  • Equimolar amounts (0.6 mmol) of 2-nitroacetophenone and the corresponding benzaldehyde are placed in a round-bottom flask.[3]

  • The reaction mixture is subjected to ultrasonic irradiation for 2 hours.[3]

  • The solid product that forms is collected by filtration and washed with cold water (2 x 15 mL).[3]

  • The crude product is then characterized and, if necessary, purified.[3]

Microwave-Assisted Synthesis

This method utilizes microwave energy to rapidly heat the reaction mixture, significantly reducing reaction times and often increasing yields.[5][9]

Procedure:

  • Variously substituted o-hydroxy acetophenones are condensed with aromatic aldehydes in the presence of anhydrous potassium carbonate.[5]

  • The reaction is carried out under microwave irradiation for 3-5 minutes.[5]

  • This method often results in cleaner products and higher yields compared to conventional methods.[5]

Synthesis Workflow and Logic

The general workflow for the synthesis of this compound via the Claisen-Schmidt condensation can be visualized as a series of sequential steps, from reactant preparation to final product characterization.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_ketone 2-Nitroacetophenone dissolve Dissolve Reactants in Solvent prep_ketone->dissolve prep_aldehyde Substituted Benzaldehyde prep_aldehyde->dissolve add_catalyst Add Base Catalyst (e.g., NaOH) dissolve->add_catalyst react Reaction under Specific Conditions (Stirring, Ultrasound, or Microwave) add_catalyst->react filter Filter Crude Product react->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize characterize Characterization (NMR, IR, etc.) recrystallize->characterize

General workflow for this compound synthesis.

Signaling Pathway and Experimental Logic

The synthesis of this compound follows a well-established chemical pathway, the Claisen-Schmidt condensation. The logic of comparing different synthesis methods hinges on evaluating how different energy inputs (thermal, ultrasonic, microwave) affect the reaction kinetics and thermodynamics.

G cluster_inputs Inputs cluster_methods Synthesis Methods cluster_outputs Outputs & Evaluation reactants 2-Nitroacetophenone + Benzaldehyde conventional Conventional (Stirring) reactants->conventional ultrasound Ultrasound reactants->ultrasound microwave Microwave reactants->microwave catalyst Base Catalyst catalyst->conventional catalyst->ultrasound catalyst->microwave product This compound conventional->product ultrasound->product microwave->product evaluation Comparison Metrics: - Yield - Reaction Time - Purity - Sustainability product->evaluation

Logical relationship for comparing synthesis methods.

References

Independent Verification of the Biological Activities of 2-Nitrochalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of 2-nitrochalcone (B191979) and its derivatives with supporting experimental data from various independent studies. The information is intended to offer a comprehensive overview for researchers and professionals in the field of drug discovery and development.

Summary of Biological Activities

This compound and related nitro-substituted chalcones have demonstrated a range of biological activities, primarily focused on antimicrobial, anti-cancer, and anti-inflammatory effects. This guide collates and compares quantitative data from multiple studies to provide a consolidated view of their potential therapeutic applications.

Antimicrobial Activity

Nitrochalcones have been investigated for their efficacy against various pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
Nitrochalcone (NC-E05)Hospital Pathogens15.62 - 31.25[1]
(E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-oneP. fluorescence20[2]
Anti-Cancer Activity

The cytotoxic effects of nitrochalcones have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

CompoundCell LineIC50 (µM)Reported ActivityReference
3-(4-fluorophenyl)-2-nitrochalconeA549 (Lung Adenocarcinoma)Not specifiedInduces apoptosis[3]
3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-nitrochalconeA549 (Lung Adenocarcinoma)Not specifiedInduces apoptosis[3]
3-(4-fluorophenyl)-2-nitrochalcone-31.49 ± 0.02VEGFR-2 Inhibition[3]
3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-nitrochalcone-29.10 ± 0.16VEGFR-2 Inhibition[3]
(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)- prop-2-en-1-oneKB (Nasopharyngeal Epidermoid Tumor)Not specifiedFavorable in vitro cytotoxic activity[2]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109 & KYSE-450 (Esophageal Squamous Cell Carcinoma)4.97 - 56.39Strong anti-tumor activity[4]
Anti-Inflammatory Activity

Several studies have investigated the anti-inflammatory properties of nitrochalcones, often using in vivo models such as carrageenan-induced paw edema.

CompoundAssayInhibition (%)Reference
2'-NitrochalconeTPA-induced mouse ear edema71.17 ± 1.66[5][6]
3'-NitrochalconeTPA-induced mouse ear edema18.32 ± 1.53[5][6]
4'-NitrochalconeTPA-induced mouse ear edema58.25 ± 1.97[5][6]
This compound (on B ring)TPA-induced mouse ear edema80.77 ± 2.82[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound (Claisen-Schmidt Condensation)

2-Nitrochalcones are typically synthesized via a base-catalyzed Claisen-Schmidt condensation.

  • Reactants: An appropriate 2-nitroacetophenone and a substituted benzaldehyde (B42025) are used as starting materials.

  • Catalyst: A base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used to catalyze the reaction.

  • Solvent: Ethanol or methanol (B129727) is commonly used as the reaction solvent.

  • Procedure:

    • The 2-nitroacetophenone and benzaldehyde are dissolved in the alcohol.

    • The basic solution is added dropwise to the mixture with constant stirring at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-cold water and acidified.

    • The resulting precipitate (the this compound) is filtered, washed, and purified by recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: The study is typically conducted in rats or mice.

  • Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at a specific time before carrageenan injection.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

  • Edema Measurement: The paw volume or thickness is measured at regular intervals after carrageenan injection using a plethysmometer or calipers.

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its derivatives are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.

experimental_workflow_antimicrobial cluster_synthesis Synthesis cluster_testing Antimicrobial Testing cluster_analysis Data Analysis synthesis Claisen-Schmidt Condensation mic Broth Microdilution (MIC Determination) synthesis->mic Test Compound mbc Plating for MBC (Minimum Bactericidal Concentration) mic->mbc data Determine MIC/MBC Values mbc->data

Antimicrobial Activity Experimental Workflow

experimental_workflow_anticancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Seed Cancer Cells in 96-well plate treatment Treat with This compound seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Solubilize Formazan mtt_add->formazan read Measure Absorbance formazan->read ic50 Calculate IC50 read->ic50

Anticancer Cytotoxicity Workflow (MTT Assay)

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS, Cytokines receptor TLR4/IL-1R stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb degrades, releasing nfkb_nuc NF-κB nfkb->nfkb_nuc translocates chalcone This compound chalcone->ikk Inhibits genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) nfkb_nuc->genes activates

Inhibition of NF-κB Signaling by this compound

vegfr2_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 binds plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k ras Ras vegfr2->ras chalcone This compound chalcone->vegfr2 Inhibits akt Akt pi3k->akt raf Raf ras->raf proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation

Inhibition of VEGFR-2 Signaling by this compound

References

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are precursors in flavonoid biosynthesis and represent a class of compounds with significant therapeutic potential.[1] Their versatile structure allows for extensive chemical modifications, leading to a wide array of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] This guide provides a comparative study of 2-Nitrochalcone and related nitro-substituted compounds, focusing on their mechanisms of action. It presents supporting experimental data, detailed methodologies, and visual summaries of key signaling pathways to aid researchers and drug development professionals.

Comparative Mechanisms of Action

Nitrochalcones exert their biological effects through diverse mechanisms, primarily by modulating signaling pathways involved in cell death, inflammation, and vasodilation. The position and number of nitro groups, along with other substitutions on the aromatic rings, significantly influence their potency and specific molecular targets.[3][4]

A primary mechanism of action for nitrochalcones in cancer therapy is the induction of apoptosis and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS).

  • ROS Accumulation and Apoptosis: The novel synthetic derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), demonstrates potent, dose- and time-dependent anti-tumor activity in esophageal squamous cell carcinoma (ESCC) cells.[5] Treatment with Ch-19 leads to a significant accumulation of intracellular ROS.[5] This oxidative stress triggers G2/M phase arrest and subsequently induces apoptosis.[5] The apoptotic pathway is further activated by the upregulation of pro-apoptotic proteins such as cleaved-PARP, cleaved-caspase 3, and Bax, alongside the downregulation of anti-apoptotic proteins.[5]

  • Tubulin Polymerization Inhibition: Other chalcone (B49325) derivatives have been shown to effectively inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis, showcasing another key anticancer mechanism.[6]

G cluster_0 This compound Derivative (Ch-19) cluster_1 Ch19 2,4,6-trimethoxy- 4′-nitrochalcone ROS ↑ Intracellular ROS Accumulation Ch19->ROS G2M G2/M Phase Cell Cycle Arrest ROS->G2M ApoptosisProteins ↑ Cleaved Caspase-3, Cleaved PARP, Bax ↓ Anti-apoptotic Proteins ROS->ApoptosisProteins Apoptosis Apoptosis G2M->Apoptosis ApoptosisProteins->Apoptosis G cluster_0 This compound Analog Chalcone This compound Derivative IKK IKK Chalcone->IKK Inhibits IkB p-IκB IKK->IkB NFkB p-NF-κBp65 IkB->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) Nucleus->Transcription Inflammation Inflammation Transcription->Inflammation G cluster_0 Endpoint Assays start Cancer Cell Culture treatment Treat with Nitrochalcone (Varying Doses/Times) start->treatment viability Cell Viability (CCK-8 / MTT Assay) treatment->viability ros ROS Detection (DCFH-DA Staining) treatment->ros apoptosis Apoptosis Analysis (Annexin V / PI Staining) treatment->apoptosis data Determine IC50, % Apoptotic Cells, ROS Levels viability->data fc Flow Cytometry Analysis ros->fc apoptosis->fc fc->data

References

Performance Benchmark: 2-Nitrochalcone Versus Standard-of-Care Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the performance of 2-Nitrochalcone (B191979) and its derivatives against established standard-of-care drugs in the fields of oncology and inflammation. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Anticancer Activity: Esophageal and Lung Cancer

Recent studies have highlighted the cytotoxic effects of novel synthetic chalcone (B49325) derivatives, including those with a 2-nitro group, against various cancer cell lines. This section benchmarks the in vitro performance of these compounds against standard chemotherapeutic agents used in the treatment of esophageal and lung cancer.

Esophageal Squamous Cell Carcinoma (ESCC)

A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), has demonstrated potent anti-tumor activity in esophageal cancer cell lines.[1][2] The performance of this compound is compared below with standard-of-care drugs such as cisplatin, 5-fluorouracil (B62378) (5-FU), and paclitaxel (B517696).

Table 1: Comparative Cytotoxicity (IC50, µM) in Esophageal Cancer Cell Lines

CompoundEca-109KYSE-450Standard-of-Care DrugsEca-109KYSE-450
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)9.43[1]4.97[1]Cisplatin 8.654[3]~2-5 (KYSE-150)[4]
5-Fluorouracil (5-FU) 10.5 (µg/ml)[5][6]~2-5 (KYSE-150)[4]
Paclitaxel 0.068 (µg/ml)[7]4.49 (ng/mL) (KYSE-150)[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as drug exposure time, across different studies. The data for standard-of-care drugs is presented for the most relevant available cell lines.

Lung Adenocarcinoma

A series of 2-nitrochalcones have been evaluated for their cytotoxicity against the human lung adenocarcinoma cell line A549. The performance of these compounds is compared with standard-of-care drugs for non-small cell lung cancer (NSCLC), including cisplatin, paclitaxel, and doxorubicin.

Table 2: Comparative Cytotoxicity (IC50, µM) in A549 Lung Cancer Cell Line

CompoundIC50 (µM)Standard-of-Care DrugsIC50 (µM)
3-(4-fluorophenyl)-2-nitrochalcone>100Cisplatin 9[9]
3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-nitrochalcone>100Paclitaxel 10.18 (µg/L)[10]
Doxorubicin > 20[11]

Anti-inflammatory Activity

Nitrochalcones have also been investigated for their anti-inflammatory properties. The efficacy of a this compound derivative is compared here with the standard nonsteroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and diclofenac, using the carrageenan-induced rat paw edema model.

Table 3: Comparative Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDoseTime (hours)Edema Inhibition (%)
2'-Nitrochalcone derivative200 mg/kg7~60[9]
Indomethacin 10 mg/kg254[1]
354[1]
454[1]
533[1]
Diclofenac 5 mg/kg256.17[12]
20 mg/kg371.82[12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the proposed signaling pathway for the anticancer activity of a nitrochalcone derivative and the general workflows for the cytotoxicity and anti-inflammatory assays.

anticancer_pathway 2,4,6-trimethoxy-4'-nitrochalcone 2,4,6-trimethoxy-4'-nitrochalcone ROS_Accumulation ROS Accumulation 2,4,6-trimethoxy-4'-nitrochalcone->ROS_Accumulation G2_M_Arrest G2/M Phase Arrest ROS_Accumulation->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action for 2,4,6-trimethoxy-4′-nitrochalcone.

experimental_workflows cluster_0 MTT Cytotoxicity Assay cluster_1 Carrageenan-Induced Paw Edema Assay Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan (B1609692) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation Animal_Grouping Group Rats Drug_Administration Administer Compound/Vehicle Animal_Grouping->Drug_Administration Carrageenan_Injection Inject Carrageenan Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: General workflows for in vitro cytotoxicity and in vivo anti-inflammatory assays.

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., Eca-109, KYSE-450, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound derivatives or standard drugs) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization and Grouping: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions and then randomly divided into control and treatment groups.[9]

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[13]

  • Drug Administration: The test compound (this compound derivative), standard drug (indomethacin or diclofenac), or vehicle is administered orally or intraperitoneally.[13]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce localized edema.[9][13][14]

  • Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, 5, and 7 hours) after the carrageenan injection.[1][13]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

References

Validating 2-Nitrochalcone's Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the direct molecular interactions of a therapeutic compound is paramount. This guide provides a comprehensive overview of the experimental validation of 2-Nitrochalcone's target engagement in cellular models. Due to the limited availability of direct target engagement studies on this compound, this guide establishes a comparative framework using data from closely related and well-characterized chalcones, offering a roadmap for future validation studies.

Introduction to this compound and the Chalcone (B49325) Family

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules.[1] Characterized by a three-carbon α, β-unsaturated carbonyl system, they are known to interact with a multitude of cellular targets, often through reactions with cysteine residues in proteins.[1] This broad reactivity allows them to modulate numerous signaling pathways implicated in cancer and inflammation.[1] this compound, a derivative of this family, has demonstrated significant anti-tumor and anti-inflammatory properties, though its direct molecular targets in a cellular context are still under active investigation.[2][3]

Putative Molecular Targets and Cellular Effects

Initial studies on this compound and its derivatives suggest several potential molecular targets and downstream cellular effects. These include the induction of apoptosis, cell cycle arrest, and the stimulation of reactive oxygen species (ROS).[2] Key protein targets implicated in the bioactivity of the broader chalcone family, and thus potential targets for this compound, include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and tubulin.[4][5][6]

Comparative Analysis of Cytotoxicity

The following table summarizes the cytotoxic activities (IC50 values) of various chalcone derivatives against different cancer cell lines. This comparative data provides a benchmark for evaluating the potency of this compound.

Chalcone DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) KYSE-450Esophageal Squamous Cell Carcinoma4.97[2]
Eca-109Esophageal Squamous Cell Carcinoma9.43[2]
Licochalcone A H226Lung Squamous Cell Carcinoma~20[7]
H1703Lung Squamous Cell Carcinoma~25[7]
HOSOsteosarcoma~30[7]
U2OSOsteosarcoma~25[7]
22Rv1Prostate Cancer15.73 - 23.35[8]
trans-chalcone MCF-7Breast CancerDose-dependent cytotoxicity observed[9]
Panduratin A MCF-7Breast Cancer11.5 (48h)[9]
T47DBreast Cancer14.5 (48h)[9]

Experimental Validation of Target Engagement

Direct validation of target engagement in a cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11] CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[11] While direct CETSA data for this compound is not yet available, the following sections detail the experimental protocols that would be employed for its target validation, using known targets of other chalcones as examples.

Experimental Workflow for Target Validation

The general workflow for validating a molecular target for a compound like this compound is a multi-step process.

G A Identify Compound (e.g., this compound) B In Silico Target Prediction (e.g., Molecular Docking) A->B C Biochemical/Enzymatic Assay (e.g., Kinase Assay, Binding Assay) B->C D Determine IC50/EC50 C->D G Cellular Target Engagement (e.g., CETSA) C->G E Cell-based Assay (e.g., Reporter Assay, Proliferation Assay) D->E F Validate Mechanism of Action E->F E->G

Caption: A typical workflow for identifying and validating the molecular target of a small molecule.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture the selected cell line to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]

G A Treat cells with This compound or Vehicle B Heat Shock at Varying Temperatures A->B C Cell Lysis B->C D Centrifugation to Separate Soluble and Precipitated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Plot Melting Curves to Determine Thermal Shift E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Assay (Example: VEGFR-2)

Objective: To determine the inhibitory activity of this compound on VEGFR-2 kinase.

Methodology:

  • Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and a kinase assay buffer.[13][14]

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 45 minutes).[13]

  • Detection: Add a detection reagent (e.g., Kinase-Glo™) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.[13]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[13]

Comparative IC50 Values for VEGFR-2 Inhibition by Chalcone Derivatives:

CompoundIC50 (µM)Reference
3-(4-fluorophenyl)-2-nitrochalcone derivative (3c) 31.49[4]
3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-nitrochalcone derivative (3k) 29.10[4]
Sorafenib (Reference Drug) < 0.1[13]
Chalcone Derivative 2o 0.31[13]
Tubulin Polymerization Assay

Objective: To assess the effect of this compound on the polymerization of tubulin.

Methodology:

  • Reagents: Purified tubulin, GTP, and a fluorescence-based assay kit.[15]

  • Assay Setup: In a 96-well plate, mix tubulin with GTP and a fluorescent reporter in a polymerization buffer. Add varying concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) as a control.[15][16]

  • Polymerization and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity kinetically over time. An increase in fluorescence indicates tubulin polymerization.[17]

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization in the presence of this compound indicates inhibitory activity.[18]

G cluster_0 Inhibition by this compound A αβ-Tubulin Dimers C Microtubule Polymerization A->C B GTP B->C F Disruption of Microtubule Dynamics C->F Inhibits D This compound E Binding to Colchicine (B1669291) Site on β-tubulin D->E E->F G G2/M Cell Cycle Arrest F->G H Apoptosis G->H

Caption: Proposed mechanism of this compound-mediated inhibition of tubulin polymerization.

Cyclooxygenase (COX) Inhibition Assay

Objective: To measure the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

  • Reagents: Ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit.[19]

  • Assay Procedure: Pre-incubate the COX enzymes with various concentrations of this compound or a known COX inhibitor (e.g., celecoxib).

  • Reaction Initiation: Add arachidonic acid to start the reaction.

  • Detection: Measure the production of prostaglandins (B1171923) (e.g., PGE2) using an ELISA-based method.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[20]

Comparative IC50 Values for COX-2 Inhibition by Chalcone Derivatives:

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
Chalcone Derivative 6i < 1 (85.3% inhibition at 1 µM)Not Reported[21]
Chalcone Derivative C64 0.09268.43[22][23]
Kuwanon A 14>7.1[20]
Celecoxib (Reference Drug) Not Reported (70.4% inhibition at 1 µM)>6.3[20][21]

Signaling Pathways Modulated by Chalcones

Chalcones are known to influence a variety of signaling pathways. The diagram below illustrates some of the key pathways that could be affected by this compound, based on studies of related compounds.

G cluster_0 Cell Proliferation & Survival cluster_1 Inflammation cluster_2 Cell Division Chalcone This compound VEGFR2 VEGFR-2 Chalcone->VEGFR2 Inhibits COX2 COX-2 Chalcone->COX2 Inhibits Tubulin Tubulin Chalcone->Tubulin Inhibits Polymerization PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT MAPK MAPK Pathway VEGFR2->MAPK Prostaglandins Prostaglandins COX2->Prostaglandins Microtubules Microtubule Formation Tubulin->Microtubules

References

Unveiling the Safety Profile of 2-Nitrochalcone Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of novel therapeutic candidates is paramount. This guide provides a comparative analysis of the safety profiles of various 2-nitrochalcone (B191979) analogues, a class of compounds with recognized therapeutic potential. The following sections present a synthesis of available experimental data on their cytotoxicity, genotoxicity, and in vivo toxicity, alongside detailed experimental protocols and visual representations of key experimental workflows.

Cytotoxicity Profile: Balancing Efficacy and Safety

The therapeutic potential of this compound analogues is often linked to their cytotoxic activity against cancer cells. However, a critical aspect of their safety profile is their selectivity – the ability to eliminate malignant cells while sparing normal, healthy cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of cancer and non-cancerous cell lines. A higher selectivity index (SI), calculated as the ratio of IC50 in normal cells to IC50 in cancer cells, indicates a more favorable safety profile.

A series of 2-nitrochalcones (3a–3k) were evaluated for their cytotoxic effects on human lung adenocarcinoma (A549) and human embryonic kidney (HEK293-T) cell lines.[1] Similarly, the cytotoxicity of 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) was assessed against esophageal squamous cell carcinoma (ESCC) cell lines KYSE-450 and Eca-109.[2]

Table 1: Cytotoxicity of this compound Analogues against A549 and HEK293-T Cell Lines

CompoundSubstitution on Phenyl Ring BIC50 A549 (µM)IC50 HEK293-T (µM)Selectivity Index (SI)
3a 2-F> 50> 50-
3b 3-F> 50> 50-
3c 4-F15.18 ± 1.01> 50> 3.29
3d 2-OCH3> 50> 50-
3e 3-OCH3> 50> 50-
3f 4-OCH3> 50> 50-
3g 2,3-(OCH3)2> 50> 50-
3h 2,4-(OCH3)214.20 ± 0.63> 50> 3.52
3i 3,4-(OCH3)2> 50> 50-
3j 3,4,5-(OCH3)314.67 ± 0.71> 50> 3.41
3k 4-OCHF2CF312.50 ± 0.55> 50> 4.00

Table 2: Cytotoxicity of 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)

Cell LineIC50 (µM)
KYSE-450 4.97
Eca-109 9.43

Genotoxicity Assessment: Investigating DNA Damage Potential

The genotoxicity of xenobiotics is a major safety concern as DNA damage can lead to mutagenesis and carcinogenesis. While specific data on the genotoxicity of this compound analogues is limited, studies on structurally related chalcone (B49325) derivatives provide valuable insights. The Ames test (bacterial reverse mutation assay) and the in vivo micronucleus assay are standard methods to evaluate mutagenicity and clastogenicity, respectively.

For instance, a sulfonamide chalcone containing a 4-nitrophenyl group, N-{4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl} benzenesulfonamide (B165840) (CPN), was assessed for its genotoxic potential. The results showed a slight, non-statistically significant increase in the number of revertant colonies in Salmonella typhimurium strains TA98 and TA100 in the Ames test. However, in the in vivo mouse bone marrow micronucleus test, CPN significantly increased the frequency of micronucleated polychromatic erythrocytes (MNPCE), indicating a genotoxic effect.

In Vivo Toxicity: Insights from Animal Models

Preclinical in vivo studies are crucial for understanding the overall toxicity of a compound in a whole organism. One study investigated the in vivo anti-tumor effects of 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) in nude mice bearing KYSE-450 tumor xenografts. The mice were treated with intraperitoneal injections of Ch-19 at doses of 50 mg/kg and 100 mg/kg, three times a week for 26 days. The study reported a significant regression in tumor volume in the treated groups compared to the control group. Importantly, no significant changes in the body weight of the mice were observed during the treatment period, suggesting a lack of overt toxicity at the tested doses.[2]

Another study determined the acute toxicity (LD50) of eight different chalcone derivatives in mice using Lorke's method. Two of the derivatives showed an LD50 of 3807.9 mg/kg, while the remaining six had an LD50 greater than 5000 mg/kg, indicating low acute toxicity for the latter group.[3]

Experimental Protocols

A detailed understanding of the methodologies employed in these safety assessments is essential for data interpretation and replication.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells (e.g., A549, HEK293-T) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogues for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100) that are auxotrophic for histidine are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to different concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Colony Counting: The number of revertant colonies (his+) that have regained the ability to synthesize histidine is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Mouse Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of mice.

  • Animal Dosing: Mice are administered the test compound, typically via oral gavage or intraperitoneal injection, at different dose levels. A positive control (e.g., cyclophosphamide) and a negative control (vehicle) are included.

  • Bone Marrow Extraction: At specific time points after treatment (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is extracted from the femurs.

  • Slide Preparation: The bone marrow cells are flushed, centrifuged, and the cell suspension is used to prepare smears on glass slides.

  • Staining: The slides are stained with a fluorescent dye (e.g., acridine (B1665455) orange) or Giemsa stain to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

  • Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). A significant increase in the frequency of MN-PCEs in the treated groups compared to the negative control indicates a genotoxic effect. The ratio of PCEs to NCEs is also calculated to assess cytotoxicity to the bone marrow.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of safety assessment, the following diagrams are provided in the DOT language for Graphviz.

Safety_Assessment_Workflow cluster_in_vitro In Vitro Safety Assessment cluster_in_vivo In Vivo Safety Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, CCK-8) Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test) Cytotoxicity->Genotoxicity_in_vitro Initial Screening Mechanism Mechanism of Action (e.g., Apoptosis, ROS) Genotoxicity_in_vitro->Mechanism If Positive Acute_Toxicity Acute Toxicity (LD50) Mechanism->Acute_Toxicity Promising Candidates Subchronic_Toxicity Sub-chronic Toxicity Acute_Toxicity->Subchronic_Toxicity Dose Finding Genotoxicity_in_vivo Genotoxicity Assays (e.g., Micronucleus) Subchronic_Toxicity->Genotoxicity_in_vivo Pharmacokinetics Pharmacokinetics (ADME) Subchronic_Toxicity->Pharmacokinetics Decision Lead Candidate Selection Genotoxicity_in_vivo->Decision Pharmacokinetics->Decision Start Compound Synthesis & Characterization Start->Cytotoxicity

Caption: Generalized workflow for the safety assessment of this compound analogues.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Bacterial_Culture Bacterial Culture (S. typhimurium his-) Incubation_with_S9 Incubation with S9 Bacterial_Culture->Incubation_with_S9 Incubation_without_S9 Incubation without S9 Bacterial_Culture->Incubation_without_S9 S9_Mix S9 Mix Preparation (Metabolic Activation) S9_Mix->Incubation_with_S9 Test_Compound Test Compound Dilution Test_Compound->Incubation_with_S9 Test_Compound->Incubation_without_S9 Plating Plating on Minimal Agar Incubation_with_S9->Plating Incubation_without_S9->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Counting Counting Revertant Colonies Incubation->Counting Result Mutagenic or Non-mutagenic Counting->Result

Caption: Experimental workflow of the Ames test for mutagenicity assessment.

References

A Comparative Guide to the Experimental Data of 2-Nitrochalcone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published experimental data on 2-Nitrochalcone (B191979) and its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. The data presented is collated from various studies to offer an objective overview of the compound's performance and to aid in the reproducibility of key experiments.

Anticancer Activity

2-Nitrochalcones have demonstrated notable cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal Squamous Cell Carcinoma)4.97[1]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109 (Esophageal Squamous Cell Carcinoma)9.43[1]
2-nitrochalcones with 4-fluorophenyl substitution (3c)A549 (Lung Adenocarcinoma)-[2]
2-nitrochalcones with 4-(1,1,2,2-tetrafluoroethoxy)phenyl substitution (3k)A549 (Lung Adenocarcinoma)-[2]
Polymethoxylated chalcones with nitro groupsMCF-7 (Breast Cancer)1.33 - 172.20[3]
2-hydroxy-3-nitrochalconesRaw-264.7 (Macrophage)Minimal cytotoxicity[4]
Nitro and CF3 substituted chalconesT lymphocytes6.1 - 8.9[3]
4'-methoxy-2-nitrochalcone (MNC)HCT116 (Colon Carcinoma)15.18

Note: A dash (-) indicates that the specific IC50 value was not provided in the abstract.

Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

A common method for synthesizing chalcone (B49325) derivatives is the base-catalyzed Claisen-Schmidt condensation.[1][5][6][7][8]

  • Reactants: An appropriate aromatic acetophenone (B1666503) (e.g., 2-nitroacetophenone) (10 mmol) and a substituted benzaldehyde (B42025) (10 mmol).[1]

  • Solvent: Methanol (20 mL).[1]

  • Catalyst: 40% (w/v) NaOH aqueous solution (3 mL) is added slowly.[1]

  • Reaction Conditions: The mixture is stirred at room temperature overnight.[1]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Purification: The resulting precipitate is isolated, washed with water and cold methanol, and then dried. Further purification can be achieved by crystallization from ethanol.[1] The purity of the synthesized compounds is often confirmed by 1H and 13C NMR, with samples of ≥95% purity used for biological assays.[1]

Cell Viability Assay (CCK-8 Assay)

The anti-proliferative activity of the synthesized compounds is frequently assessed using a Cell Counting Kit-8 (CCK-8) assay.[1]

  • Cell Seeding: Cancer cells (e.g., KYSE-450 and Eca-109) are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the chalcone derivatives.

  • Incubation: The plates are incubated for specified time periods (e.g., 24h, 48h, 72h).

  • Measurement: CCK-8 solution is added to each well, and the absorbance is measured at a specific wavelength to determine cell viability. The IC50 values are then calculated.[1]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

The induction of apoptosis is a key mechanism of anticancer agents.

  • Method: The Annexin V-FITC/PI method is used to detect early and late apoptosis in cancer cells treated with this compound derivatives.[2]

  • Procedure: Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI) and then analyzed by flow cytometry.

The anticancer effects of some chalcone derivatives are mediated through the induction of reactive oxygen species (ROS) accumulation, leading to cell cycle arrest and apoptosis.[1]

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Antimicrobial Evaluation s1 Claisen-Schmidt Condensation s2 Purification (Crystallization) s1->s2 s3 Structural Analysis (NMR, HRMS) s2->s3 e1 Selection of Microbial Strains e2 Broth Microdilution Assay e1->e2 e3 Determination of MIC Values e2->e3 anti_inflammatory_pathway Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) Chalcone Analogue Chalcone Analogue NF-κB Pathway NF-κB Pathway Chalcone Analogue->NF-κB Pathway Inhibits JNK Pathway JNK Pathway Chalcone Analogue->JNK Pathway Inhibits iNOS & COX-2 Expression iNOS & COX-2 Expression NF-κB Pathway->iNOS & COX-2 Expression Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) JNK Pathway->iNOS & COX-2 Expression Inflammatory Response Inflammatory Response iNOS & COX-2 Expression->Inflammatory Response Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->NF-κB Pathway Inflammatory Stimulus->JNK Pathway

References

A Comparative Guide to the Therapeutic Index of 2-Nitrochalcone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed assessment of the therapeutic index of 2-Nitrochalcone and its derivatives, offering a comparative analysis of its performance against other chalcones and standard therapeutic agents in animal models. The content is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Efficacy and Toxicity Profile

The therapeutic index (TI) is a quantitative measure of the safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. While a definitive TI for this compound, requiring concurrent LD50 (lethal dose, 50%) and ED50 (effective dose, 50%) studies in the same animal model, is not yet established in single comprehensive studies, this guide synthesizes available preclinical data on its anti-inflammatory and anti-cancer activities alongside toxicity information.

Table 1: Comparative Anti-Inflammatory Activity of Nitrochalcones

CompoundAnimal ModelDosing RegimenEfficacy EndpointObservationsReference
This compound derivative (Compound 2) TPA-induced mouse ear edema1 mg/earInhibition of edema71.17 ± 1.66% inhibition. Showed greater potency than the unsubstituted chalcone (B49325) and was comparable to Indomethacin.[1][1]
Chalcone with nitro group at ortho position (Compound 5) TPA-induced mouse ear edema1 mg/earInhibition of edema80.77 ± 2.82% inhibition, demonstrating the highest anti-inflammatory activity among the tested compounds.[1][1]
Nitro-substituted chalcones (5, 6, and 7) Carrageenan-induced paw edema in rats200 mg/kg (oral and intraperitoneal)Reduction in paw volumeThe chalcone with the nitro group at the ortho position was the most effective, showing no statistically significant difference from meloxicam.[2][2]
Indomethacin (Reference Drug) TPA-induced mouse ear edema1 mg/earInhibition of edema71.48 ± 1.62% inhibition.[1][1]

Table 2: Comparative Anti-Cancer Activity of Nitrochalcones

CompoundCancer ModelDosing RegimenEfficacy EndpointObservationsReference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) Esophageal cancer cell xenografts in nude miceNot specifiedTumor regressionCh-19 treatment resulted in a significant regression of KYSE-450 tumor xenografts.[3][3]
4-Nitrochalcone (4NC) Solid Ehrlich Carcinoma (SEC) in mice25 mg/kg/day (oral) for 21 daysReduction in tumor growthLed to a consistent reduction in tumor growth compared to the vehicle group.[4][4]
This compound derivatives (3c and 3k) Human lung adenocarcinoma (A549) cellsNot specified (in vitro)Apoptosis inductionInduced early (25–29%) and late (48–60%) apoptosis of A549 cells.[5][5]
Staurosporine / Nintedanib (Reference Drugs) VEGFR-2 tyrosine kinase inhibitionNot specified (in vitro)IC50 valuesIC50 values of 0.035 ± 0.002 µM and 0.021 ± 0.001 µM, respectively.[5][5]

Table 3: Toxicity Profile of Chalcone Derivatives

CompoundAnimal ModelDosing RegimenLD50Key Toxicity FindingsReference
Three synthetic chalcones (40, 42, 43) BALB/c miceIntraperitoneal> 550 mg/kgChalcones 40 and 42 were found to be relatively non-toxic. Chalcone 43 produced some visceral damage and behavioral changes.[6][6]
4-Nitrochalcone (4NC) MiceOral> 2000 mg/kgNo signs of toxicity were observed based on hematological, biochemical, histological, and oxidative stress parameters.[4][4]
Eight chalcone derivatives MiceOralTwo derivatives had an LD50 of 3807.9 mg/kg; others were > 5000 mg/kgSome derivatives displayed mild to moderate toxicity signs, while others showed no mortality.[7][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

1. TPA-Induced Mouse Ear Edema Model (Anti-inflammatory Assay) [1]

  • Animals: Male mice are used for this model.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the inner and outer surfaces of the mouse ear to induce inflammation.

  • Treatment: The test compounds (e.g., this compound derivatives) and a reference drug (e.g., Indomethacin) are dissolved in a suitable vehicle and applied topically to the ear at a specified dose (e.g., 1 mg/ear) shortly before or after TPA application.

  • Assessment: After a set period (e.g., 6 hours), the mice are euthanized, and circular sections of the ear are weighed. The difference in weight between the treated and untreated ears is calculated to determine the percentage of edema inhibition.

2. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay) [2]

  • Animals: Male Wistar rats (180–220 g) are used.

  • Induction of Edema: A 0.3% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: The nitrochalcones are administered orally or intraperitoneally at a dose of 200 mg/kg.

  • Assessment: The volume of the paw is measured at hourly intervals for up to 7 hours using a plethysmometer. The percentage of inflammation inhibition is calculated by comparing the paw volume in the treated groups to the control group.

3. Solid Ehrlich Carcinoma (SEC) in Mice (Anti-cancer Assay) [4]

  • Animals: Syngeneic mice are used for this tumor model.

  • Tumor Implantation: Ehrlich carcinoma cells are injected subcutaneously into the flank of the mice to induce solid tumor formation.

  • Treatment: Once tumors are established, daily oral administration of 4-Nitrochalcone (e.g., 25 mg/kg) is initiated and continued for a specified duration (e.g., 21 days).

  • Assessment: Tumor growth is monitored regularly by measuring tumor volume. At the end of the treatment period, animals are euthanized, and tumors are excised and weighed.

4. Acute Toxicity Study (LD50 Determination) [7]

  • Method: The Lorke's method is employed, which is a two-phase procedure.

  • Phase 1: Nine mice are divided into three groups of three. They receive three different doses of the chalcone derivative (e.g., 10, 100, and 1000 mg/kg) orally. The animals are observed for signs of toxicity and mortality over 24 hours.

  • Phase 2: Based on the results of the first phase, three new mice are given higher doses (e.g., 1600, 2900, and 5000 mg/kg) to further pinpoint the lethal dose.

  • Calculation: The LD50 is calculated as the geometric mean of the highest non-lethal dose and the lowest lethal dose.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Chalcones exert their biological effects by modulating various signaling pathways. For instance, some nitrochalcones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by affecting cell cycle progression.[3] In the context of inflammation, chalcones can inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase, and modulate pathways involving nuclear factor-kappa B (NF-κB).[1][8][9]

experimental_workflow_inflammation cluster_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Assessment animal_model Animal Model (e.g., Mouse, Rat) inducer Inflammatory Agent (e.g., TPA, Carrageenan) animal_model->inducer Application administration Administration (e.g., Topical, Oral) compound This compound or Alternative compound->administration measurement Measure Edema (Weight or Volume) calculation Calculate % Inhibition measurement->calculation

Workflow for in vivo anti-inflammatory assessment.

signaling_pathway_cancer cluster_cellular_effects Cellular Effects nitrochalcone This compound ros ROS Accumulation nitrochalcone->ros cell_cycle G2/M Phase Arrest nitrochalcone->cell_cycle apoptosis Apoptosis ros->apoptosis cell_cycle->apoptosis tumor_regression Tumor Regression apoptosis->tumor_regression

Proposed anti-cancer signaling pathway for a nitrochalcone derivative.

References

A Comparative Look at the Pharmacokinetics of Chalcone Derivatives, with a Focus on 2-Nitrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the pharmacokinetic properties of chalcone (B49325) derivatives, highlighting the limited but insightful data on their 2-nitro counterparts.

Chalcones, a class of aromatic ketones, are precursors to flavonoids and are recognized for their wide range of pharmacological activities.[1] The introduction of a nitro group, particularly at the 2-position of the chalcone scaffold, has been a strategy to enhance their biological effects, including anti-inflammatory and anticancer properties.[1] However, a comprehensive understanding of how this structural modification impacts their pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for their development as therapeutic agents. This guide provides a comparative evaluation of the available pharmacokinetic data for chalcone derivatives, with a specific focus on what is known about 2-nitrochalcones, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Parameters

Table 1: Comparative Pharmacokinetic Parameters of Methoxy-Substituted Chalcone Derivatives in Rabbits

ParameterDerivative 1: (E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneDerivative 2: (E)-(3,4,5-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneDerivative 3: (E)-1-(3,4,5-Trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Dose & Route 3.84 mg/kg (Intraperitoneal)4.85 mg/kg (Oral)3.64 mg/kg (Oral)
Cmax (µg/mL) 1.96 ± 0.4669.89 ± 5.493.74 ± 1.64
Tmax (h) 0.33 ± 0.053.4 ± 0.792.83 ± 0.87
AUC (0-48h) (µg.h/mL) 2.94 ± 0.833755.16 ± 738.7114.16 ± 3.78
Clearance (CL) (L/h) 0.28 ± 0.080.15 ± 0.050.53 ± 0.10
Volume of Distribution (Vd) (L) 7.31 ± 0.2910.72 ± 0.669.12 ± 0.73
Half-life (t1/2) (h) Not ReportedLong half-life suggestedNot Reported
Data sourced from Sinha et al. (2021).[2][3]

Notably, Derivative 2 demonstrated significantly higher systemic exposure (AUC) and a longer half-life compared to the other two derivatives, suggesting that the substitution pattern on the aromatic rings plays a critical role in the pharmacokinetic profile of chalcones.[2]

In contrast, a study by Gomez-Rivera et al. (2013) on the anti-inflammatory effects of ortho-, meta-, and para-nitrochalcones in Wistar rats suggested that the position of the nitro group is a key determinant of bioavailability. Their findings indicated that the ortho-nitrochalcone (a 2-nitrochalcone) exhibited the most potent anti-inflammatory effect after both oral and intraperitoneal administration, which the authors attributed to better bioavailability compared to the meta- and para-isomers.[4] Unfortunately, quantitative pharmacokinetic parameters were not reported in this study.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol (Adapted from Sinha et al., 2021)

This protocol outlines the methodology for determining the pharmacokinetic profiles of chalcone derivatives in a rabbit model.[2]

  • Animal Model: New Zealand White rabbits are used for the study. The animals are housed in standard conditions with access to food and water.

  • Drug Administration:

    • Oral (PO): A single dose of the chalcone derivative, suspended in 0.5% carboxymethyl cellulose, is administered using an orogastric tube.

    • Intraperitoneal (IP): A single dose of the chalcone derivative, prepared in a suitable vehicle, is injected into the peritoneal cavity.

  • Blood Sampling:

    • Blood samples (approximately 1 mL) are collected from the marginal ear vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) into heparinized vials.

  • Plasma Preparation:

    • The collected blood samples are centrifuged (e.g., at 1500 rpm for 10 minutes) to separate the plasma.

    • The plasma is deproteinized, typically with methanol, and then centrifuged at a higher speed (e.g., 6000 rpm for 15 minutes) to precipitate proteins.

  • Quantification by RP-HPLC:

    • The supernatant is analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a suitable detector (e.g., UV-Vis).

    • A validated chromatographic method is used to separate and quantify the chalcone derivative in the plasma samples. This involves optimizing the mobile phase, column, flow rate, and detection wavelength.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, and volume of distribution, using appropriate pharmacokinetic modeling software.

G cluster_0 In Vivo Pharmacokinetic Workflow drug_admin Drug Administration (Oral or IP) blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation & Deproteinization) blood_sampling->plasma_prep hplc_analysis RP-HPLC Analysis plasma_prep->hplc_analysis pk_analysis Pharmacokinetic Parameter Calculation hplc_analysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Synthesis of This compound (B191979) Derivatives (Claisen-Schmidt Condensation)

The synthesis of this compound derivatives is commonly achieved through the Claisen-Schmidt condensation reaction.[1]

  • Reactant Preparation: Equimolar amounts of a substituted 2-nitroacetophenone and a substituted benzaldehyde (B42025) are dissolved in a suitable solvent, such as ethanol.

  • Base Catalysis: A base, typically a solution of sodium hydroxide (B78521) or potassium hydroxide, is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for a specified period, allowing the condensation reaction to proceed.

  • Purification: The resulting this compound derivative precipitates out of the solution and is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

Signaling Pathways Modulated by Chalcone Derivatives

Chalcone derivatives, including those with a nitro substitution, have been shown to modulate several key signaling pathways implicated in inflammation and cancer. Understanding these interactions is vital for elucidating their mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Several chalcone derivatives have been reported to inhibit the activation of NF-κB.[4] This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.

G Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory\nStimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB\n(p65/p50) NF-κB (p65/p50) IκBα->NF-κB\n(p65/p50) Degradation & Release Nucleus Nucleus NF-κB\n(p65/p50)->Nucleus Translocation Inflammatory Gene\nExpression Inflammatory Gene Expression Nucleus->Inflammatory Gene\nExpression Transcription This compound\nDerivatives This compound Derivatives This compound\nDerivatives->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Chalcones have been shown to interfere with this pathway, which can contribute to their anticancer effects.

G Growth Factors Growth Factors Receptor Tyrosine\nKinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine\nKinase Ras Ras Receptor Tyrosine\nKinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription\nFactors Transcription Factors ERK->Transcription\nFactors Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription\nFactors->Cell Proliferation\n& Survival Chalcone\nDerivatives Chalcone Derivatives Chalcone\nDerivatives->Raf Inhibition Chalcone\nDerivatives->MEK Inhibition

Caption: Modulation of the MAPK signaling pathway.

Conclusion

The available evidence, though limited, suggests that this compound derivatives hold promise as pharmacologically active compounds. The superior anti-inflammatory activity of ortho-nitrochalcone points towards potentially favorable pharmacokinetic properties, including enhanced bioavailability, when the nitro group is positioned at the 2-position.[4] However, the lack of comprehensive, comparative in vivo pharmacokinetic data for a range of this compound derivatives remains a significant knowledge gap. The detailed pharmacokinetic profile of non-nitrochalcones provides a valuable reference point and highlights the profound impact of substitution patterns on ADME properties.[2] Future research should prioritize conducting rigorous in vivo pharmacokinetic studies on a series of well-characterized this compound derivatives. This will be essential to establish clear structure-pharmacokinetic relationships and to guide the rational design of novel chalcone-based therapeutics with optimized efficacy and safety profiles. The modulation of key signaling pathways like NF-κB and MAPK by chalcones further underscores their therapeutic potential and warrants deeper investigation into their molecular mechanisms of action.[4]

References

The Position Matters: A Comparative Analysis of Nitro-Substituted Chalcones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological effects of nitro group positioning on chalcone (B49325) scaffolds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core that serves as a versatile scaffold for synthetic modifications. The introduction of a nitro (-NO2) group to this structure has been shown to significantly modulate its biological activities. The position of this electron-withdrawing group on either of the two aromatic rings (Ring A or Ring B) can dramatically influence the compound's anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of nitro-substituted chalcones, summarizing key quantitative data and providing detailed experimental methodologies to facilitate further research and development.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of various nitro-substituted chalcones, highlighting the impact of the nitro group's position on their efficacy.

Table 1: Anticancer Activity of Nitrochalcones
Compound IDNitro PositionCancer Cell LineIC50 (µM)Reference
NC-1 2'-nitro (Ring A)HL-60 (Leukemia)1.41[1]
NC-2 4-nitro (Ring B)HCT116 (Colon)6.31[2]
NC-3 4'-nitro (Ring A)HepG2 (Hepatocarcinoma)7.17[2]
NC-4 2-hydroxy-3-nitro (Ring B)Raw-264.7 (Macrophage)Minimal cytotoxicity[2]
NC-5 4-methoxy-4'-nitro (Ring A)MCF-7 (Breast)3.44[2]
Ch-19 4'-nitro (Ring A)KYSE-450 (Esophageal)Dose-dependent[3]

IC50: Half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Nitrochalcones
Compound IDNitro PositionBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 6 4-nitro (Ring B)S. aureus50-100[4][5]
Compound 10 2,4-dinitro (Ring B)C. albicansPotent[4]
Compound 12 4-chloro-3-nitro (Ring B)A. fumigatusPotent[4]
O-OH 2'-hydroxy (Ring A)MRSA25-50[6]
M-OH 3'-hydroxy (Ring A)MRSA98.7±43.3[6]
P-OH 4'-hydroxy (Ring A)MRSA108.7±29.6[6]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Table 3: Anti-inflammatory Activity of Nitrochalcones
Compound IDNitro PositionAssay% InhibitionReference
Compound 2 2-nitro (Ring A)TPA-induced mouse ear edema71.17 ± 1.66[7][8][9]
Compound 5 2-nitro (Ring B)TPA-induced mouse ear edema80.77 ± 2.82[7][8][9]
Compound 9 2,4-dinitro (Ring A)TPA-induced mouse ear edema61.08 ± 2.06[7][8][9]

TPA: 12-O-tetradecanoylphorbol-13-acetate.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of nitrochalcones are crucial for reproducible research.

Synthesis of Nitrochalcones via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[10][11][12][13]

Materials and Reagents:

  • Substituted Acetophenone (e.g., 2-nitroacetophenone)

  • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve an equimolar amount of the substituted acetophenone and the corresponding substituted benzaldehyde in ethanol in a round-bottom flask with stirring.[10]

  • Slowly add a catalytic amount of aqueous NaOH or KOH solution to the mixture.

  • Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • The precipitated solid chalcone is collected by vacuum filtration and washed with cold water until the filtrate is neutral.[12]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[11]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nitrochalcone stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrochalcone compounds in the complete medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are formed.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4][5]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Nitrochalcone stock solution

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the nitrochalcone compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Mandatory Visualizations

General Workflow for Synthesis and Biological Evaluation of Nitrochalcones

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Substituted Acetophenone + Substituted Benzaldehyde reaction Claisen-Schmidt Condensation (Base Catalyst, Ethanol) start->reaction product Crude Nitrochalcone reaction->product purification Purification (Recrystallization) product->purification final_product Pure Nitrochalcone purification->final_product anticancer Anticancer Assays (e.g., MTT) final_product->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) final_product->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., TPA-induced edema) final_product->antiinflammatory sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar antiinflammatory->sar

Caption: Workflow for the synthesis and biological evaluation of nitrochalcones.

Simplified Signaling Pathway for Chalcone-Induced Apoptosis

G chalcone Nitrochalcone ros ROS Generation chalcone->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified pathway of chalcone-induced apoptosis in cancer cells.

References

Safety Operating Guide

Proper Disposal of 2-Nitrochalcone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of 2-Nitrochalcone Waste

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a compound utilized in various research applications, is classified as a hazardous substance requiring meticulous disposal procedures. Adherence to the following protocols is imperative to ensure personnel safety and regulatory compliance.

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] As with many aromatic nitro compounds, it should be handled as a hazardous substance.[3] Therefore, all materials contaminated with this compound must be treated as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Physical State Solid, Crystalline
Appearance Light yellow
Melting Point 124 - 128 °C / 255.2 - 262.4 °F
Molecular Formula C15 H11 N O3

Source: Thermo Fisher Scientific Safety Data Sheet[1][4]

Detailed Experimental Protocol for Proper Disposal

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[5] Never attempt to treat or dispose of this chemical without expert guidance.[3]

1. Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:[5]

  • Eye Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1][3]

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with organic vapor cartridges.[3]

2. Waste Segregation and Collection:

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]

  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure, tight-fitting lid.[5] Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and paper towels, must also be placed in the same hazardous waste container.[5]

  • Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[5]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[3] Aromatic nitro compounds are incompatible with strong oxidizing agents, strong bases, and acids.[3][7]

  • Container Filling: Do not fill the waste container to more than 80% capacity to allow for vapor expansion.[3]

3. Labeling and Storage:

Properly label the hazardous waste container with the following information:[5]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant," "Toxic")[5]

  • The date of accumulation[5]

Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5] The storage area should have secondary containment to prevent the spread of material in case of a leak.[5]

4. Spill Management:

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate the immediate area and eliminate all ignition sources.[3]

  • Ventilate the area.[3]

  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[3]

  • Collect the absorbed material and contaminated surfaces into a sealed, properly labeled container for hazardous waste disposal.[3]

  • For large spills, contact your institution's EHS department immediately.[3]

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3][5]

  • Provide the disposal company with all available information about the waste, including its chemical composition and any known hazards. The most likely method of disposal for this type of compound is high-temperature incineration at a permitted facility.[3]

  • Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[5][8]

6. Regulatory Compliance:

All hazardous waste must be managed in accordance with local, state, and federal regulations. In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Department of Transportation (DOT) for transportation.[3]

Disposal Workflow

cluster_spill Emergency Procedure A Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Solid vs. Liquid) A->B C Step 3: Collect Waste in Designated Container B->C D Step 4: Securely Seal and Label Container C->D E Step 5: Store in a Secure, Ventilated Area D->E F Step 6: Contact EHS for Pickup E->F G Step 7: Professional Disposal (e.g., Incineration) F->G H Spill Occurs I Spill Response Protocol H->I Activate I->C Contain and Collect

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Nitrochalcone, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesConforming to European standard EN 166 or OSHA 29 CFR 1910.133[1][3].
Hand Protection Protective GlovesNitrile rubber gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture before use[2].
Body Protection Protective ClothingLong-sleeved lab coat or other suitable protective clothing to prevent skin contact[2].
Respiratory Protection Respirator (if necessary)Under normal laboratory use with adequate ventilation, respiratory protection may not be required. For large-scale operations, emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator[2][4].

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols for handling and disposal is critical for laboratory safety and environmental protection.

Protocol for Handling this compound
  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood[1][2].

    • Ensure an eyewash station and safety shower are readily accessible[3][5].

    • Before starting, wash hands thoroughly[1].

  • Donning PPE:

    • Put on a long-sleeved lab coat.

    • Wear safety goggles that comply with EN 166 standards[1].

    • Don nitrile rubber gloves, ensuring they are free of any defects.

  • Handling the Compound:

    • Avoid the formation of dust[1][2].

    • Do not get the substance in your eyes, on your skin, or on your clothing[1][2].

    • Avoid breathing in any dust, fumes, gas, mist, vapors, or spray[1].

    • After handling, wash your face, hands, and any exposed skin thoroughly[1].

  • Doffing PPE:

    • Remove gloves first, avoiding contact with the outside of the glove.

    • Remove your lab coat.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water.

Emergency First-Aid Procedures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[1][2].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician. Contaminated clothing should be removed and washed before reuse[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms persist[1][2].

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur[1][2].

Disposal Plan

All waste materials, including unused this compound and any contaminated PPE, must be treated as hazardous waste.

  • Containment:

    • Collect waste in a suitable, labeled, and closed container[1].

  • Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant[1][2].

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification[1].

    • Do not empty into drains[1].

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_doff 4. Doff PPE cluster_disposal 5. Disposal prep_area Work in a well-ventilated area check_safety Ensure eyewash and safety shower are accessible prep_area->check_safety wash_hands_prep Wash hands thoroughly check_safety->wash_hands_prep don_coat Put on lab coat wash_hands_prep->don_coat don_goggles Wear safety goggles don_coat->don_goggles don_gloves Don nitrile gloves don_goggles->don_gloves avoid_dust Avoid dust formation don_gloves->avoid_dust avoid_contact Avoid contact with eyes, skin, clothing avoid_dust->avoid_contact avoid_inhalation Avoid inhalation avoid_contact->avoid_inhalation wash_hands_post Wash hands and exposed skin after handling avoid_inhalation->wash_hands_post doff_gloves Remove gloves wash_hands_post->doff_gloves doff_coat Remove lab coat doff_gloves->doff_coat doff_goggles Remove goggles doff_coat->doff_goggles wash_hands_final Wash hands thoroughly doff_goggles->wash_hands_final collect_waste Collect waste in a labeled, closed container wash_hands_final->collect_waste dispose_waste Dispose at an approved waste disposal plant collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrochalcone
Reactant of Route 2
Reactant of Route 2
2-Nitrochalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.